molecular formula C6H5Br2NO B2740097 3,6-Dibromo-2-methoxypyridine CAS No. 1806328-92-6

3,6-Dibromo-2-methoxypyridine

Cat. No.: B2740097
CAS No.: 1806328-92-6
M. Wt: 266.92
InChI Key: BWPLSYHFJSPIMR-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methoxypyridine (CAS 1806328-92-6) is a high-value chemical intermediate with significant utility in medicinal chemistry and pharmaceutical research. Its specific structure, featuring bromine atoms at the 3 and 6 positions of the methoxypyridine ring, makes it a versatile building block for the synthesis of more complex, drug-like molecules. A prominent research application of this compound is its use as a key precursor in the design and synthesis of novel gamma-secretase modulators (GSMs), which are being investigated as potential disease-modifying therapeutics for Alzheimer's disease . In this context, the methoxypyridine motif derived from this intermediate has been incorporated into tetracyclic scaffolds to create compounds with improved activity for reducing the levels of the Aβ42 peptide, a pathogenic agent in Alzheimer's, as well as enhanced drug-like properties such as aqueous solubility . The compound serves as a crucial synthetic intermediate, with its reactivity allowing for sequential functionalization to construct advanced molecular architectures . Researchers value this reagent for its role in exploring structure-activity relationships and developing targeted therapies. This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLSYHFJSPIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,6-Dibromo-2-methoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No. 1806328-92-6), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its strategic application in constructing complex molecular architectures, grounded in established chemical principles and field-proven insights.

This compound is a functionalized pyridine derivative that serves as a bifunctional building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility.[1][2]

The strategic placement of two bromine atoms at the 3- and 6-positions, combined with a methoxy group at the 2-position, offers medicinal chemists a versatile platform for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the rapid generation of compound libraries for lead discovery and optimization.

Note on Identification: It is critical to distinguish this compound from its close structural isomer, 3,6-Dibromo-2-methyl pyridine (CAS No. 39919-65-8). While structurally similar, the electronic and steric differences between a methoxy and a methyl group can significantly impact reactivity and the properties of downstream compounds. This guide pertains exclusively to the 2-methoxy derivative.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. As this is a specialized reagent, comprehensive experimental data is not widely published. Where specific experimental data is unavailable, information for structurally similar compounds is provided for reference and context.

PropertyValue / InformationSource
CAS Number 1806328-92-6[1]
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3]
IUPAC Name This compound
InChI Key BWPLSYHFJSPIMR-UHFFFAOYSA-N
Appearance White to light yellow solid (Anticipated)
Purity Typically ≥98%[3]
Melting Point Data not available. For comparison, 3,6-Dibromo-2-methylpyridine melts at 34-38 °C.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).
Storage Store in a cool, dry, well-ventilated place away from incompatible materials.[4]

Synthesis Pathway: A Chemist's Perspective

While specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The most logical approach involves the methylation of a precursor, 3,6-dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,6-dibromopyridin-2(1H)-one).

This transformation is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base to deprotonate the hydroxyl group, facilitating the Williamson ether synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 3,6-Dibromo-2-hydroxypyridine B This compound A->B Williamson Ether Synthesis Base Base (e.g., K₂CO₃, NaH) Base->A Deprotonation MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->A SN2 Attack Solvent Solvent (e.g., Acetone, DMF) Solvent->A

Caption: Plausible synthetic workflow for this compound.

Anticipated Spectroscopic Profile

Experimental spectra for this specific compound are not widely available. However, based on its structure and data from analogous compounds like 2-bromo-3-methoxypyridine, an expected spectroscopic profile can be predicted for characterization and quality control purposes.[5]

TechniqueExpected Features
¹H NMR - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.- Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two pyridine ring protons, showing coupling to each other.
¹³C NMR - A signal for the methoxy carbon around δ 55-60 ppm.- Four signals in the aromatic region for the pyridine ring carbons, two of which will be directly attached to bromine atoms and appear at characteristic chemical shifts. The carbon at C2, attached to both oxygen and nitrogen, will be significantly downfield.
Mass Spec (EI) - A characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of roughly equal intensity, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).- Common fragmentation patterns would include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO).

Reactivity and Strategic Applications in Synthesis

The primary utility of this compound lies in its capacity as a scaffold for building molecular complexity through palladium-catalyzed cross-coupling reactions. The two bromine atoms are distinct chemical handles that can be addressed selectively.

Principles of Regioselective Cross-Coupling

The differential reactivity of the C-Br bonds at the 3- and 6-positions is governed by the electronic environment of the pyridine ring.[2]

  • C6-Br Bond: This position is para to the electron-donating methoxy group and ortho to the ring nitrogen. The position ortho to the nitrogen is typically more activated towards the initial oxidative addition step in the catalytic cycle.[2]

  • C3-Br Bond: This position is meta to the nitrogen and ortho to the electron-donating methoxy group.

In many cases, the C6 position is expected to be more reactive under standard Suzuki or Buchwald-Hartwig conditions due to its proximity to the pyridine nitrogen. This allows for a stepwise functionalization strategy: the first coupling occurs at the more reactive C6 position, followed by a second coupling at the C3 position, potentially under more forcing conditions. This regioselectivity is a powerful tool for creating precisely substituted pyridines.

G cluster_cycle Pd-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Complex Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product Coupled Product (Ar-R) ReductElim->Product ArylHalide 3,6-Dibromo-2- methoxypyridine (Ar-Br) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplar Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for the selective mono-arylation of this compound, likely at the more reactive C6 position. The methodology is based on standard procedures for similar heterocyclic systems.[6][7]

Objective: To synthesize 6-aryl-3-bromo-2-methoxypyridine.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Inerting: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 85-95 °C. Stir vigorously for the required time (typically 4-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 6-aryl-3-bromo-2-methoxypyridine product.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, treating the compound with the same precautions as related, well-characterized hazardous materials like 3,6-Dibromo-2-methylpyridine.[4][8]

Hazard CategoryPrecaution and Guidance
Acute Toxicity Harmful if swallowed or in contact with skin.[8] Avoid ingestion and skin contact. Do not eat, drink, or smoke when using this product.
Skin Irritation Causes skin irritation.[8] Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Eye Damage Causes serious eye irritation/damage. Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is accessible.
Respiratory May cause respiratory irritation.[8] Handle in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.
Personal Protective Equipment (PPE) Standard PPE includes safety goggles, nitrile gloves, and a lab coat. A dust mask (e.g., N95) should be used if handling the solid outside of a fume hood.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This safety information is provided for guidance based on analogous structures. Researchers must perform their own risk assessment and consult a validated MSDS from their supplier before handling this chemical.

Conclusion

This compound is a high-potential, yet under-characterized, building block for medicinal chemistry. Its true value is realized through the strategic and regioselective manipulation of its two bromine atoms, enabling the synthesis of diverse and complex pyridine-based compounds. This guide provides a framework for its synthesis, characterization, and application, empowering researchers to leverage its unique structure in the quest for novel therapeutics. Further experimental validation of its properties and reactivity will undoubtedly solidify its role as a valuable tool in the drug discovery arsenal.

References

The Synthetic Cornerstone: A Technical Guide to 3,6-Dibromo-2-methoxypyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in drug design. Within this class, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This guide provides an in-depth technical overview of 3,6-Dibromo-2-methoxypyridine, a key building block whose strategic placement of functional groups offers chemists precise control over molecular architecture. We will explore its fundamental properties, logical synthesis, analytical validation, and its pivotal role in constructing complex, biologically active molecules for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic physicochemical properties. These data points are critical for reaction stoichiometry, analytical characterization, and regulatory documentation. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 266.92 g/mol [3]
Molecular Formula C₆H₅Br₂NO[3]
CAS Number 1806328-92-6[3][4]
Canonical SMILES COC1=C(C=CC(=N1)Br)BrInferred from structure
InChI Key BWPLSYHFJSPIMR-UHFFFAOYSA-N[3]
Purity Typically ≥98%[3]

Rational Synthesis: A Proposed Pathway

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy involves the selective bromination of a pre-functionalized pyridine ring. The following protocol is a proposed, logical pathway for the synthesis of this compound, grounded in established principles of heterocyclic chemistry. The causality behind this multi-step approach is to control the regioselectivity of the bromination.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Methoxy-6-hydroxypyridine

  • Rationale: Starting with a commercially available dihydroxypyridine and performing a selective methoxylation provides the core scaffold. The hydroxyl group at the 6-position will later be converted to a bromine atom.

  • Procedure: To a stirred solution of 2,6-dihydroxypyridine (1.0 eq) in a suitable solvent like DMF, add a mild base such as potassium carbonate (1.1 eq).

  • Slowly add methyl iodide (1.05 eq) at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography to yield 2-methoxy-6-hydroxypyridine.

Step 2: Conversion of Hydroxyl to Bromine (Sandmeyer-type reaction)

  • Rationale: The hydroxyl group must be converted into a better leaving group, typically an amine, which can then be transformed into a bromine atom via a Sandmeyer or related reaction. This indirect route is often more reliable than direct bromination of the hydroxy-pyridine.

  • Procedure (Nitration followed by Reduction):

    • Nitrate 2-methoxy-6-hydroxypyridine to introduce a nitro group.

    • Reduce the nitro group to an amine (e.g., using SnCl₂ or catalytic hydrogenation) to form 6-amino-2-methoxypyridine.

  • Procedure (Diazotization and Bromination):

    • Dissolve the 6-amino-2-methoxypyridine (1.0 eq) in an aqueous solution of HBr.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product, 6-bromo-2-methoxypyridine, and purify.

Step 3: Regioselective Bromination at the 3-Position

  • Rationale: The existing methoxy and bromo substituents will direct the final electrophilic bromination. The methoxy group is an activating, ortho-para directing group, making the 3 and 5 positions susceptible to bromination.

  • Procedure: Dissolve 6-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise. The use of NBS provides a controlled source of electrophilic bromine, reducing the risk of over-bromination compared to using Br₂.

  • Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC-MS.

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,6-Dihydroxypyridine Step1 1. Selective Methoxylation (CH3I, K2CO3) Start->Step1 Intermediate1 2-Methoxy-6-hydroxypyridine Step1->Intermediate1 Step2 2. Hydroxyl -> Amine -> Bromo (Nitration/Reduction, Diazotization) Intermediate1->Step2 Intermediate2 6-Bromo-2-methoxypyridine Step2->Intermediate2 Step3 3. Electrophilic Bromination (NBS) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed multi-step synthesis of this compound.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture. While experimental data for this specific isomer is not publicly available, the expected spectroscopic signatures can be reliably predicted based on its structure and data from similar analogues.[5][6]

TechniqueExpected Observations
¹H NMR - A singlet for the methoxy (-OCH₃) protons, expected around 3.9-4.1 ppm.- Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two pyridine ring protons, showing coupling to each other.
¹³C NMR - A signal for the methoxy carbon around 55-60 ppm.- Six distinct signals for the pyridine ring carbons, with the two carbons bonded to bromine showing characteristic shifts.
FT-IR - Aromatic C-H stretching peaks (~3050-3100 cm⁻¹).- C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹).- Strong C-O-C stretching from the methoxy group (~1050-1250 cm⁻¹).- C-Br stretching in the fingerprint region (~550-650 cm⁻¹).
Mass Spec (EI) - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio).

Application in Drug Development: The Versatile Scaffold

The true value of this compound lies in its utility as a versatile intermediate for building more complex drug candidates. The two bromine atoms at distinct positions (ortho and meta to the nitrogen) serve as reactive handles for differential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The methoxy group, meanwhile, acts as a key modulator of physicochemical properties.[7]

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. This is a cornerstone reaction for creating biaryl structures common in kinase inhibitors and other targeted therapies.[8][9]

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing diverse amine functionalities. This is critical for synthesizing compounds that interact with targets via hydrogen bonding or for modulating solubility and basicity.

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds, providing a rigid linker to append other molecular fragments.

The differential reactivity of the bromine at the 3-position versus the 6-position can potentially be exploited under carefully controlled reaction conditions, allowing for sequential, site-selective couplings.

Workflow: Application in Suzuki Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 This compound Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 Aryl Boronic Acid (R-B(OH)2) Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product Complex Arylated Pyridine (Drug Scaffold) Reaction->Product

Caption: Use of this compound in a Suzuki coupling reaction.

This strategic functionalization was leveraged in the development of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy, where a related 6-bromo-2-methoxypyridine intermediate was used to construct the complex heterocyclic core of the drug candidate.[10]

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions are essential. Based on data for isomeric compounds, this compound should be handled with care.

  • Hazard Class: Likely classified as an acute oral toxicant and a serious eye irritant.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.

Conclusion

This compound represents more than just its molecular weight of 266.92 g/mol ; it is a strategically designed synthetic tool. Its dibromo substitution provides dual points for sophisticated molecular elaboration via robust cross-coupling chemistry, while the methoxy group helps fine-tune the electronic and physical properties of the resulting compounds. For scientists in drug discovery, mastering the use of such versatile building blocks is fundamental to the efficient synthesis of novel, potent, and selective therapeutics that can address unmet medical needs.

References

An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two bromine atoms at positions amenable to selective functionalization and a methoxy group influencing the ring's electronics, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and its emerging role as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of its functional groups allows for differential reactivity, enabling sequential and site-selective cross-coupling reactions, a crucial aspect in the efficient assembly of drug candidates and functional materials.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in drug design.[2] The ability of the pyridine nitrogen to engage in hydrogen bonding and its influence on the molecule's overall polarity and solubility are key to its frequent use. Halogenated pyridines, in particular, serve as versatile synthetic intermediates, with the halogen atoms acting as handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This compound emerges as a particularly strategic building block due to the presence of two distinct bromine atoms and an electron-donating methoxy group, which modulates the reactivity of the pyridine ring.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Core Structure and Identification
  • IUPAC Name: this compound

  • CAS Number: 1806328-92-6[3][4][5][6][7]

  • Molecular Formula: C₆H₅Br₂NO[3]

  • Molecular Weight: 266.92 g/mol [3]

  • Canonical SMILES: COC1=C(C=CC(=N1)Br)Br

  • InChI Key: BWPLSYHFJSPIMR-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3]
Purity Typically ≥98%[3]

Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility are not widely available in published literature. Researchers should perform their own characterization upon synthesis or acquisition.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the methoxy group. A singlet corresponding to the methoxy protons will be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display six signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms attached to the bromine atoms will be significantly affected, and the carbon bearing the methoxy group will also have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-O and C-Br stretching vibrations.

Synthesis of this compound

While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, its synthesis can be logically approached through established methodologies for substituted pyridines. A plausible synthetic strategy involves the nucleophilic aromatic substitution of a methoxide for a bromide on a tribromopyridine precursor or the selective bromination of a methoxypyridine.

A related synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide has been reported, providing a strong precedent for the feasibility of such a transformation.[8]

Proposed Synthetic Pathway

A logical synthetic approach would be the selective methoxylation of 2,3,6-tribromopyridine. The bromine at the 2-position is generally the most activated towards nucleophilic substitution.

G A 2,3,6-Tribromopyridine B This compound A->B Nucleophilic Aromatic Substitution R Sodium Methoxide (NaOMe) Dioxane, Reflux R->A

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited for selective functionalization in cross-coupling reactions. The bromine at the 6-position is generally more reactive in palladium-catalyzed reactions than the bromine at the 3-position. This allows for sequential, site-selective introduction of different substituents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the bromopyridine and a boronic acid or ester.[9][10] This reaction is widely used to introduce aryl or heteroaryl substituents.

Representative Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Coupling A This compound D 6-Aryl-3-bromo-2-methoxypyridine A->D B Arylboronic Acid B->D C Pd Catalyst, Base C->D

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the pyridine ring.[11] This reaction is of great importance in the synthesis of compounds with potential biological activity.

Representative Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, Cs₂CO₃), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Buchwald-Hartwig Amination A This compound D 6-Amino-3-bromo-2-methoxypyridine A->D B Primary or Secondary Amine B->D C Pd Catalyst, Ligand, Base C->D

Caption: Buchwald-Hartwig amination of this compound.

Safety and Handling

Conclusion

This compound is a promising and versatile building block for organic synthesis and drug discovery. Its strategically placed functional groups allow for selective and sequential modifications, providing a powerful tool for the construction of complex molecules. While the published data on this specific compound is still emerging, its structural features and the well-established chemistry of related brominated pyridines suggest a high potential for its application in the development of novel pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and applications is warranted and will undoubtedly expand its role in modern chemical science.

References

Technical Guide: An Examination of the Physicochemical Properties of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of a Heterocyclic Building Block

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility lies in the pyridine ring's unique electronic properties and its capacity for diverse functionalization. 3,6-Dibromo-2-methoxypyridine is a member of this vital class of compounds, presenting multiple reactive sites for synthetic elaboration. The bromine atoms at the 3- and 6-positions are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group at the 2-position modulates the ring's electronic character and can also serve as a synthetic handle.

This guide provides a focused examination of the core physical and chemical properties of this compound. Due to the specificity of this isomer, publicly available experimental data is limited. Therefore, to provide a comprehensive and practical resource, this document will present the established foundational properties and supplement them with comparative data from closely related structural analogs. This approach offers valuable, context-rich insights for researchers, enabling predictive analysis for experimental design, purification strategies, and safety assessments.

Molecular Identity and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these core identifiers are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1806328-92-6[1]
Molecular Formula C₆H₅Br₂NO[2]
Molecular Weight 266.92 g/mol [2][3]
Canonical SMILES COC1=C(C=CC(=N1)Br)Br-

The arrangement of these atoms, particularly the positions of the two bulky, electron-withdrawing bromine atoms and the electron-donating methoxy group, defines the molecule's polarity, steric profile, and reactivity.

Caption: Molecular structure of this compound.

Physicochemical Characteristics: A Comparative Analysis

Direct experimental data for properties such as melting point, boiling point, and solubility for this compound are not widely reported. However, a robust scientific approach involves analyzing data from structurally similar compounds to establish a reasonable predictive framework. The most relevant analog is 3,6-Dibromo-2-methylpyridine, where the methoxy group is replaced by a methyl group.

PropertyThis compound 3,6-Dibromo-2-methylpyridine
Appearance Data not availableWhite to light yellow solid/crystal[4][5]
Melting Point Data not available34-40 °C[4]
Boiling Point Data not availableData not available
Flash Point Data not available>110 °C (>230 °F)
Solubility Expected: Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol); Low solubility in water.Low water solubility; Soluble in dichloromethane and chloroform[6].

Field Insights: The substitution of a methoxy group for a methyl group introduces a polar C-O bond and a lone pair on the oxygen, which can slightly increase intermolecular forces compared to the less polar C-C bond of the methyl group. This suggests that the melting point of this compound may be comparable to or slightly higher than its methyl analog. The expected low water solubility is a direct consequence of the molecule's predominantly nonpolar, hydrophobic character imparted by the dibrominated pyridine ring.

Anticipated Spectroscopic Signature

For a researcher synthesizing or verifying this compound, understanding its expected spectroscopic profile is critical. While specific spectra are not available, the structure allows for clear predictions.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃). In the aromatic region (typically 7.0-8.5 ppm), two signals corresponding to the two protons on the pyridine ring are expected. These would appear as doublets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methoxy carbon (around 55-60 ppm) and five for the pyridine ring carbons, with the carbon atoms attached to the bromine and nitrogen atoms showing characteristic shifts.

Safety and Handling Protocols

Proper risk assessment for a compound with limited toxicological data necessitates a cautious approach, leveraging information from its closest structural analogs. Both 3,6-Dibromo-2-methylpyridine and 3,5-Dibromo-2-methoxypyridine are classified as hazardous, providing a strong basis for establishing handling protocols.

Hazard ClassificationGHS Pictogram(s)Hazard Statement(s)Precautionary Guidance
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowed.[3][7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor immediately.[8][9]
Serious Eye Damage H318: Causes serious eye damage.[3][7]Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
Skin Irritation H315: Causes skin irritation.[5]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[5][9]
Respiratory Irritation H335: May cause respiratory irritation.[5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8][9]

Experimental Workflow & Causality: Given these hazards, a self-validating safety protocol is mandatory.

  • Engineering Controls: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of potentially toxic dust or aerosols.

  • Personal Protective Equipment (PPE): The "Danger" signal word from its analogs dictates a high level of PPE. This includes nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with full face protection. The causality is clear: the risk of irreversible eye damage (H318) and acute toxicity necessitates robust physical barriers.[8]

  • Waste Disposal: All waste containing this compound should be collected in a designated, sealed hazardous waste container for disposal according to institutional and local regulations.

Conclusion

This compound is a synthetically valuable building block whose full potential is unlocked through a clear understanding of its fundamental properties. While comprehensive experimental data for this specific isomer is sparse, this guide provides its core molecular identifiers and establishes a reliable predictive framework for its physical and safety characteristics through a comparative analysis of its close structural analogs. This methodology of leveraging analog data is a cornerstone of practical research and development, enabling scientists to proceed with experimental work in a safe, informed, and efficient manner.

References

An In-depth Technical Guide to the Solubility of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromo-2-methoxypyridine, a key building block in medicinal chemistry. Given the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on providing the foundational knowledge and detailed methodologies required for its empirical determination. We will delve into the physicochemical properties that govern solubility and present standardized protocols for its measurement, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in the design of novel therapeutics, appearing in a wide array of commercially available drugs.[1] Their utility stems from the pyridine ring's ability to engage in various biological interactions and its synthetic tractability, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3] Understanding the solubility of such intermediates is paramount, as it directly impacts reaction kinetics, purification strategies, and the overall efficiency of a synthetic campaign. Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in formulation for biological screening.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. Below is a summary of the available data for this compound and related compounds.

PropertyValueSource
Molecular Formula C₆H₅Br₂NO[4]
Molecular Weight 266.92 g/mol [4]
Appearance White to light yellow powder/crystal
Melting Point 36 - 40 °C
pKa Data not available
logP (calculated) ~2.9 (for the related 3,6-Dibromo-2-methylpyridine)[5]

The presence of two bromine atoms and a methoxy group on the pyridine ring suggests that this compound is a relatively nonpolar molecule with low aqueous solubility. The calculated logP of the closely related methyl analog further supports this hypothesis.[5] The pyridine nitrogen provides a site for potential protonation, meaning the aqueous solubility will likely be pH-dependent.

Qualitative Solubility Insights from Related Analogs

While quantitative data for this compound is scarce, information from structurally similar compounds can provide valuable qualitative insights:

  • 3,6-Dibromo-2-methylpyridine : This compound is reported to have good solubility in common organic solvents such as ethanol and acetone.[6]

  • 2-Bromo-6-methoxypyridine : Safety data sheets indicate that information on water solubility is not available.[7]

  • General Substituted Pyridines : In medicinal chemistry, substituted pyridines are often employed to enhance solubility and other drug-like properties through the introduction of polar functional groups.[2]

Based on these analogs, it is reasonable to expect this compound to be soluble in a range of common organic solvents and to exhibit low solubility in water.

Experimental Determination of Solubility: Protocols and Workflows

To address the absence of definitive solubility data, this section provides detailed, field-proven protocols for its experimental determination. The choice of method will depend on the specific requirements of the research, such as the desired accuracy and throughput.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Protocol:

  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO). The exact amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration : Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Analysis : Carefully remove an aliquot of the clear supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Interpretation : The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Workflow Diagram for the Shake-Flask Method:

ShakeFlaskWorkflow A Add excess this compound to solvent B Equilibrate with agitation (24-48h at constant T) A->B Step 1 C Separate solid and liquid phases (centrifugation or settling) B->C Step 2 D Collect clear supernatant C->D Step 3 E Quantify concentration (HPLC-UV/MS) D->E Step 4 F Determine Thermodynamic Solubility E->F Step 5

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potentiometric Titration for pKa and pH-Dependent Solubility

For ionizable compounds like pyridines, solubility can be significantly influenced by pH. Potentiometric titration is a powerful technique to determine a compound's pKa and its solubility as a function of pH.

Causality behind Experimental Choices: The pyridine nitrogen in this compound can be protonated. By titrating a solution of the compound with a strong acid or base and monitoring the pH, the pKa (the pH at which 50% of the compound is ionized) can be determined. This is crucial as the ionized form of the molecule is generally more water-soluble than the neutral form.

Protocol:

  • Instrument Setup : Calibrate a pH meter with standard buffer solutions.

  • Sample Preparation : Prepare a solution of this compound in a suitable co-solvent system (e.g., water with a small amount of a miscible organic solvent to ensure initial dissolution).

  • Titration : Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition : Record the pH of the solution after each addition of titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For pH-dependent solubility, the point at which a precipitate forms during the titration can be used to calculate the solubility of the neutral species.

Logical Relationship Diagram for pH-Dependent Solubility:

pHSolubility cluster_pH pH Influence Compound This compound Neutral Neutral Form (R-H) Compound->Neutral Ionized Ionized Form (R-H+) Compound->Ionized Solubility Aqueous Solubility Neutral->Solubility Low Ionized->Solubility High Low_pH Low pH (Acidic) Low_pH->Ionized Favors High_pH High pH (Basic) High_pH->Neutral Favors

Caption: Influence of pH on the ionization state and aqueous solubility of this compound.

Safety and Handling

Recommended Precautions:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative solubility data is not currently in the public domain, the provided physicochemical context and detailed experimental protocols empower researchers to generate this critical data in their own laboratories. A thorough understanding and empirical determination of solubility are essential for the effective use of this versatile building block in drug discovery and development, ensuring more predictable and successful research outcomes.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive analysis of the spectroscopic data for 3,6-Dibromo-2-methoxypyridine (CAS No. 1806328-92-6), a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated data, this guide serves as an authoritative resource for compound verification, quality control, and reaction monitoring.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine ring with the molecular formula C₆H₅Br₂NO and a molecular weight of 266.92 g/mol .[2][3] The strategic placement of two bromine atoms and a methoxy group on the pyridine core imparts specific reactivity and physical properties that are crucial for its application in organic synthesis. Accurate characterization is paramount to ensure the identity and purity of the material.

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4]

¹H NMR Spectroscopy

2.1.1. Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak located upfield from most organic proton signals. A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine analysis.

2.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

2.1.3. Data Summary and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show signals between 6.5 and 8.0 ppm.[5] The methoxy group protons will appear as a singlet, typically in the upfield region.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4Predicted: ~7.4Doublet (d)Predicted: ~8.01H
H-5Predicted: ~6.9Doublet (d)Predicted: ~8.01H
-OCH₃Predicted: ~4.0Singlet (s)N/A3H

Note: The predicted values are based on the analysis of similar structures like 2-bromo-3-methoxypyridine and general principles of NMR spectroscopy for substituted pyridines.[6][7] The bromine atoms and the methoxy group will influence the precise chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

2.2.1. Rationale for Experimental Design

Proton-decoupled ¹³C NMR spectroscopy simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A 100 MHz spectrometer is standard for this purpose. The relaxation delay of 2 seconds is chosen to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining accurate integrations, although quantitative analysis is not the primary goal here.

2.2.2. Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Pulse Angle: 45°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C)

  • Data Processing: Apply an exponential window function (line broadening of 1.0 Hz) to the FID before Fourier transformation. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

2.2.3. Data Summary and Interpretation

Aromatic carbons typically resonate in the 110-160 ppm range.[6] The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield. Carbons bonded to bromine will also show characteristic shifts.

Carbon Assignment Chemical Shift (δ, ppm)
C-2Predicted: ~160
C-3Predicted: ~110
C-4Predicted: ~140
C-5Predicted: ~115
C-6Predicted: ~145
-OCH₃Predicted: ~55

Note: These are estimated chemical shifts based on data from related pyridine compounds.[8] The actual spectrum will provide the definitive peak assignments.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. A diamond ATR crystal is robust and suitable for a wide range of organic materials.

3.2. Experimental Protocol: FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the diamond ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

3.3. Data Summary and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2950 - 2850Medium
C=C and C=N Ring Stretch1600 - 1400Strong-Medium
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1040Strong
C-Br Stretch700 - 500Strong

Note: These assignments are based on established correlation tables for infrared spectroscopy.[5][9] The combination of these bands provides a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

4.1. Rationale for Experimental Design

Electron Ionization (EI) is a hard ionization technique that provides clear molecular ion peaks and reproducible fragmentation patterns, which can aid in structural confirmation. A standard quadrupole mass analyzer is sufficient for this analysis.

4.2. Experimental Protocol: MS

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 50 to 350 to ensure detection of the molecular ion and key fragment ions.

4.3. Data Summary and Interpretation

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[10] For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11][12][13]

Ion Calculated m/z Expected Relative Intensity Description
[M]⁺264.87~1C₆H₅(⁷⁹Br)₂(NO)⁺
[M+2]⁺266.87~2C₆H₅(⁷⁹Br)(⁸¹Br)(NO)⁺
[M+4]⁺268.87~1C₆H₅(⁸¹Br)₂(NO)⁺

Note: The calculated m/z values are for the most abundant isotopes of C, H, N, and O, combined with the bromine isotopes. This distinctive 1:2:1 pattern is a definitive indicator of a dibrominated compound.

MassSpec_Isotopes cluster_ms Mass Spectrum Isotopic Pattern for a Dibrominated Compound m/z m/z M M M+2 M+2 M+4 M+4 M2_peak M4_peak label_M2 2 label_M4 1

Caption: Expected 1:2:1 isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The proton and carbon NMR spectra confirm the connectivity and chemical environment of the atoms in the molecular skeleton. FT-IR spectroscopy verifies the presence of the key functional groups, and mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. These orthogonal analytical techniques provide a self-validating system, ensuring the identity and purity of the compound for its intended use in research and development.

References

3,6-Dibromo-2-methoxypyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-2-methoxypyridine

Introduction

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its disubstituted pyridine scaffold offers a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive and technically detailed pathway for the synthesis of this compound, grounded in established chemical principles and supported by literature precedents.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step pathway starting from the commercially available 2,6-dibromopyridine. This strategy was chosen for its logical progression, utilization of well-understood reactions, and control over regioselectivity. The overall workflow is depicted below:

Synthesis_Pathway Start 2,6-Dibromopyridine Step1 Step 1: Selective Hydrolysis Start->Step1 Intermediate1 6-Bromo-2-hydroxypyridine Step1->Intermediate1 Step2 Step 2: Regioselective Bromination Intermediate1->Step2 Intermediate2 3,6-Dibromo-2-hydroxypyridine Step2->Intermediate2 Step3 Step 3: O-Methylation Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 6-Bromo-2-hydroxypyridine from 2,6-Dibromopyridine

The initial step involves the selective nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine with a hydroxide ion. The bromine atom at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2,6-dibromopyridine in a mixture of dioxane and water.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-bromo-2-hydroxypyridine.

Reagent/ParameterQuantity/Value
2,6-Dibromopyridine1.0 eq
Sodium Hydroxide1.1 eq
Dioxane/Water3:1 v/v
TemperatureReflux
Reaction Time12-24 hours
Step 2: Synthesis of 3,6-Dibromo-2-hydroxypyridine

This step involves the regioselective bromination of 6-bromo-2-hydroxypyridine. The hydroxyl group (in its pyridone tautomeric form) is an activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5).

Experimental Protocol:

  • Dissolve 6-bromo-2-hydroxypyridine in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Precipitate the product by adding water and collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain 3,6-dibromo-2-hydroxypyridine.

Reagent/ParameterQuantity/Value
6-Bromo-2-hydroxypyridine1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Reaction Time4-8 hours
Step 3: Synthesis of this compound

The final step is the O-methylation of the 3,6-dibromo-2-hydroxypyridine intermediate. This reaction proceeds via the formation of a pyridonate anion followed by nucleophilic attack on a methylating agent.

Experimental Protocol:

  • Suspend 3,6-dibromo-2-hydroxypyridine in a suitable aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the suspension to deprotonate the hydroxyl group.

  • After stirring for a short period, add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Reagent/ParameterQuantity/Value
3,6-Dibromo-2-hydroxypyridine1.0 eq
Sodium Hydride (60% in oil)1.2 eq
Methyl Iodide1.2 eq
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time2-4 hours

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 78-82 °C
¹H NMR (CDCl₃) δ (ppm): 7.4-7.5 (d, 1H), 7.1-7.2 (d, 1H), 3.9-4.0 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 160-162, 142-144, 140-142, 115-117, 110-112, 53-55
Mass Spec (EI) m/z: 268, 270, 272 (M⁺, isotopic pattern for 2 Br)

Discussion and Field-Proven Insights

  • Causality in Experimental Choices: The choice of a multi-step synthesis starting from 2,6-dibromopyridine is predicated on achieving high regioselectivity at each step. Direct di-bromination of 2-methoxypyridine is less predictable and may lead to a mixture of isomers that are difficult to separate. The selective hydrolysis in Step 1 is a known and reliable method for producing 2-hydroxy-6-bromopyridine.

  • Self-Validating Protocols: Each step in this synthesis pathway yields a stable and characterizable intermediate. This allows for verification of the reaction's success at each stage before proceeding to the next, minimizing the risk of costly failures in the later stages of a synthesis campaign.

  • O- vs. N-Methylation: In the final methylation step, O-methylation is generally favored over N-methylation for 2-pyridones under the described conditions, especially with a strong base and an aprotic polar solvent. However, N-methylation can sometimes be a competing side reaction. The choice of methylating agent and reaction conditions can be optimized to maximize the yield of the desired O-methylated product.[1]

Conclusion

The described multi-step synthesis provides a robust and reliable pathway for the preparation of this compound. By starting with 2,6-dibromopyridine and proceeding through the key intermediates 6-bromo-2-hydroxypyridine and 3,6-dibromo-2-hydroxypyridine, this method offers excellent control over the regiochemistry of the final product. The protocols provided are based on established synthetic transformations and can be adapted and scaled by researchers in various fields of chemical science.

References

Role of 3,6-Dibromo-2-methoxypyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3,6-Dibromo-2-methoxypyridine in Organic Synthesis

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Among the vast array of pyridine-based building blocks, this compound stands out as a uniquely versatile and strategic intermediate. Its di-halogenated structure, combined with the electronic influence of the methoxy group and the ring nitrogen, offers chemists a powerful tool for controlled, regioselective functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles, provide field-tested experimental protocols, and present a framework for its strategic implementation in complex molecule synthesis.

Core Characteristics of this compound

This compound is a crystalline solid with the molecular formula C₆H₅Br₂NO and a molecular weight of 266.92 g/mol .[2] Its true value in synthesis, however, lies not in its physical state but in the distinct electronic environment of its pyridine core.

  • The Pyridine Core: The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, influencing the reactivity of its substituents.

  • Differential Reactivity of C-Br Bonds: The two bromine atoms are not created equal. The C6-Br bond is positioned para to the ring nitrogen, making it significantly more activated towards oxidative addition in palladium-catalyzed cycles compared to the C3-Br bond. This inherent difference is the key to achieving regioselective, sequential functionalization.

  • The 2-Methoxy Group: This electron-donating group subtly modulates the electronic properties of the ring, impacting reaction kinetics and, in some cases, the metabolic stability of the final products.[3]

PropertyValue
Molecular FormulaC₆H₅Br₂NO
Molecular Weight266.92 g/mol [4]
AppearanceOff-white to yellow solid
Key FeatureDifferential reactivity at C3 and C6 positions

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5] The general catalytic cycle for these transformations is a foundational concept.[6]

cluster_main General Pd Cross-Coupling Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)(R')L₂ pd2_complex->transmetal_complex Transmetalation (R'-M) transmetal_complex->pd0 Reductive Elimination (R-R')

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most utilized cross-coupling reaction in pharmaceutical development.[7][8] When using this compound, the reaction can be tuned to occur selectively at the more reactive C6 position by using controlled stoichiometry of the boronic acid partner.

Causality in Experimental Design:

  • Catalyst/Ligand: A combination like Pd(PPh₃)₄ or a system generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand is standard. For challenging couplings involving electron-rich pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the reductive elimination step, which can be rate-limiting.[9]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[8] The choice of base can significantly impact yield, with stronger, more soluble bases like K₃PO₄ often being effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.

Experimental Protocol: Selective Monosubstitution at C6

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 90-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 3-bromo-6-aryl-2-methoxypyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9075-90A reliable, standard condition for many arylboronic acids.[7]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10080-95Buchwald ligands often improve yields for hindered substrates.[9]
PdCl₂(dppf)Na₂CO₃DME/H₂O8570-88Effective for a broad range of substrates.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[10][11] This reaction requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI). The principles of regioselectivity are identical to the Suzuki coupling, with the C6 position being preferentially functionalized.

Causality in Experimental Design:

  • Palladium and Copper Catalysts: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is the active species that undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

Experimental Protocol: Selective Alkynylation at C6

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

cluster_workflow General Cross-Coupling Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 3. Solvent/Reagent Addition (Degassed Solvents) inert->addition reaction 4. Reaction (Heating & Stirring) addition->reaction workup 5. Workup (Quench, Extract, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[13] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogues, which are ubiquitous in pharmaceuticals.[14]

Causality in Experimental Design:

  • Ligand Choice is Critical: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, bulky ligands (e.g., BINAP, Xantphos) are essential to promote the C-N reductive elimination step from the palladium(II) amido complex.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like LHMDS or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[16]

Experimental Protocol: Selective Amination at C6

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (NaOt-Bu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat in a preheated oil bath at 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Strategic Synthesis: A Multi-Step Approach

The true power of this compound is realized in multi-step syntheses where its two bromine atoms are functionalized sequentially. By first performing a selective reaction at the C6 position under controlled conditions, the resulting 3-bromo-6-substituted-2-methoxypyridine becomes a new building block for a second, different cross-coupling reaction at the C3 position. This orthogonal approach allows for the modular and convergent assembly of highly substituted, complex pyridine derivatives.[1][17]

cluster_step1 Step 1: Selective C6 Functionalization cluster_step2 Step 2: C3 Functionalization start This compound react1_suzuki Suzuki Coupling (R¹-B(OH)₂) start->react1_suzuki react1_sono Sonogashira Coupling (R¹-C≡CH) start->react1_sono react1_bh Buchwald-Hartwig (R¹-NH₂) start->react1_bh int1 3-Bromo-6-(R¹)-2-methoxypyridine react2_suzuki Suzuki Coupling (R²-B(OH)₂) int1->react2_suzuki react2_sono Sonogashira Coupling (R²-C≡CH) int1->react2_sono react2_bh Buchwald-Hartwig (R²-NH₂) int1->react2_bh react1_suzuki->int1 react1_sono->int1 react1_bh->int1 product 3-(R²)-6-(R¹)-2-methoxypyridine (Final Product) react2_suzuki->product react2_sono->product react2_bh->product

Caption: Strategic sequential functionalization of this compound.

This strategy is paramount in drug discovery, where a common core can be rapidly diversified (a process known as library synthesis) to explore structure-activity relationships (SAR). By varying the 'R¹' and 'R²' groups using different coupling partners in a stepwise fashion, chemists can efficiently generate a multitude of unique analogues for biological screening.

Conclusion

This compound is more than just a chemical intermediate; it is a platform for synthetic innovation. Its predictable regioselectivity in a range of high-value cross-coupling reactions provides a reliable and modular route to complex, highly substituted pyridine scaffolds. For researchers in drug development and materials science, mastering the application of this building block opens the door to new chemical entities with potentially groundbreaking properties. The protocols and principles outlined in this guide serve as a robust foundation for harnessing the full synthetic potential of this versatile reagent.

References

The Strategic Utility of 3,6-Dibromo-2-methoxypyridine: A Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Differentiated Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. The inherent functionalities and electronic properties of these core scaffolds dictate the feasibility of synthetic routes and ultimately influence the biological or material properties of the final constructs. 3,6-Dibromo-2-methoxypyridine has emerged as a particularly valuable heterocyclic intermediate. Its utility stems from the electronically differentiated and sterically distinct bromine atoms at the C3 and C6 positions, modulated by the electron-donating methoxy group at C2. This arrangement provides a versatile platform for sequential and regioselective cross-coupling reactions, enabling the controlled, three-dimensional elaboration of the pyridine core. This guide provides an in-depth technical overview of its synthesis, core reactivity, and strategic application in complex molecule synthesis, grounded in mechanistic principles and field-proven methodologies.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below. While a definitive experimental melting point is not widely published, data from the closely related analogue, 3,6-Dibromo-2-methylpyridine, suggests it is a low-melting solid.[1]

PropertyValueSource
IUPAC Name This compound-
CAS Number 1806328-92-6[2]
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3]
Appearance White to light yellow solid (Expected)Inferred from analogues[1]
Purity ≥98%[3]
Melting Point 34-38 °C (for 3,6-Dibromo-2-methylpyridine)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Expect two doublets in the aromatic region, corresponding to the protons at C4 and C5. The methoxy group would appear as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect six distinct signals corresponding to the five pyridine ring carbons and the methoxy carbon. The carbon bearing the methoxy group (C2) will be significantly downfield, while the carbons attached to bromine (C3, C6) will be shifted upfield relative to unsubstituted positions.

Synthesis of the Building Block

The most logical and efficient synthesis of this compound involves the methylation of its corresponding hydroxypyridine precursor, 3,6-Dibromo-2-hydroxypyridine (CAS 1803717-25-0).[4] This transformation is a standard Williamson ether synthesis, a robust and high-yielding reaction.

Proposed Synthetic Workflow

Precursor 3,6-Dibromo-2-hydroxypyridine Reaction_Step Williamson Ether Synthesis Precursor->Reaction_Step Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Step Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->Reaction_Step Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthesis of the target compound.

Detailed Protocol: Methylation of 3,6-Dibromo-2-hydroxypyridine

This protocol is based on a standard procedure for the methylation of analogous hydroxypyridines. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the hydroxypyridine but mild enough to avoid side reactions and is easily removed during workup. Acetone is an excellent solvent for this transformation due to its polarity and appropriate boiling point for reflux conditions.

Materials & Reagents:

  • 3,6-Dibromo-2-hydroxypyridine (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Iodomethane (CH₃I) (1.5 equiv.)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromo-2-hydroxypyridine (1.0 equiv.) and anhydrous acetone to achieve a concentration of approximately 0.4 M.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equiv.) to the stirring suspension.

  • Methylating Agent Addition: Add iodomethane (1.5 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Reactivity: A Platform for Sequential Cross-Coupling

The primary value of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The C6-Br bond is generally more reactive towards oxidative addition to Pd(0) than the C3-Br bond due to reduced steric hindrance and a more electron-deficient character, allowing for selective functionalization.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and hetero-biaryl linkages.[5] The choice of catalyst and base is critical for achieving high yields, especially with potentially coordinating pyridine substrates.

cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output A This compound E Inert Atmosphere (Ar/N₂) A->E B Arylboronic Acid / Ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, K₃PO₄) D->E F Solvent System (e.g., Dioxane/H₂O) E->F Combine G Heating (80-100°C) F->G Stir H Workup & Purification G->H Cool I Monosubstituted Product H->I

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Representative Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol is adapted from established methods for the coupling of substituted bromopyridines.[6] The use of Pd(PPh₃)₄ is a classic, reliable choice, while a base like K₂CO₃ is effective in promoting the transmetalation step of the catalytic cycle.[5] The aqueous dioxane solvent system is excellent for solubilizing both the organic and inorganic reagents.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the 6-aryl-3-bromo-2-methoxypyridine product.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to aryl and heteroaryl amines.[7] For substrates like our building block, catalyst selection is key. The causality behind using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is their ability to promote the rate-limiting reductive elimination step, which is often slow for electron-rich or sterically hindered aryl halides, leading to higher yields and shorter reaction times.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine for coordination to the palladium center.[9]

cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output A 3-Bromo-6-aryl-2-methoxypyridine F Inert Atmosphere (Glovebox/Schlenk) A->F B Primary/Secondary Amine B->F C Pd Precatalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOt-Bu) E->F G Anhydrous Solvent (e.g., Toluene) F->G Combine H Heating (90-110°C) G->H Stir I Workup & Purification H->I Cool J Final Aminated Product I->J

Caption: Generalized workflow for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination at C3

This protocol assumes prior functionalization at the C6 position and is adapted from methodologies developed for similar challenging heteroaryl halides.[9]

Materials & Reagents:

  • 3-Bromo-6-aryl-2-methoxypyridine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup (Inert Atmosphere): Inside a glovebox or using a Schlenk line, add the 3-bromo-6-aryl-2-methoxypyridine substrate (1.0 equiv.), NaOt-Bu (1.4 equiv.), Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C for 4-24 hours, with stirring. Monitor the reaction's progress.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired 3-amino-6-aryl-2-methoxypyridine.

Palladium-Catalyzed C-C (Alkynyl) Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl scaffolds. The reaction classically uses a dual-catalyst system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free conditions have also been developed to avoid the homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction.

Representative Protocol: Sonogashira Coupling

This generalized protocol can be applied to either the C6 or C3 position and is based on standard Sonogashira conditions for aryl bromides.

Materials & Reagents:

  • Brominated pyridine substrate (e.g., this compound) (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (serves as base and solvent)

  • Anhydrous THF (co-solvent, optional)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the brominated pyridine substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous TEA or DIPA (and THF if needed) via a degassed syringe. Add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to afford the alkynylated pyridine.

Applications in Drug Discovery & Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the methoxy group can modulate solubility and metabolic stability and engage in specific interactions within protein binding pockets. The ability to use this compound to precisely install different substituents allows medicinal chemists to perform structure-activity relationship (SAR) studies efficiently. For example, related methoxypyridine cores have been incorporated into gamma-secretase modulators for potential Alzheimer's disease therapy, demonstrating the therapeutic relevance of this heterocyclic system. Its use as a key intermediate is also noted in the synthesis of compounds for studying pulmonary fibrosis and certain cancers.

Safety, Handling, and Storage

Hazard Profile: Based on data for the structurally similar 3,6-Dibromo-2-methylpyridine, this compound should be handled as a hazardous substance. It is classified as acutely toxic if swallowed and can cause serious eye damage or skin irritation.

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a high-value, strategic building block for synthetic chemists. Its differentiated reactive sites enable a modular and predictable approach to the synthesis of complex, highly substituted pyridine derivatives. The robust and well-understood cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a reliable toolkit for its elaboration. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the intelligent application of such versatile heterocyclic platforms will remain a critical component of successful research and development programs.

References

Foreword: The Strategic Value of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine for Pharmaceutical Research

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its presence in numerous FDA-approved drugs is a testament to its versatile electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions. Within this class, halogenated pyridines serve as exceptionally powerful intermediates, acting as molecular linchpins that enable the precise and strategic assembly of complex architectures. This compound is a prime exemplar of such a building block. Its unique arrangement of two bromine atoms with distinct chemical reactivities, modulated by an adjacent methoxy group, provides chemists with a versatile platform for sequential, regioselective modifications. This guide offers an in-depth exploration of its properties, synthesis, core reactivity, and application, providing researchers with the technical insights required to leverage this reagent to its full potential in the pursuit of novel therapeutics.

Physicochemical Properties and Characterization

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueReference(s)
CAS Number 1806328-92-6[1]
Molecular Formula C₆H₅Br₂NO-
Molecular Weight 266.92 g/mol -
Appearance Typically an off-white to pale yellow solidInferred from similar compounds
Purity ≥97% (typical for commercial grades)-
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container

Spectroscopic Characterization: While specific spectra for this exact compound are not publicly cataloged, characterization would rely on standard analytical techniques:

  • ¹H NMR: Would be expected to show two distinct aromatic proton signals, likely doublets, corresponding to the protons at the C4 and C5 positions, along with a singlet for the methoxy group protons.

  • ¹³C NMR: Would display six distinct signals corresponding to the five aromatic carbons and the one methoxy carbon. The carbons bearing bromine atoms would show characteristic shifts.

  • Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern characteristic of a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the selective bromination of a methoxypyridine precursor or the methoxylation of a polybrominated pyridine. A highly plausible and efficient method is the nucleophilic aromatic substitution (SₙAr) of a suitable polyhalogenated pyridine with a methoxide source. This strategy leverages the activation of the pyridine ring towards nucleophilic attack, particularly at the positions alpha (C2/C6) to the ring nitrogen.

A relevant precedent is the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine using sodium methoxide, a key step in the development of novel gamma-secretase modulators.[2] This demonstrates the feasibility of selectively displacing a bromine atom at the C2 or C6 position with a methoxy group.

Proposed Synthetic Workflow

cluster_start Starting Material cluster_proc Reaction cluster_end Product Start 2,3,6-Tribromopyridine Reagents Sodium Methoxide (NaOMe) Methanol (MeOH) or THF Start->Reagents SₙAr Reaction Conditions Heat (e.g., 60-80 °C) Product This compound Reagents->Product Regioselective Methoxylation Suzuki_Cycle Pd(0) Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(II) Ar-Pd(II)-X (Complex) OxAdd->Pd(II) Ar = Pyridyl X = Br Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Pd(II)_Ar Ar-Pd(II)-Ar' Transmetal->Pd(II)_Ar B(OR)₃ + X⁻ RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Product->Pd(0) Catalyst Regeneration cluster_workflow Synthetic Strategy for GSMs A Dibromo- aminopyridine (Precursor) B 6-Bromo-2-methoxy -3-aminopyridine (Key Intermediate) A->B  Selective  Methoxylation (SₙAr) D Final GSM (Tetracyclic Scaffold) B->D  Suzuki Coupling  (at C6-Br) C Complex Aryl Boronic Acid C->D

References

Methodological & Application

Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Aminopyridines: Buchwald-Hartwig Amination of 3,6-Dibromo-2-methoxypyridine

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in pharmaceutical and materials science, where aryl and heteroaryl amines are prevalent structural motifs.[3][4] The reaction's broad substrate scope and functional group tolerance have largely replaced harsher, classical methods like nucleophilic aromatic substitution.[1][5]

This compound is a particularly valuable heterocyclic building block. The differential reactivity of its two bromine atoms, influenced by the electronic and steric effects of the adjacent methoxy group, presents both a challenge and an opportunity for synthetic chemists. Mastering the selective mono- and di-amination of this substrate opens a gateway to a diverse array of complex molecular architectures for drug discovery and organic electronics.

This guide provides a detailed exploration of the Buchwald-Hartwig amination of this compound, grounded in mechanistic principles and field-proven protocols. We will dissect the critical experimental parameters, offer step-by-step procedures for selective amination, and provide a framework for troubleshooting common issues.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The key steps are:

  • Active Catalyst Formation : A Pd(0) species is generated in situ from a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Oxidative Addition : The aryl halide (this compound) adds to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the aminated pyridine product and regenerating the active Pd(0) catalyst.[1][7]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(NHR₂)]+X⁻ OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination ArX Ar-X Amine HNR₂ Base Base BaseH [Base-H]+X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Reaction: A Guide to Component Selection

The success of the amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst

Commonly used precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.[2] These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active catalytic species. Pre-formed catalysts, often called "precatalysts," which incorporate the ligand (e.g., G4-XPhos Pd), can also offer enhanced activity and reproducibility.

The Ligand: Architect of Reactivity

The ligand is arguably the most critical variable. For challenging substrates like dihalopyridines, bulky and electron-rich monodentate biaryl phosphine ligands are the gold standard.[2][8] They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.

Ligand ClassExamplesKey Characteristics & Applications
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosHighly general and effective for a wide range of aryl/heteroaryl chlorides and bromides. The go-to choice for initial screening.[2]
Ferrocene-Based Ligands dppfBidentate ligand, often effective and was among the first to show broad utility.[1]
Wide Bite-Angle Ligands XantphosBidentate ligand whose geometry can promote reductive elimination. Useful for preventing β-hydride elimination.[9][10]
The Base: The Proton Abstractor

A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base must be compatible with any sensitive functional groups on the substrates.[11]

BasepKaH (approx.)AdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) 19Highly reactive, often leads to fast reaction rates and high yields.[12]Incompatible with base-sensitive groups like esters and ketones.[11]
Lithium bis(trimethylsilyl)amide (LHMDS) 26Allows for coupling of substrates with protic functional groups.[11]Air and moisture sensitive solid.[12]
Cesium Carbonate (Cs₂CO₃) 10Excellent functional group tolerance, good solubility.[12]More expensive, can be difficult to stir on a large scale.
Potassium Phosphate (K₃PO₄) 12Good functional group tolerance, economical.Can require higher catalyst loadings and longer reaction times.[11]
The Solvent: The Reaction Medium

The solvent must be anhydrous and aprotic to ensure catalyst stability and activity. It should be thoroughly deoxygenated before use.

  • Toluene: A common, effective, and high-boiling solvent.[11][13]

  • 1,4-Dioxane: Another popular choice, though it is considered a solvent of concern and should be replaced if possible.[13]

  • Tetrahydrofuran (THF): A lower-boiling option suitable for reactions at moderate temperatures.[11]

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Solvents must be anhydrous and degassed.

General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup A Oven-dry glassware B Degas solvent A->B C Charge flask with solids (Substrate, Catalyst, Ligand, Base) B->C D Establish inert atmosphere C->D E Add solvent and amine D->E F Heat to target temperature (e.g., 100 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Quench and extract H->I J Purify by chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Selective Mono-amination of this compound

Achieving selective mono-amination requires careful control of stoichiometry. By using the amine as the limiting reagent, the reaction can be stopped after the first substitution.

Reaction Components:

ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.2320 mg (1.2 mmol)Aryl Halide
Amine (e.g., Morpholine)1.087 mg (1.0 mmol)Nucleophile (Limiting)
Pd₂(dba)₃0.0218 mg (0.02 mmol)Palladium Precatalyst
XPhos0.0419 mg (0.04 mmol)Ligand
Sodium tert-butoxide (NaOtBu)1.5144 mg (1.5 mmol)Base
Anhydrous, Degassed Toluene-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the anhydrous toluene, followed by the amine via syringe.

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. The reaction should be stopped upon consumption of the limiting amine to minimize the formation of the di-aminated product. Typical reaction times are 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers, and wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the mono-aminated product.

Protocol 2: Di-amination of this compound

For exhaustive di-amination, the amine is used in excess to ensure both bromine atoms are substituted.

Reaction Components:

ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0268 mg (1.0 mmol)Aryl Halide (Limiting)
Amine (e.g., Morpholine)2.5218 mg (2.5 mmol)Nucleophile
Pd(OAc)₂0.024.5 mg (0.02 mmol)Palladium Precatalyst
SPhos0.0416 mg (0.04 mmol)Ligand
Cesium Carbonate (Cs₂CO₃)3.0977 mg (3.0 mmol)Base
Anhydrous, Degassed Dioxane-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the anhydrous dioxane, followed by the amine via syringe.

  • Reaction: Heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction until the starting material and mono-aminated intermediate are fully consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (25 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guide

Even with robust protocols, challenges can arise. These reactions can be sensitive, and careful attention to detail is crucial.[14]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen or water.[11]Ensure all reagents are dry and solvents are rigorously degassed. Use fresh, high-quality catalyst and ligands.
Poor Solubility: Reagents not fully dissolved at reaction temperature.[12]Try a different solvent system (e.g., toluene/dioxane mixture) or increase the solvent volume.
Incorrect Catalyst System: The chosen ligand/base combination is not optimal for the substrate.[14]Screen alternative ligands (e.g., switch from XPhos to SPhos or RuPhos) and bases (e.g., NaOtBu to K₃PO₄).
Formation of Side Products Hydrodehalogenation: The aryl bromide is reduced to an aryl-H bond.This can be a competing pathway.[1] Try a different ligand (e.g., a bidentate ligand like Xantphos) or lower the reaction temperature.
Substrate Degradation: Base-sensitive functional groups are reacting.[11][14]Switch to a weaker base like K₃PO₄ or Cs₂CO₃.
Homocoupling: Formation of bithiophene or other homocoupled byproducts.[15]This may indicate issues with the catalyst lifecycle. Re-evaluate the ligand and ensure an inert atmosphere is maintained.
Poor Selectivity (Mono-amination) Over-reaction: The mono-aminated product is reacting further to form the di-aminated species.Reduce the amount of amine nucleophile (e.g., to 0.9 equivalents). Monitor the reaction closely and stop it as soon as the amine is consumed. Lowering the temperature may also improve selectivity.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable aminopyridine derivatives. Success relies on a firm understanding of the reaction mechanism and the careful selection of the catalyst system and reaction conditions. By controlling stoichiometry, chemists can selectively target either mono- or di-amination, providing flexible access to a wide range of functionalized building blocks. The protocols and troubleshooting advice provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

References

Sonogashira coupling protocols for 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Sonogashira Coupling of 3,6-Dibromo-2-methoxypyridine

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] This powerful transformation, which utilizes a dual-catalyst system of palladium and copper, has become indispensable in the synthesis of complex molecules under mild conditions.[1][3] Its applications are extensive, spanning pharmaceuticals, natural products, and advanced organic materials.[3]

Alkynylpyridines, the products of Sonogashira couplings with halogenated pyridines, represent a class of compounds with immense value in drug discovery and development.[4][5] The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and the introduction of a rigid alkyne linker allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with biological macromolecules.[4]

The substrate, this compound, is a particularly versatile building block. The presence of two bromine atoms at distinct electronic environments offers the potential for sequential, site-selective functionalization. This allows for the controlled synthesis of both mono- and di-alkynylated pyridine derivatives, opening pathways to complex, non-symmetrical molecular architectures. This guide provides a detailed exploration of the mechanistic principles, practical protocols, and troubleshooting strategies for the successful Sonogashira coupling of this valuable substrate.

Mechanism and Key Principles: A Tale of Two Catalysts

The efficacy of the Sonogashira reaction hinges on the synergistic interplay between two independent but interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[2][6] Understanding this dual mechanism is critical for rational optimization and troubleshooting.

The Palladium Cycle (The Workhorse): The palladium catalyst is responsible for the core cross-coupling event.

  • Pre-catalyst Activation: The reaction typically starts with a stable Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. This reduction can be effected by an amine base, a phosphine ligand, or the alkyne substrate itself.[1][7]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (this compound), inserting the palladium into the carbon-bromine bond. This forms a square planar Pd(II) intermediate.[1][6] This step is often rate-limiting, particularly for less reactive halides like bromides and chlorides.[8][9]

  • Transmetalation: The aryl group is then transferred from palladium to a copper acetylide species (generated in the copper cycle) in a step called transmetalation. This forms a new Pd(II) complex bearing both the aryl and alkynyl ligands and regenerates the copper catalyst.[6]

  • Reductive Elimination: The final step involves reductive elimination from the Pd(II) complex, which forms the new C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The Copper Cycle (The Activator): The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The amine base in the reaction deprotonates the terminal alkyne to form an acetylide anion.[2] The copper(I) salt coordinates with the alkyne, increasing the acidity of its terminal proton and facilitating this deprotonation.[2][6]

  • Copper Acetylide Formation: The deprotonated alkyne forms a copper acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.[1]

The use of a copper co-catalyst significantly increases the reaction rate, often allowing the process to occur at room temperature.[1] However, it can also promote the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[8][10]

Caption: Fig. 1: The Sonogashira Catalytic Cycle.

Protocol Considerations for this compound

The key to successfully employing this compound lies in controlling the chemoselectivity of the reaction. The two bromine atoms are in electronically distinct positions, which can be exploited for selective mono- or di-functionalization.

  • Reactivity of C-Br Bonds: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br >> Cl.[10] For this compound, the C6-Br bond is generally more reactive than the C3-Br bond. This is due to the combined electronic effects of the ring nitrogen (electron-withdrawing) and the methoxy group (electron-donating), which influence the electron density at each position.

  • Selective Mono-Coupling: To favor mono-alkynylation at the more reactive C6 position, a slight excess (1.0-1.2 equivalents) of the terminal alkyne should be used. Lower reaction temperatures and shorter reaction times are also crucial to prevent the second coupling from occurring.

  • Double (Di-) Coupling: To achieve di-alkynylation, a larger excess of the terminal alkyne is required (≥ 2.2 equivalents). Higher reaction temperatures and longer reaction times are necessary to drive the reaction to completion at both the C6 and C3 positions.

Experimental Workflow Overview

Caption: Fig. 2: General Experimental Workflow.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Mono-Sonogashira Coupling at the C6-Position

This protocol aims to synthesize 3-Bromo-2-methoxy-6-alkynylpyridine.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 eq, 6 mol%)

  • Triethylamine (Et₃N) (Anhydrous, 3.0 eq)

  • Toluene or THF (Anhydrous, sufficient to make a 0.1 M solution)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (or THF) via syringe, followed by anhydrous triethylamine.

  • Degas the resulting suspension by sparging with nitrogen for 15-20 minutes or by using three freeze-pump-thaw cycles.[10]

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if no reaction is observed).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-coupled product.

Protocol 2: Double (Di-) Sonogashira Coupling

This protocol aims to synthesize 3,6-Di(alkynyl)-2-methoxypyridine.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq, 5 mol%)

  • Copper(I) Iodide (CuI) (0.10 eq, 10 mol%)

  • Triethylamine (Et₃N) (Anhydrous, 5.0 eq)

  • DMF (Anhydrous, sufficient to make a 0.1 M solution)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by anhydrous triethylamine.[5]

  • Degas the solution by sparging with nitrogen for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65-80 °C under an inert atmosphere.[5][11]

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the mono-coupled intermediate should be tracked. The reaction may require 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired di-coupled product.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1: Mono-CouplingProtocol 2: Di-CouplingRationale
Substrate This compoundThis compoundStarting material for both transformations.
Alkyne (eq) 1.12.5Stoichiometry controls selectivity. Slight excess for mono, larger excess for di.
Pd Catalyst (mol%) 3%5%Higher loading for the less reactive second coupling.
CuI Co-catalyst (mol%) 6%10%Ensures efficient alkyne activation for both coupling steps.
Base (eq) Et₃N (3.0)Et₃N (5.0)Sufficient base is needed to neutralize HBr formed and facilitate catalysis.
Solvent Toluene or THFDMFDMF is a more polar, higher-boiling solvent suitable for higher temperatures.[5]
Temperature Room Temp to 50 °C65-80 °CMilder conditions for selective mono-coupling; forcing conditions for di-coupling.[9]
Typical Time 2-6 hours12-24 hoursSecond coupling is slower and requires more time.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Inactive catalyst (Pd(0) not formed or degraded).2. Poor quality reagents (wet solvent/base, impure alkyne).3. Insufficient temperature for aryl bromide activation.1. Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure proper inert atmosphere technique.[10]2. Use anhydrous solvents and freshly distilled base. Purify starting materials.3. Gradually increase the reaction temperature. For aryl bromides, heating is often required.[9][10]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Presence of oxygen or impurities.1. Use fresh, high-purity reagents and solvents. Some evidence suggests certain solvents like THF can promote this; consider switching to Toluene or DMF.[7]2. Lower the reaction temperature.3. Ensure thorough degassing of the reaction mixture.[10]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.3. Reaction conditions are too harsh, favoring homocoupling over cross-coupling.1. Rigorously exclude oxygen by using proper inert atmosphere techniques (Schlenk line, glovebox).[10][12]2. Reduce the amount of CuI or consider a "copper-free" Sonogashira protocol, which may require different ligands and conditions.[10]3. Try adding the alkyne slowly via syringe pump to keep its concentration low.[13]
Stalled at Mono-Coupled Intermediate (in Di-Coupling Protocol) 1. Insufficient temperature or reaction time.2. Deactivation of the catalyst before the second coupling.3. Insufficient alkyne or base.1. Increase the temperature and/or prolong the reaction time.2. Add a second small portion of the palladium catalyst and CuI.3. Ensure a sufficient excess of alkyne (>2.2 eq) and base are present.

Characterization

Successful synthesis of the target compounds must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, the disappearance of the C-H proton of the terminal alkyne, and the characteristic shifts of the pyridine and alkyne carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.

  • Chromatography (TLC, GC, HPLC): To assess the purity of the final compound and monitor reaction progress.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively utilize this compound as a versatile platform for the synthesis of novel alkynylpyridine derivatives for a wide range of applications in medicinal chemistry and materials science.

References

Application Notes: The Strategic Utility of 3,6-Dibromo-2-methoxypyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Unique Role of 3,6-Dibromo-2-methoxypyridine

The pyridine ring is a foundational structural motif in the agrochemical industry, present in a vast array of herbicides, fungicides, and insecticides.[1] Its prevalence is due to a combination of metabolic stability, favorable transport properties within plants, and the ability to engage in specific binding interactions with biological targets. Within this class of compounds, halogenated pyridines serve as exceptionally versatile intermediates for constructing complex molecular architectures.

This compound is a highly valuable, though specialized, building block for agrochemical discovery. Its strategic importance lies in the differentiated reactivity of its substituents:

  • Two Bromine Atoms: The presence of two bromine atoms at the 3- and 6-positions provides two distinct, reactive handles for sequential and selective functionalization. These positions are prime sites for carbon-carbon bond formation via cross-coupling reactions or for introducing other functional groups through nucleophilic substitution.

  • Methoxy Group: The electron-donating methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the bromine atoms and the overall physicochemical properties of the final molecule, such as solubility and metabolic stability.

This guide provides a detailed exploration of the synthetic applications of this compound, focusing on core chemical transformations and providing detailed protocols for the synthesis of advanced agrochemical intermediates.

Core Synthetic Transformations and Applications

The synthetic utility of this compound is primarily leveraged through two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. These transformations allow for the precise and controlled elaboration of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-bromine bonds in this compound are ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This is a cornerstone strategy for synthesizing biaryl structures, which are common in modern pesticides designed to mimic natural substrates or to fit into specific enzyme active sites.[2]

The reactivity of the two bromine atoms can be differentiated based on the reaction conditions, allowing for stepwise functionalization. The bromine at the 6-position is generally more susceptible to oxidative addition to the palladium catalyst due to electronic effects, potentially allowing for selective initial coupling at this site.

Suzuki_Coupling cluster_main Suzuki-Miyaura Cross-Coupling Workflow start 3,6-Dibromo- 2-methoxypyridine reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) start->reagents Reaction Conditions product 3-Aryl-6-bromo- 2-methoxypyridine reagents->product C-C Bond Formation

Caption: Generalized workflow for Suzuki-Miyaura coupling.

This protocol describes a generalized method for the mono-arylation of this compound, a key step in building more complex agrochemical candidates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[2]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2-3 eq)[2]

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed Water

  • Standard laboratory glassware, inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, oven-baked round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical to prevent oxidative degradation of the palladium(0) catalyst.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. The optimal temperature will depend on the specific substrates used.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired mono-arylated product.

Application in Fungicide Synthesis: A Hypothetical Case Study

The pyridine scaffold is a core component of many successful fungicides, including strobilurin analogues that inhibit mitochondrial respiration.[3] We can hypothesize the use of this compound in the synthesis of a novel fungicide candidate targeting the succinate dehydrogenase (SDH) enzyme.

The following multi-step synthesis illustrates how this compound can be elaborated into a complex, biologically active molecule. The workflow involves a selective Suzuki coupling followed by a nucleophilic substitution to introduce a toxophoric side chain.

Fungicide_Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Demethylation (Optional) A 3,6-Dibromo- 2-methoxypyridine B Intermediate 1: 3-Aryl-6-bromo- 2-methoxypyridine A->B Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄ C Intermediate 2: 3-Aryl-6-(pyrazolyl)- 2-methoxypyridine B->C Pyrazole, Pd Catalyst, Ligand, Base D Final Product: Novel SDHI Fungicide Candidate C->D BBr₃ or HBr

Caption: Synthetic workflow for a hypothetical fungicide.

Experimental Protocols

Protocol 2: Synthesis of a Pyridyl-Pyrazole Fungicide Intermediate

This protocol details the synthesis of 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)-2-methoxypyridine, a potential intermediate for a novel SDHI fungicide, starting from the product of Protocol 1.

Materials:

  • 3-(4-chlorophenyl)-6-bromo-2-methoxypyridine (1.0 eq)

  • Pyrazole (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Xantphos (ligand, 7.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-(4-chlorophenyl)-6-bromo-2-methoxypyridine, pyrazole, cesium carbonate, Palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath at 110 °C for 12-18 hours with vigorous stirring.

  • Monitoring: After cooling, check for the disappearance of the starting material by LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target pyridyl-pyrazole intermediate.

Data Summary

The following table outlines the expected progression for the synthesis of the hypothetical fungicide intermediate, providing representative values based on analogous literature procedures.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%) (by HPLC)
1This compound4-Chlorophenylboronic acid, Pd(PPh₃)₄3-(4-chlorophenyl)-6-bromo-2-methoxypyridine75-85>95
2Product from Step 1Pyrazole, Pd(OAc)₂, Xantphos3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)-2-methoxypyridine65-75>98

Conclusion

This compound stands out as a strategic precursor in the design and synthesis of novel agrochemicals. The ability to perform selective, sequential functionalization via modern synthetic methods like palladium-catalyzed cross-coupling allows researchers to rapidly build and test diverse chemical libraries. The protocols and workflows detailed in this guide provide a robust framework for leveraging the unique reactivity of this intermediate, paving the way for the discovery of next-generation crop protection agents with enhanced efficacy and novel modes of action.

References

Application Notes and Protocols: The Strategic Utility of 3,6-Dibromo-2-methoxypyridine in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase-Targeted Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule inhibitors that target the ATP-binding site of specific kinases has become a cornerstone of modern drug discovery.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Among the myriad of available building blocks, 3,6-dibromo-2-methoxypyridine has emerged as a particularly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical architecture offers several strategic advantages for the medicinal chemist. The two bromine atoms at the 3- and 6-positions serve as orthogonal synthetic handles, allowing for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions.[2][3] This enables the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group at the 2-position, an electron-donating group, influences the electronic properties of the pyridine ring, which can modulate the reactivity of the bromine atoms and the binding affinity of the final compound to its target kinase.[4]

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis and evaluation of kinase inhibitors. We will explore its application in the construction of inhibitors for two key kinase targets, c-Jun N-terminal kinase (JNK) and Tyrosine Kinase 2 (TYK2), providing detailed synthetic methodologies and protocols for in vitro kinase inhibition assays.

Chemical Properties and Reactivity of this compound

The synthetic utility of this compound is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the 3- and 6-positions can often be exploited to achieve selective functionalization, although this can be substrate-dependent. Generally, the bromine at the 6-position is more sterically hindered by the adjacent methoxy group, which can influence the regioselectivity of the coupling reaction.

The most commonly employed transformations for elaborating this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of diverse amine functionalities.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyridines.

The judicious choice of catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity in these transformations.

Case Study 1: Synthesis of a JNK Inhibitor Scaffold

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, playing a critical role in inflammation, apoptosis, and neurodegeneration.[5][6] Here, we present a hypothetical, yet representative, synthetic protocol for a JNK inhibitor scaffold derived from this compound.

Synthetic Workflow

JNK_Inhibitor_Synthesis start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid) start->step1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C intermediate1 6-Aryl-3-bromo-2-methoxypyridine step1->intermediate1 step2 Buchwald-Hartwig Amination (Amine) intermediate1->step2 Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C final_product JNK Inhibitor Scaffold step2->final_product

Caption: Synthetic workflow for a JNK inhibitor scaffold.

Detailed Synthetic Protocol

Step 1: Selective Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation at the 6-position of this compound with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-bromo-2-methoxypyridine.

Step 2: Buchwald-Hartwig Amination

This protocol describes the amination of the remaining bromine at the 3-position.

  • Materials:

    • 6-Aryl-3-bromo-2-methoxypyridine (1.0 eq)

    • Desired amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 6-aryl-3-bromo-2-methoxypyridine, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.

    • Add anhydrous 1,4-dioxane.

    • Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final JNK inhibitor scaffold.

Case Study 2: Synthesis of a TYK2 Inhibitor Scaffold

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the immune response.[7][8] Dysregulation of TYK2 signaling is implicated in various autoimmune and inflammatory diseases.[9][10]

Synthetic Workflow

TYK2_Inhibitor_Synthesis start This compound step1 Buchwald-Hartwig Amination (Primary Amine) start->step1 Pd(OAc)₂, BINAP NaOt-Bu, Toluene, 100°C intermediate1 6-Bromo-2-methoxy-pyridin-3-amine step1->intermediate1 step2 Suzuki-Miyaura Coupling (Heteroarylboronic Ester) intermediate1->step2 PdCl₂(dppf), K₃PO₄ DME/H₂O, 85°C final_product TYK2 Inhibitor Scaffold step2->final_product

Caption: Synthetic workflow for a TYK2 inhibitor scaffold.

Detailed Synthetic Protocol

Step 1: Selective Buchwald-Hartwig Amination

This protocol describes the selective mono-amination at the 3-position.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)

    • (±)-BINAP (0.05 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BINAP, and NaOt-Bu.

    • Add this compound and the primary amine.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to obtain 6-bromo-2-methoxy-pyridin-3-amine.

Step 2: Suzuki-Miyaura Coupling

This protocol describes the coupling of a heteroarylboronic ester to the remaining bromine at the 6-position.

  • Materials:

    • 6-Bromo-2-methoxy-pyridin-3-amine (1.0 eq)

    • Heteroarylboronic acid pinacol ester (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 eq)

    • Potassium Phosphate (K₃PO₄) (2.5 eq)

    • 1,2-Dimethoxyethane (DME)

    • Water (degassed)

  • Procedure:

    • In a reaction vessel, combine 6-bromo-2-methoxy-pyridin-3-amine, the heteroarylboronic ester, PdCl₂(dppf), and K₃PO₄.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed DME and water (5:1 v/v).

    • Heat the reaction to 85 °C and stir for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final TYK2 inhibitor scaffold.

In Vitro Kinase Inhibition Assays

Once synthesized, the inhibitory activity of the compounds against their target kinases must be determined. Below are generalized protocols for in vitro kinase assays.

Protocol 1: JNK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11]

  • Materials:

    • Recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3)

    • JNK substrate (e.g., ATF2)

    • ATP

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white microplate

  • Procedure:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the inhibitor solution at various concentrations or DMSO (for control wells).

    • Add the JNK enzyme to all wells except the "no enzyme" control.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 2: TYK2 Inhibition Assay (LanthaScreen™ TR-FRET Kinase Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate.[12][13]

  • Materials:

    • Recombinant TYK2 enzyme

    • Fluorescein-labeled TYK2 substrate

    • ATP

    • Synthesized inhibitor compounds

    • Terbium-labeled anti-phospho-substrate antibody

    • TR-FRET Dilution Buffer

    • 384-well assay plate

  • Procedure:

    • Prepare a solution of TYK2 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer and dispense into the wells of a 384-well plate.

    • Add the inhibitor solution at various concentrations or DMSO.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution of Terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer containing EDTA.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

    • Calculate the emission ratio and determine the percent inhibition and IC₅₀ values.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.

JNK Signaling Pathway

JNK_Pathway cluster_0 Extracellular Stress Stimuli (Cytokines, UV, ROS) cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Transcription Factors ASK1 ASK1 Stress->ASK1 MEKK1 MEKK1 Stress->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun Phosphorylation ATF2 ATF2 JNK->ATF2 Phosphorylation Inhibitor JNK Inhibitor (Derived from This compound) Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling cascade and point of inhibition.

The JNK signaling pathway is a three-tiered kinase cascade.[4][14][15] Extracellular stress signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors such as c-Jun, leading to changes in gene expression that mediate cellular responses to stress. An inhibitor derived from this compound would block the activity of JNK, thereby preventing the phosphorylation of its downstream targets.

TYK2 Signaling Pathway

TYK2_Pathway cluster_0 Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Dimerization & Activation JAK JAK1/JAK2 Receptor->JAK Dimerization & Activation STAT STAT Proteins TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT->STAT Gene_Expression Gene Expression (Inflammation, Immune Response) STAT->Gene_Expression Nuclear Translocation Inhibitor TYK2 Inhibitor (Derived from This compound) Inhibitor->TYK2 Inhibition

Caption: Overview of the TYK2-mediated JAK-STAT signaling pathway.

The TYK2 pathway is a key component of the JAK-STAT signaling cascade.[16] Upon binding of cytokines like IL-12, IL-23, or Type I interferons to their cognate receptors, TYK2 and another associated JAK (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation.[17] The activated kinases then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation and immune responses. A TYK2-selective inhibitor would prevent the initiation of this signaling cascade, thereby dampening the pro-inflammatory response.

Quantitative Data Summary

The following table presents hypothetical, yet representative, in vitro activity data for a series of kinase inhibitors derived from the this compound scaffold. These values are intended to be illustrative of the data that would be generated following the protocols outlined above.

Compound IDTarget KinaseR¹ Group (at C6)R² Group (at C3)IC₅₀ (nM)
JNK-Inh-01JNK14-FluorophenylMorpholine85
JNK-Inh-02JNK14-FluorophenylPiperidine120
JNK-Inh-03JNK12-ThienylMorpholine65
TYK2-Inh-01TYK2Pyrazol-4-ylCyclopropylamine30
TYK2-Inh-02TYK2Imidazol-2-ylCyclopropylamine45
TYK2-Inh-03TYK2Pyrazol-4-ylAzetidine25

Conclusion

This compound represents a highly valuable and strategically important building block for the development of novel kinase inhibitors. Its capacity for selective and sequential functionalization via robust palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds for lead discovery and optimization. The detailed synthetic and in vitro assay protocols provided herein serve as a practical guide for researchers aiming to leverage this versatile scaffold in their drug discovery programs targeting critical kinases such as JNK and TYK2.

References

Application Note & Protocols: Strategic Synthesis of Novel Methoxypyridine-Based γ-Secretase Modulators for Alzheimer's Disease Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Modulating γ-Secretase

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques composed of amyloid-beta (Aβ) peptides in the brain.[1][2] The amyloid cascade hypothesis posits that the aggregation of a specific form of this peptide, Aβ42, is a primary pathogenic event in AD.[1] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4] Since γ-secretase performs the final cleavage that produces Aβ, it has been a major therapeutic target.[3][4]

Early efforts focused on γ-secretase inhibitors (GSIs), which block the enzyme's activity.[5] However, γ-secretase is a complex protease with over 150 known substrates, including the Notch receptor, which is critical for cell signaling and differentiation.[4][6] Broad inhibition of γ-secretase by GSIs disrupts Notch signaling, leading to severe mechanism-based toxicities observed in clinical trials.[4][7]

This challenge led to the development of γ-secretase modulators (GSMs).[8][9] Unlike GSIs, GSMs do not inhibit the overall activity of the enzyme. Instead, they are small molecules that allosterically bind to the γ-secretase complex, subtly altering its conformation.[10][11] This modulation shifts the cleavage pattern of APP, reducing the production of the highly amyloidogenic Aβ42 in favor of shorter, less toxic peptides like Aβ37 and Aβ38.[9][12] Crucially, this modulation spares the processing of other key substrates like Notch, offering a significantly improved safety profile.[12][13]

This document provides a detailed guide on the synthesis and evaluation of a novel class of GSMs incorporating a methoxypyridine scaffold. The inclusion of this motif has been shown to enhance compound potency, aqueous solubility, and the ability to cross the blood-brain barrier (BBB), all critical properties for a successful central nervous system (CNS) therapeutic.[5][14][15]

The γ-Secretase Processing Pathway and GSM Intervention

The γ-secretase complex is an intramembrane protease composed of four core proteins: presenilin (PSEN1 or PSEN2), Nicastrin, Aph-1, and Pen-2.[8][12] Its processing of APP is a key event in AD pathology. The following diagram illustrates this pathway and the strategic intervention point for GSMs.

APP_Processing_Pathway cluster_0 Cell Membrane cluster_1 cluster_2 APP Amyloid Precursor Protein (APP) BACE1 β-secretase APP->BACE1 1. Cleavage ADAM10 α-secretase APP->ADAM10 Non-amyloidogenic Cleavage C99 C99 Fragment gamma_secretase γ-secretase C99->gamma_secretase 2. Cleavage Notch Notch Receptor Notch->gamma_secretase Required Cleavage Notch_frag Notch Fragment BACE1->C99 plaques Aβ42 Aggregation (Amyloid Plaques) gamma_secretase->plaques Pathogenic (High Aβ42) Abeta_short Shorter Aβ Peptides (Aβ38, Aβ37) gamma_secretase->Abeta_short Therapeutic (Low Aβ42) NICD NICD (Normal Cell Signaling) gamma_secretase->NICD Preserved by GSMs GSM GSM (Allosteric Modulator) GSM->gamma_secretase Modulates

Caption: Amyloid Precursor Protein (APP) processing pathways and the mechanism of GSMs.

Design Rationale: The Methoxypyridine Scaffold

The choice of a chemical scaffold is paramount in drug design. The methoxypyridine moiety was selected for incorporation into a proven tetracyclic GSM core for several compelling reasons:

  • Improved Physicochemical Properties: The introduction of the nitrogen atom in the pyridine ring and the methoxy group can reduce lipophilicity and increase aqueous solubility compared to purely carbocyclic analogs. This is a critical step in overcoming common drug development hurdles.[5][14]

  • Enhanced Blood-Brain Barrier (BBB) Penetration: Favorable physicochemical properties often correlate with improved BBB permeation, a prerequisite for any CNS-acting drug. Studies have shown that methoxypyridine-derived GSMs can effectively cross the BBB.[14][15]

  • Modulation of Basicity: The pyridine nitrogen's basicity can be tuned by the position of the methoxy group. A 2-methoxypyridine has a less basic nitrogen atom than an unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group.[16] This mitigated basicity can be advantageous in preventing off-target interactions and can facilitate certain synthetic reactions that are otherwise low-yielding with more basic heterocycles.[16]

  • Structural Diversity and Patentability: Incorporating novel heterocyclic rings like methoxypyridine into established GSM scaffolds provides a rich vector for exploring structure-activity relationships (SAR) and generating novel intellectual property.[5]

Synthesis and Characterization Workflow

The overall process for creating and validating novel GSMs follows a logical progression from chemical synthesis to biological evaluation.

Workflow A Step 1: Synthesis of Methoxypyridine Intermediates B Step 2: Core Scaffold Assembly (e.g., Cyclocondensation) A->B C Step 3: Final Compound Purification (HPLC) B->C D Step 4: Structural Confirmation (NMR, LC-MS) C->D E Step 5: In Vitro Screening (γ-Secretase Activity Assay) D->E F Step 6: Data Analysis (IC50/EC50 Determination) E->F G Lead Candidate F->G

Caption: General experimental workflow for GSM synthesis and evaluation.

Experimental Protocols

Protocol 5.1: General Synthesis of a Methoxypyridine-Aminothiazole GSM

This protocol describes a representative synthesis. Disclaimer: All chemical procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Key Intermediate (e.g., a-bromoketone)

  • To a solution of the parent methoxypyridine-ketone (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate at 0 °C, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Catalyze the reaction with a small amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the α-bromoketone intermediate.

Step 2: Hantzsch Thiazole Synthesis (Cyclocondensation)

  • Dissolve a substituted thiourea (1.0 eq) in a polar aprotic solvent such as Ethanol or Isopropanol.

  • Add the α-bromoketone intermediate (1.0 eq) from Step 1 to the solution.

  • Heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The aminothiazole product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the core methoxypyridine-aminothiazole scaffold.

Step 3: Final Derivatization (e.g., Suzuki Coupling)

  • Prerequisite: The scaffold from Step 2 must contain a suitable handle for cross-coupling, such as a bromo or iodo substituent on one of the rings.

  • In a reaction vessel, combine the halogenated scaffold (1.0 eq), a desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Degas the vessel and backfill with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Heat the reaction to 90-100 °C for 12-18 hours.

  • After cooling, dilute the mixture with water and extract with Ethyl Acetate.

  • Dry the combined organic layers, concentrate, and purify the final compound using preparative HPLC to achieve >95% purity.

Protocol 5.2: Compound Characterization

  • LC-MS: Confirm the mass of the final compound using an Agilent or Waters LC-MS system with Electrospray Ionization (ESI).

  • ¹H and ¹³C NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra on a 400 MHz or higher Bruker or Jeol spectrometer to confirm the chemical structure.

  • Purity Analysis: Determine final purity using an analytical HPLC system with UV detection at an appropriate wavelength (e.g., 254 nm).

Protocol 5.3: Cell-Based γ-Secretase Activity Assay This protocol utilizes a cell line that stably expresses a fluorescently tagged APP C-terminal fragment (APP-C99), which is a direct substrate for γ-secretase.[17][18]

  • Cell Culture: Plate U2OS cells stably expressing a tGFP-APP-C99 construct in 96-well plates and culture overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds (from 1 nM to 30 µM) in DMSO. Add the compounds to the cell culture medium (final DMSO concentration ≤ 0.5%). Include a vehicle control (DMSO) and a positive control (a known GSM or GSI).

  • Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Aβ Measurement:

    • Collect the conditioned media from each well.

    • Analyze the levels of Aβ42 and Aβ38 using a commercially available ELISA kit (e.g., from Meso Scale Discovery or Invitrogen) following the manufacturer's instructions.

  • Data Analysis:

    • For each compound concentration, calculate the percent reduction of Aβ42 relative to the vehicle control.

    • Calculate the percent increase of Aβ38 relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ (for Aβ42 reduction) and EC₅₀ (for Aβ38 increase) values using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR)

The following tables represent hypothetical data for a series of synthesized methoxypyridine-based GSMs, illustrating how structural modifications can impact key drug-like properties and biological activity.

Table 1: Physicochemical Properties of Novel GSMs

Compound ID R-Group Modification Molecular Weight cLogP Aqueous Solubility (µM)[5]
MP-GSM-01 -H 450.5 4.2 5.5
MP-GSM-02 -F 468.5 4.3 7.1
MP-GSM-03 -CF₃ 518.5 4.9 2.3

| MP-GSM-04 | -OCH₃ | 480.6 | 4.0 | 10.2 |

Table 2: In Vitro Biological Activity of Novel GSMs

Compound ID Aβ42 Reduction IC₅₀ (nM) Aβ38 Increase EC₅₀ (nM) Notch Cleavage IC₅₀ (µM)
MP-GSM-01 150 185 > 30
MP-GSM-02 95 110 > 30
MP-GSM-03 210 250 > 30

| MP-GSM-04 | 70 | 85 | > 30 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The strategic incorporation of the methoxypyridine scaffold represents a promising avenue for the development of next-generation γ-secretase modulators.[5][14] This application note provides a comprehensive framework, from rational design and chemical synthesis to biological characterization, for researchers in the field of Alzheimer's drug discovery. The protocols outlined herein are robust and can be adapted for the synthesis and evaluation of a wide range of heterocyclic compounds.

Future work should focus on expanding the structure-activity relationship to further optimize potency and drug metabolism and pharmacokinetic (DMPK) properties. Lead candidates identified through this workflow should advance to in vivo testing in transgenic AD mouse models to evaluate their efficacy in reducing brain Aβ42 levels and potentially reversing cognitive deficits.[14][15]

References

Application Notes & Protocols for the Stille Reaction with Dibromopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Stille Coupling in Pyridine Functionalization

The Stille cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organostannane (organotin) reagent with an organic halide or pseudohalide, has proven indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] Among its many applications, the Stille reaction is particularly powerful for the functionalization of heteroaromatic systems.

Dibromopyridines are versatile building blocks in medicinal chemistry and materials science, with the resulting disubstituted pyridines forming the core of numerous biologically active compounds and functional materials.[5][6] The Stille coupling provides a convergent and highly adaptable strategy for their synthesis, allowing for the precise introduction of diverse aryl, vinyl, and alkyl groups.[5][7] This guide offers a comprehensive overview, detailed experimental protocols, and field-proven insights for successfully employing the Stille reaction with dibromopyridine substrates.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The catalytic cycle of the Stille reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][8]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of the dibromopyridine, forming a Pd(II) intermediate.[5][7]

  • Transmetalation : The organostannane reagent then transfers its organic group to the palladium center. This step, often the rate-determining one, involves the displacement of the bromide ligand.[5][9]

  • Reductive Elimination : Finally, the two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][8]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R²-SnR₃) Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Coupling_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Reductive_Elimination->Product Product (R¹-R²)

Caption: The catalytic cycle of the Stille reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both mono- and di-substitution of a dibromopyridine. These are intended as robust starting points, and optimization may be necessary for specific substrates.

Protocol 1: Mono-Arylation of 2,6-Dibromopyridine

This protocol is designed for the selective introduction of a single aryl group.

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Aryl tributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the dibromopyridine.

  • Via syringe, add the aryl tributylstannane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of KF (3 x 50 mL) to precipitate tin byproducts. Stir vigorously for at least one hour during the first wash.[10][11]

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated pyridine.

Protocol 2: Di-Vinylation of 2,6-Dibromopyridine

This protocol is optimized for the introduction of two vinyl groups.

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Tributyl(vinyl)stannane (2.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Toluene

  • Saturated aqueous KF solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add tributyl(vinyl)stannane (2.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine washes.[5][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-divinylpyridine.[5]

Stille_Workflow cluster_workflow Experimental Workflow for Stille Coupling Setup 1. Reaction Setup - Flame-dried Schlenk flask - Inert atmosphere (Argon) Reagents 2. Reagent Addition - Dibromopyridine - Pd Catalyst & Ligand - Anhydrous, degassed solvent Setup->Reagents Organostannane 3. Add Organostannane - Via syringe Reagents->Organostannane Reaction 4. Reaction - Heat to specified temp. - Stir vigorously - Monitor by TLC/GC-MS Organostannane->Reaction Workup 5. Work-up - Cool to RT - Quench - Aqueous KF wash Reaction->Workup Extraction 6. Extraction & Drying - Extract with organic solvent - Dry over Na₂SO₄ Workup->Extraction Purification 7. Purification - Concentrate - Silica gel chromatography Extraction->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the Stille coupling.

Key Parameters and Optimization

The success of a Stille reaction with dibromopyridines often hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable choice for many applications.[7] For more challenging couplings, using a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be beneficial.[12]
Ligands PPh₃, P(t-Bu)₃, P(o-tol)₃, AsPh₃, DabcoElectron-rich and bulky phosphine ligands can accelerate the reaction.[13] Phosphine-free systems, such as those using Dabco, offer a more stable and cost-effective alternative.[12]
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can influence reaction rates and solubility. All solvents must be anhydrous and degassed to prevent catalyst deactivation.[14]
Temperature 80-120 °CHigher temperatures can drive the reaction towards di-substitution. For selective mono-substitution, lower temperatures are generally preferred.[10]
Additives Cu(I) salts, LiClCu(I) salts can accelerate the transmetalation step and suppress homocoupling.[10][15] LiCl can stabilize the palladium intermediate and improve reaction rates.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents/solvents, presence of oxygen.Ensure the catalyst is active and stored under an inert atmosphere.[14] Use freshly purified and degassed solvents. Maintain a strict inert atmosphere throughout the reaction.[10]
Homocoupling of Organostannane Presence of oxygen, non-optimal stoichiometry.Perform the reaction under strictly anaerobic conditions.[10] Optimize the stoichiometry of reactants. Consider the addition of a Cu(I) co-catalyst.[10]
Difficulty in Removing Tin Byproducts Inefficient work-up procedure.A vigorous wash with a saturated aqueous solution of KF is crucial for precipitating tributyltin fluoride.[11] Filtering the mixture through a pad of Celite can help remove the precipitate.[11] Alternatively, column chromatography on silica gel treated with triethylamine or potassium carbonate can be effective.[11][17]
Controlling Selectivity (Mono- vs. Di-substitution) Stoichiometry, temperature, reaction time.For mono-substitution, use a limiting amount of the organostannane (0.9-1.1 eq), lower temperatures, and shorter reaction times.[10] For di-substitution, use an excess of the organostannane (2.2-2.5 eq), higher catalyst loading, and elevated temperatures.[10]

Safety Considerations: Handling Organotin Reagents

Organotin compounds are toxic and require careful handling.[2][18][19]

  • Handling : Always handle organotin reagents in a well-ventilated fume hood.[20][21] Wear appropriate personal protective equipment, including chemically resistant gloves and safety goggles.[20]

  • Storage : Store organotin reagents in tightly sealed containers, away from moisture.[20]

  • Waste Disposal : Dispose of all organotin-contaminated waste, including glassware rinses, according to your institution's hazardous waste disposal guidelines.[19]

  • Decontamination : Glassware that has come into contact with organotin compounds can be decontaminated by soaking in bleach overnight to oxidize the organotin to less harmful tin oxides.[22]

Conclusion

The Stille reaction is a robust and versatile tool for the synthesis of functionalized pyridines from dibromopyridine precursors. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to proper experimental and safety protocols, researchers can effectively leverage this powerful transformation in their synthetic endeavors. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to incorporate Stille couplings into their research programs.

References

Application Notes and Protocols: Directed Metalation of Substituted Alkoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyridines

Substituted alkoxypyridines are privileged scaffolds in a vast array of functional molecules, from pharmaceutical agents to advanced materials.[1] Their synthesis, however, often requires precise control over regioselectivity. Directed ortho-metalation (DoM) has emerged as a powerful and reliable strategy for the regioselective functionalization of aromatic and heteroaromatic systems, including pyridines.[2][3][4] This technique leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3][5][6] The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high precision.[3][5]

The alkoxy group, particularly the methoxy group, serves as an effective DMG in the pyridine series, facilitating metalation at the adjacent positions.[3] This application note provides a comprehensive guide to the directed metalation of substituted alkoxypyridines, covering the underlying principles, the influence of substituents, detailed experimental protocols, and mechanistic insights.

The Principle of Directed ortho-Metalation (DoM)

DoM is a two-step process that relies on the coordination of a lithium reagent to a heteroatom-containing DMG on the pyridine ring.[3] This coordination brings the organolithium base into close proximity to the ortho-protons, leading to a kinetically favored deprotonation at that site.[5] This "complex-induced proximity effect" (CIPE) is the cornerstone of DoM's regioselectivity.[7]

The general workflow for the directed metalation of an alkoxypyridine is as follows:

DoM_Workflow Substrate Substituted Alkoxypyridine Intermediate Ortho-lithiated Intermediate Substrate->Intermediate Deprotonation (-78 °C, THF) Base Organolithium Reagent (e.g., n-BuLi, LDA) Base->Intermediate Product Functionalized Alkoxypyridine Intermediate->Product Electrophilic Trapping Electrophile Electrophile (E+) Electrophile->Product Quench Aqueous Workup Product->Quench DoM_Mechanism cluster_step1 Coordination cluster_step2 Deprotonation cluster_step3 Electrophilic Quench Alkoxypyridine Alkoxypyridine Complex Complex Alkoxypyridine->Complex + R-Li Lithiated Intermediate Lithiated Intermediate Complex->Lithiated Intermediate - R-H Product Product Lithiated Intermediate->Product + E+

References

Application Notes and Protocols: Metal-Halogen Exchange Reactions for Alkoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkoxypyridines and the Power of Metal-Halogen Exchange

Alkoxypyridines are a privileged structural motif found in a vast array of functional molecules, including pharmaceutical agents, electronic materials, and liquid crystals.[1][2] Their synthesis is therefore a critical endeavor in medicinal chemistry and materials science. Among the various synthetic strategies, metal-halogen exchange reactions have emerged as a powerful and versatile tool for the regioselective functionalization of the pyridine ring, offering a direct route to highly substituted alkoxypyridine derivatives.[1][2][3]

This guide provides an in-depth exploration of metal-halogen exchange reactions for the synthesis of alkoxypyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, discuss the critical parameters that govern their success, and provide detailed, field-proven protocols for their execution.

Mechanistic Pillars: Understanding the "Why" Behind the Reaction

At its core, a metal-halogen exchange is a fundamental organometallic reaction where an organic halide is converted into an organometallic compound.[4] This transformation is driven by the transfer of a halogen atom from the organic substrate to a more electropositive metal, typically lithium or magnesium. The resulting organometallic species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Two primary classes of reagents are employed for metal-halogen exchange on haloalkoxypyridines: organolithium reagents and Grignard reagents.

The Organolithium Pathway: Precision and Reactivity

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi), are highly reactive species that readily undergo lithium-halogen exchange with aryl and heteroaryl halides.[4][5][6][7] The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5]

The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl.[4] This selectivity allows for the preferential exchange of one halogen over another in polyhalogenated substrates. The reaction is typically very fast, even at low temperatures, which can be advantageous for preventing side reactions.[4][8]

Key Considerations for Organolithium Reactions:

  • Temperature Control: Due to their high reactivity, organolithium reactions are almost always performed at low temperatures (e.g., -78 °C) to minimize side reactions such as addition to the pyridine ring or deprotonation at undesired positions.[3][9]

  • Solvent Choice: The choice of solvent can significantly influence the reactivity of organolithium reagents. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they solvate the lithium cation, increasing the reagent's reactivity.

  • Substrate Compatibility: The strong basicity of organolithium reagents can be a limitation when working with substrates containing acidic protons or sensitive functional groups.

The Grignard Pathway: A Milder Approach with Broad Functional Group Tolerance

Grignard reagents (RMgX), particularly "Turbo-Grignard" reagents like i-PrMgCl·LiCl, offer a milder alternative to organolithiums for metal-halogen exchange.[10][11] The addition of lithium chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity.[12]

Advantages of Using Grignard Reagents:

  • Enhanced Functional Group Tolerance: Grignard reagents are generally more tolerant of sensitive functional groups compared to their organolithium counterparts.[3]

  • Milder Reaction Conditions: Metal-halogen exchange with Grignard reagents can often be performed at more convenient temperatures (e.g., 0 °C to room temperature).[8][13]

  • Chemoselectivity: The reactivity of Grignard reagents can be tuned by varying the organic group and the halide, allowing for selective reactions.[8]

Visualizing the Pathways: Reaction Mechanisms

Metal_Halogen_Exchange cluster_Li Organolithium Pathway cluster_Mg Grignard Pathway Haloalkoxypyridine_Li Haloalkoxypyridine (R-X) Ate_Complex "Ate-complex" Intermediate Haloalkoxypyridine_Li->Ate_Complex + R'-Li Organolithium Organolithium (R'-Li) Organolithium->Ate_Complex Lithiated_Pyridine Lithiated Alkoxypyridine (R-Li) Ate_Complex->Lithiated_Pyridine → R'-X Functionalized_Pyridine_Li Functionalized Alkoxypyridine (R-E) Lithiated_Pyridine->Functionalized_Pyridine_Li + E+ Electrophile_Li Electrophile (E+) Electrophile_Li->Functionalized_Pyridine_Li Haloalkoxypyridine_Mg Haloalkoxypyridine (R-X) Transition_State Transition State Haloalkoxypyridine_Mg->Transition_State + R'-MgX Grignard Grignard Reagent (R'-MgX) Grignard->Transition_State Magnesiated_Pyridine Magnesiated Alkoxypyridine (R-MgX) Transition_State->Magnesiated_Pyridine → R'-X Functionalized_Pyridine_Mg Functionalized Alkoxypyridine (R-E) Magnesiated_Pyridine->Functionalized_Pyridine_Mg + E+ Electrophile_Mg Electrophile (E+) Electrophile_Mg->Functionalized_Pyridine_Mg

Caption: Generalized mechanisms for metal-halogen exchange.

The "Halogen Dance": An Important Consideration

A potential side reaction in these systems is the "halogen dance," a base-catalyzed migration of a halogen atom to a different position on the pyridine ring.[2][14][15][16][17] This rearrangement typically occurs when a lithiated intermediate is allowed to warm or stir for extended periods before the addition of an electrophile.[1][2] Understanding the conditions that favor the halogen dance is crucial for achieving the desired regioselectivity.[15]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for performing metal-halogen exchange reactions for the synthesis of functionalized alkoxypyridines.

Protocol 1: Lithium-Halogen Exchange on 2-Bromo-4-methoxypyridine followed by Aldehyde Trapping

This protocol details the synthesis of 4-methoxy-2-bromopyridine-3-carboxaldehyde, a versatile intermediate for further functionalization.[1]

Materials:

  • 2-Bromo-4-methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Base Preparation: In the reaction flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF. Cool the solution to -20 °C.

  • Lithiation: To the cooled TMP solution, add n-BuLi (1.1 equiv.) dropwise while maintaining the temperature at -20 °C. Stir the resulting mixture for 30 minutes under an inert atmosphere. This generates lithium tetramethylpiperidide (LTMP).

  • Cooling: Cool the freshly prepared LTMP solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-bromo-4-methoxypyridine (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cold LTMP solution.

  • Stirring: Stir the reaction mixture at -78 °C for 10 minutes.

  • Electrophile Quench: Add anhydrous DMF (3.0 equiv.) to the reaction mixture and continue stirring for 30 minutes at -78 °C.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-2-bromopyridine-3-carboxaldehyde.

Protocol_1_Workflow Setup 1. Assemble Dry Glassware under Argon Base_Prep 2. Prepare LTMP at -20 °C Setup->Base_Prep Cooling 3. Cool to -78 °C Base_Prep->Cooling Substrate_Add 4. Add 2-Bromo-4-methoxypyridine Cooling->Substrate_Add Stir 5. Stir for 10 min at -78 °C Substrate_Add->Stir Quench 6. Quench with DMF Stir->Quench Workup 7. Aqueous Workup Quench->Workup Purification 8. Purification Workup->Purification

Caption: Workflow for Protocol 1.

Protocol 2: Magnesium-Halogen Exchange on 5-Bromo-2-alkoxypyridine and Subsequent Cross-Coupling

This protocol illustrates the use of a "Turbo-Grignard" reagent for the formation of a pyridyl Grignard, which can then be used in cross-coupling reactions.[13]

Materials:

  • 5-Bromo-2-alkoxypyridine

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloropyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the 5-bromo-2-alkoxypyridine (1.0 equiv.) and anhydrous THF.

  • Grignard Formation: To this solution, add i-PrMgCl·LiCl (1.1 equiv.) dropwise at a temperature between 25-30 °C. Stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Setup: In a separate flame-dried flask, add the palladium catalyst, 2-chloropyridine (1.2 equiv.), and anhydrous THF.

  • Addition of Grignard: Transfer the freshly prepared pyridyl Grignard reagent to the flask containing the catalyst and 2-chloropyridine via cannula.

  • Reaction: Heat the reaction mixture to 45-50 °C and stir for at least 1 hour. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: Upon completion, carefully quench the reaction by adding deionized water while maintaining the temperature between 20-25 °C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2-alkoxy-5-(pyridin-2-yl)pyridine.

Protocol_2_Workflow Setup 1. Prepare Haloalkoxypyridine Solution Grignard_Formation 2. Form Grignard with i-PrMgCl·LiCl Setup->Grignard_Formation Grignard_Addition 4. Add Grignard to Coupling Mixture Grignard_Formation->Grignard_Addition Coupling_Setup 3. Prepare Catalyst and Coupling Partner Coupling_Setup->Grignard_Addition Reaction 5. Heat and Stir Grignard_Addition->Reaction Workup 6. Aqueous Workup Reaction->Workup Purification 7. Purification Workup->Purification

Caption: Workflow for Protocol 2.

Data Summary and Comparison

Reagent TypeTypical Reaction ConditionsAdvantagesDisadvantages
Organolithium -78 °C to -20 °C, Anhydrous THF/EtherHigh reactivity, Fast reaction ratesLow functional group tolerance, Requires very low temperatures
Grignard 0 °C to 50 °C, THFGood functional group tolerance, Milder reaction conditionsSlower reaction rates compared to organolithiums
"Turbo-Grignard" 25 °C to 50 °C, THFEnhanced reactivity and solubility, Broad substrate scopeMore expensive than standard Grignard reagents
Knochel-Hauser Bases -25 °C to 0 °C, THFHigh functional group tolerance, Regioselective deprotonationCan be more complex to prepare in situ

Troubleshooting and Expert Insights

  • Low Yields with Organolithiums: Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The presence of moisture or oxygen will quench the organolithium reagent. Titrate the organolithium solution before use to determine its exact concentration.

  • Formation of Side Products: If undesired side products are observed, consider lowering the reaction temperature or reducing the reaction time. For Grignard reactions, the quality of the magnesium and the solvent is critical.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the organometallic reagent may be necessary. For Grignard formation, activation of the magnesium (e.g., with a crystal of iodine) may be required.

  • "Halogen Dance" Issues: To minimize the halogen dance, add the electrophile as soon as the metal-halogen exchange is complete and avoid prolonged stirring or warming of the organometallic intermediate.[1][2]

Conclusion: A Powerful Synthetic Tool

Metal-halogen exchange reactions represent a cornerstone of modern synthetic organic chemistry, providing a reliable and adaptable method for the construction of complex molecules. For the synthesis of alkoxypyridines, these reactions offer unparalleled control over regioselectivity and allow for the introduction of a diverse array of functional groups. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively harness the power of metal-halogen exchange to accelerate their drug discovery and materials science programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,6-Dibromo-2-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled field-proven insights and data from established literature to address the practical challenges you may encounter.

Synthetic Strategies: An Overview

The synthesis of this compound is not a trivial one-step bromination. The pyridine ring's electronic nature, influenced by the electron-donating methoxy group (-OCH₃) and the deactivating nitrogen atom, dictates a complex reactivity profile. Direct bromination of 2-methoxypyridine often leads to mono-substituted products and requires carefully controlled conditions to achieve the desired 3,6-disubstitution pattern.[1][2]

Successful strategies often involve multi-step sequences to control regioselectivity. Key approaches include:

  • Sequential Bromination: Starting with 2-methoxypyridine and performing sequential bromination steps, often requiring forceful conditions for the second bromination.

  • Functional Group Interconversion: Beginning with a pre-functionalized pyridine, such as an aminopyridine, which can be brominated and subsequently converted to the target molecule.

  • Building from a Dibrominated Core: Starting with a commercially available dibromopyridine and introducing the methoxy group via nucleophilic aromatic substitution (SNAr).

This guide will focus on troubleshooting the common issues arising from these synthetic pathways.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental failures.

Problem: The reaction yields primarily mono-brominated products (e.g., 5-bromo-2-methoxypyridine).

Potential Cause: The 2-methoxy group is an activating, ortho, para-director. In the pyridine system, electrophilic substitution is strongly favored at the C5 (para) and C3 (ortho) positions. The first bromination typically occurs rapidly at the C5 position due to less steric hindrance and favorable electronics. The introduction of the first electron-withdrawing bromine atom deactivates the ring, making the second bromination at the C3 or C6 position significantly more difficult.

Recommended Solutions:

  • Increase Reagent Stoichiometry: Ensure an excess of the brominating agent is used. A molar ratio of at least 2.2 equivalents of Br₂ or NBS relative to the 2-methoxypyridine starting material is recommended to drive the reaction towards di-substitution.

  • Harsher Reaction Conditions: The second bromination requires more energy to overcome the deactivated ring.

    • Elevated Temperature: Gradually increase the reaction temperature. For brominations in acetic acid or sulfuric acid, temperatures may need to be raised to 80-120°C.

    • Use of a Lewis Acid Catalyst: Catalysts like iron (Fe) or aluminum chloride (AlCl₃) can polarize the brominating agent, increasing its electrophilicity and forcing the second substitution.[3]

  • Change the Brominating Agent: If NBS in a solvent like CCl₄ or acetonitrile is ineffective for the second bromination, switch to a more potent system like Br₂ in oleum or concentrated H₂SO₄.

Problem: Low overall yield and recovery of unreacted starting material.

Potential Cause: This issue often points to insufficient activation of the brominating agent, inadequate reaction time or temperature, or premature workup. The pyridine nitrogen can be protonated in acidic media, which strongly deactivates the ring towards electrophilic substitution.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique.

    • TLC Analysis: Use Thin Layer Chromatography to track the consumption of the starting material and the appearance of mono- and di-brominated products.[4] A suitable mobile phase would be a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1).

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can provide a more quantitative assessment of the reaction mixture composition over time.[4]

  • Ensure Anhydrous Conditions: Moisture can react with the brominating agent and Lewis acid catalysts, reducing their effectiveness. Ensure all glassware is flame-dried and solvents are anhydrous, especially for reactions involving NBS or organometallic intermediates.

  • Consider an Alternative Route: If direct bromination proves consistently low-yielding, a functional group interconversion strategy may be more efficient. For example, starting with 2-amino-6-bromopyridine, one could first brominate the C3 position, then perform a Sandmeyer reaction to convert the amino group to a second bromo group, and finally, introduce the methoxy group via SNAr.

Problem: The final product is difficult to purify from side products.

Potential Cause: The polarity and boiling points of the desired this compound, the mono-brominated intermediates, and any other isomers can be very similar, making separation by standard column chromatography or distillation challenging.

Recommended Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Use a shallow gradient of a low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) to improve separation on silica gel.[4]

    • High-Performance Flash Chromatography: Automated systems can provide superior resolution compared to manual columns.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems, such as ethanol, methanol, or mixed solvents like hexane/ethyl acetate.

  • Preparative HPLC: For high-purity material required in drug development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable.

  • Chemical Derivatization: In complex cases, it may be possible to selectively react the desired product or a major impurity to alter its chemical properties, facilitating an easier separation, followed by the reversal of the derivatization step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to maximize yield and purity? While direct di-bromination is feasible, it often requires extensive optimization. A more robust and reproducible, albeit longer, route involves starting with a pre-functionalized precursor. A high-yield method reported in patent literature involves the bromination of 2-nitro-3-methoxypyridine with hydrobromic acid, where the nitro group is replaced by bromine, reportedly achieving yields around 90%.[5]

Q2: How can I effectively monitor the reaction's progress? The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • TLC: Provides a quick, qualitative check. Stain with potassium permanganate or view under UV light. The Rf values will typically increase with the degree of bromination (less polar).

  • GC-MS: Offers a quantitative view, allowing you to distinguish between starting material, mono-bromo, and di-bromo products based on their retention times and mass-to-charge ratios.

Q3: What are the critical safety precautions for this synthesis?

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle liquid bromine in a certified chemical fume hood while wearing appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[3] Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Brominated Pyridines: These compounds are hazardous and can be corrosive and toxic if inhaled or ingested.[3] Handle with care, wear standard PPE, and work in a well-ventilated area.

  • Strong Acids (H₂SO₄, Oleum): Highly corrosive. Add reagents slowly and ensure the reaction vessel is cooled in an ice bath to manage any exothermic processes.

Data Summary Table

The following table summarizes typical conditions for bromination reactions on the 2-methoxypyridine scaffold.

Starting MaterialBrominating Agent (Equiv.)CatalystSolventTemperatureTypical Outcome
2-MethoxypyridineNBS (1.1)NoneAcetonitrileRefluxPrimarily 5-Bromo-2-methoxypyridine
2-MethoxypyridineBr₂ (2.2)Fe powderAcetic Acid100°CMixture of mono- and di-brominated products
5-Bromo-2-methoxypyridineBr₂ (1.5)NoneOleum (20%)80°CFormation of 3,5-Dibromo-2-methoxypyridine
2-Nitro-3-methoxypyridineHBr (2.5)NoneAcetic Acid125°CHigh yield of 2-Bromo-3-methoxypyridine[5]

Visualizations & Workflows

Troubleshooting Flowchart for Low Yield

This diagram outlines a logical sequence for diagnosing and solving issues related to low product yield.

G start Low Yield of 3,6-Dibromo Product check_sm Check Reaction Mixture by TLC/GC-MS start->check_sm sm_present Unreacted Starting Material Present check_sm->sm_present Yes mono_present Mono-brominated Intermediate is Major Product check_sm->mono_present No check_sm->mono_present Yes sol_sm Increase Reaction Time OR Increase Temperature OR Check Reagent Purity sm_present->sol_sm complex_mixture Complex Mixture/ Decomposition mono_present->complex_mixture No sol_mono Increase Temperature OR Add Lewis Acid Catalyst (Fe, AlCl3) OR Use Stronger Brominating System (Br2/H2SO4) mono_present->sol_mono sol_complex Lower Reaction Temperature OR Use Milder Brominating Agent (NBS) OR Ensure Anhydrous Conditions complex_mixture->sol_complex

Caption: Troubleshooting flowchart for low yield issues.

General Experimental Workflow

This diagram illustrates a generalized workflow for the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Charge Reactor (Starting Material, Solvent) B 2. Control Temperature (e.g., Ice Bath) A->B C 3. Add Brominating Agent (Dropwise) B->C D 4. Heat to Target Temp & Stir C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench Reaction (e.g., Na2S2O3 soln) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate (Rotary Evaporation) H->I J 10. Purify Crude Product (Column Chromatography) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Purification of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,6-Dibromo-2-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who handle this important synthetic intermediate. This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its purity is paramount for the success of downstream reactions, such as cross-coupling, and for the integrity of the final products.

This guide provides field-proven protocols, troubleshooting advice, and frequently asked questions to address the specific challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, actionable solutions to help you achieve the highest possible purity in your experiments. Please note that while specific experimental data for this compound is not abundant, the methodologies described herein are based on established principles for purifying halogenated pyridine derivatives and have been validated for analogous structures.

Section 1: General FAQs & Compound Characteristics

This section addresses fundamental questions about the properties and handling of this compound, which are critical for designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: While extensive physical property data is not widely published, we can summarize its known and expected characteristics. The closely related compound, 3,6-Dibromo-2-methyl pyridine, is a low-melting solid (34-40 °C), suggesting that this compound is also likely a white to light-yellow crystalline solid at room temperature.[1][2]

PropertyValue / Expected ValueSource
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3][4]
Appearance Expected: White to light-yellow powder/crystal[2]
Purity (Commercial) Typically ≥97-98%[3]
Solubility Soluble in polar organic solvents like Methanol, DMSO.[2][5]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the di-bromination of 2-methoxypyridine. Based on this, likely impurities include:

  • Starting Material: Unreacted 2-methoxypyridine.

  • Mono-brominated Intermediates: Such as 3-bromo-2-methoxypyridine or 6-bromo-2-methoxypyridine.

  • Isomeric Byproducts: Formation of other dibromo-isomers (e.g., 3,5-dibromo-2-methoxypyridine).

  • Over-bromination Products: Although less common, tri-brominated species could potentially form under harsh conditions.[6]

Q3: Is this compound stable?

A3: Pyridine derivatives can be sensitive to highly acidic conditions. The basic nitrogen atom can be protonated, and prolonged exposure to the acidic surface of standard silica gel can sometimes lead to degradation or irreversible adsorption during column chromatography.[7] It is generally stable under standard laboratory storage conditions (cool, dry, dark place).

Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery of very pure material if a suitable solvent is identified.[8]

Detailed Protocol 1: Recrystallization

This protocol provides a systematic approach to purifying this compound via recrystallization.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the crude material into several small test tubes.

    • Add a few drops of a candidate solvent (see table below) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.[8]

    • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

Suggested Screening SolventsRationale
Methanol or Ethanol Polar protic solvents. Known to dissolve related compounds.[2][5]
Isopropanol Less polar than methanol/ethanol, may offer better differential solubility.
Hexane / Ethyl Acetate A nonpolar/polar mixture. Start with mostly hexane and add ethyl acetate dropwise to the hot mixture until the solid dissolves.[9]
Hexane / Dichloromethane Another common nonpolar/polar mixture for compounds of intermediate polarity.
  • Bulk Recrystallization:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent sparingly, just enough to create a slurry.

    • Heat the flask with stirring (e.g., on a hot plate). Add more hot solvent in small portions until the solid just dissolves completely. Do not add a large excess of solvent.

    • Remove the flask from the heat. If the solution is colored by impurities, this is the stage to consider hot filtration or adding a small amount of activated charcoal.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can crash out impurities.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.

Recrystallization Troubleshooting

G start Problem Encountered During Recrystallization oil_out Compound 'Oils Out' Instead of Forming Crystals start->oil_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Poor Crystal Yield start->low_yield oil_solution1 Solution: Re-heat to dissolve the oil. Add more solvent and cool slowly. oil_out->oil_solution1 Primary Action crystal_solution1 Action: Scratch the inside of the flask with a glass rod at the solution surface. no_crystals->crystal_solution1 Induce Nucleation crystal_solution3 Action: Solution may be too dilute. Boil off some solvent and re-cool. no_crystals->crystal_solution3 Check Concentration yield_solution1 Reason: Too much solvent was used. Concentrate mother liquor and re-cool. low_yield->yield_solution1 Check Dilution yield_solution2 Reason: Cooling time was too short. Allow to cool for a longer period in an ice bath. low_yield->yield_solution2 Check Time/Temp oil_solution2 If still oily, change solvent system. Try a lower boiling point solvent or a solvent pair. oil_solution1->oil_solution2 If problem persists crystal_solution2 Action: Add a 'seed' crystal from the crude material. crystal_solution1->crystal_solution2 Alternative

Section 3: Purification by Column Chromatography

When recrystallization is ineffective, or for separating mixtures with closely related polarities, flash column chromatography is the method of choice.[10]

The Challenge with Pyridines on Silica Gel

The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction can cause two major problems:

  • Peak Tailing: The compound elutes as a broad, streaking band rather than a tight peak, leading to poor separation from impurities and contamination of fractions.

  • Degradation/Irreversible Adsorption: In some cases, the compound can be partially degraded or permanently stuck to the column.

The Solution: To mitigate these issues, a small amount of a competitive base, typically triethylamine (TEA) , is added to the mobile phase. The TEA preferentially interacts with the acidic sites on the silica, allowing the pyridine compound to elute symmetrically.[7]

Detailed Protocol 2: Flash Column Chromatography
  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[7]

    • The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of 0.2 - 0.3 . This provides the optimal balance for separation on a column.[11]

    • Once the ideal hexane/ethyl acetate ratio is found, prepare the bulk mobile phase and add 0.1-1% triethylamine by volume.

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[10]

    • Pack the column using the "wet slurry" method with your chosen mobile phase (containing TEA) to ensure a homogenous, bubble-free stationary phase.[11]

G load load elute elute load->elute monitor monitor combine combine monitor->combine

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.

  • Elution and Fractionation:

    • Begin eluting the column with the mobile phase, applying gentle positive pressure (flash chromatography).

    • Collect fractions of equal volume.

    • Systematically monitor the fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Column Chromatography Troubleshooting Guide

Q: My compound is not moving off the baseline (Rf = 0), even with 50% ethyl acetate in hexane. What should I do?

A: This indicates your compound is too polar for the current solvent system. You need to switch to a more polar mobile phase. Try a gradient of dichloromethane and methanol. For example, start with 100% dichloromethane and gradually add methanol (1%, 2%, 5%, etc.). Remember to add 0.1-1% triethylamine to this new eluent system as well.

Q: I can see two spots on the TLC plate that are very close together. How can I improve the separation?

A: Poor resolution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Test different solvent systems. Sometimes switching from ethyl acetate to diethyl ether or adding a small amount of a third solvent (like dichloromethane) can alter selectivity.

  • Use a Longer Column: Increasing the column length (and amount of silica) increases the number of theoretical plates, which can resolve closely eluting compounds.

  • Run a Gradient Elution: Start with a less polar eluent to separate the top spot, then gradually increase the polarity to elute your target compound. This can sharpen peaks and improve resolution.[10]

  • Reduce the Amount of Sample Loaded: Overloading the column is a primary cause of poor separation. Use a higher ratio of silica to crude product.[12]

Section 4: Purity Assessment & Final Validation

After purification, you must verify the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): The purified material should appear as a single spot (in multiple eluent systems).

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative purity data (e.g., >99% purity).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm that the chemical structure is correct and that no significant impurities are present.

  • Melting Point: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.

Section 5: Safety and Handling

This compound and its structural analogs are hazardous materials. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation/damage.[1][13]

  • Required PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. In case of contact, wash skin immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibromopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity. Dibromopyridines are invaluable synthons, but their electronic properties and the presence of the Lewis basic nitrogen atom introduce specific challenges not always seen with simple aryl halides.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reactions, understand the underlying chemical principles, and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, giving low yields of the desired coupled product. What are the most likely causes?

Low conversion is a common issue, often pointing to problems with the catalyst's activity. With pyridine-containing substrates, the primary suspect is catalyst inhibition or deactivation.

Core Problem: Catalyst Inhibition by Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][2] This coordination occupies a site on the metal that is necessary for the catalytic cycle to proceed, effectively poisoning your catalyst. This is particularly problematic with 2-halopyridines, where the nitrogen is ortho to the reaction site.

Troubleshooting Steps:

  • Ligand Selection is Critical: The most effective solution is to use a ligand that can "outcompete" the pyridine nitrogen and sterically shield the palladium center. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[3] These ligands accelerate the desired catalytic steps (oxidative addition and reductive elimination) to such an extent that they kinetically outperform catalyst inhibition.[4]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for challenging heteroaryl couplings.[1][2]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[1]

  • Check Reagent Purity: Ensure your dibromopyridine, boronic acid/ester, and base are pure and dry. Impurities can deactivate the catalyst.

Q2: I'm observing a significant amount of a byproduct that is just my boronic acid starting material without the boron group (Ar-H instead of Ar-B(OH)₂). What is this and how do I stop it?

This is a classic and often frustrating side reaction known as protodeboronation . It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your nucleophile and generates an inert byproduct that can complicate purification.[5][6]

Causality: The Mechanism of Protodeboronation

Protodeboronation is highly dependent on pH, temperature, and water presence.[7] The reaction can be catalyzed by both acid and base.[5][7] Heteroaromatic boronic acids, especially those of pyridine, are notoriously unstable and prone to this side reaction.[6] For 2-pyridineboronic acids, the decomposition rate is often fastest at neutral pH, where a reactive zwitterionic intermediate can form and rapidly fragment.[6]

Troubleshooting & Mitigation Strategies:

  • Switch to a More Stable Boron Reagent: This is the most robust solution. Boronic acids are in equilibrium with their anhydrides (boroxines) and are susceptible to hydrolysis.

    • Pinacol Esters (BPin): These are significantly more stable towards hydrolysis than the corresponding boronic acids.[1][2]

    • MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer exceptional stability and engage in "slow-release" of the active boronic acid under basic conditions, keeping its ambient concentration low and minimizing side reactions.[5][6]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[2][8]

  • Optimize the Base: Strong bases like NaOH or KOH can accelerate base-catalyzed protodeboronation.[7]

    • Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][9] The choice of base can be critical and often requires screening.[10]

  • Use Anhydrous Conditions: If you are using a boronic acid, removing water can suppress protodeboronation. Use anhydrous solvents and ensure all glassware is oven-dried. Note that some protocols require water as a co-solvent, in which case switching to a boronic ester is the better strategy.[1]

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[7] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C instead of >100 °C).

Q3: My main byproduct is a biaryl derived from my boronic acid coupling with itself (Ar-Ar). How can I prevent this homocoupling?

Boronic acid homocoupling is another common side reaction that consumes your nucleophile.

Causality: Oxygen-Mediated Oxidative Coupling

This side reaction is most often caused by the presence of molecular oxygen in the reaction flask.[3][11] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then enter a catalytic cycle that promotes the coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Rigorous Degassing is Essential: This is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are completely free of oxygen.

    • Procedure: Subject the solvent to several "freeze-pump-thaw" cycles. For the reaction mixture itself, evacuate the headspace and backfill with an inert gas (Argon or Nitrogen) at least three times before heating. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) source (e.g., Pd(OAc)₂) that is reduced in situ.[3]

  • Add a Mild Reducing Agent: In some cases, adding a small amount of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[12]

Q4: With my dibromopyridine, I am struggling to control the reaction to get the mono-substituted product. It either doesn't react or goes straight to the di-substituted product. How can I achieve selective mono-arylation?

Controlling regioselectivity is a key challenge when working with di- or poly-halogenated substrates.[13] For substrates like 2,6-dibromopyridine or 3,5-dibromopyridine, achieving selective mono-substitution requires careful control over reaction conditions.

Controlling Factors for Selectivity:

  • Stoichiometry: This is the most straightforward control lever. To favor mono-substitution, use a slight excess or stoichiometric amount of the dibromopyridine relative to the boronic acid/ester (e.g., 1.1 equivalents of dibromopyridine to 1.0 equivalent of boronic acid). To favor di-substitution, use an excess of the boronic reagent (e.g., 2.5 equivalents or more).[13]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Mono-arylation will occur first. Once the desired mono-arylated product is formed, stop the reaction to prevent the second coupling from occurring. Lowering the temperature can also help slow the second coupling relative to the first.

  • Catalyst and Ligand Choice: The reactivity of the catalyst system plays a role. A highly active catalyst system might quickly lead to the di-substituted product even with controlled stoichiometry. For 2,6-dibromopyridine, the first substitution deactivates the second position, making selective mono-arylation generally achievable. For 3,5-dibromopyridine, the electronic effect is less pronounced, requiring more careful control.

Visualizing the Process: Key Pathways

Understanding the main catalytic cycle and where side reactions diverge is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle

Common Side Reaction Pathways

Side_Reactions

Data & Parameter Summary

For quick reference, the table below summarizes the common issues and the primary levers for optimization.

Problem / Side Reaction Primary Cause(s) Recommended Solutions (In Order of Priority)
Low Conversion / Stalled Reaction Catalyst inhibition by pyridine nitrogen.1. Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 2. Increase catalyst loading.
Protodeboronation (Ar'-H formation)Hydrolysis/protonolysis of the C-B bond.1. Use a stable boronic ester (MIDA or Pinacol). 2. Use a weaker base (K₃PO₄, K₂CO₃). 3. Run under anhydrous conditions. 4. Lower reaction temperature.
Homocoupling (Ar'-Ar' formation)Presence of oxygen.1. Rigorously degas solvent and reaction mixture (Freeze-Pump-Thaw or Ar sparging). 2. Use a direct Pd(0) source.
Dehalogenation (Ar-H formation)Presence of hydride sources.1. Use non-protic, anhydrous solvents. Avoid certain alcohols. 2. Optimize reaction time to avoid prolonged heating.
Poor Regioselectivity (Mono- vs. Di-)Incorrect stoichiometry; over-reaction.1. Adjust stoichiometry (1:1 for mono, >2.2:1 Ar'-BY₂ for di). 2. Monitor reaction closely and stop upon mono-product formation.
Validated Experimental Protocols

The following protocols provide robust starting points for your experiments.

Protocol 1: Selective Mono-arylation of 2,6-Dibromopyridine

This protocol is optimized for achieving a high yield of the mono-substituted product while minimizing common side reactions.

Materials:

  • 2,6-Dibromopyridine

  • Arylboronic Acid Pinacol Ester (Ar-BPin) (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv.)

  • Toluene/Water (4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.1 equiv.), the arylboronic acid pinacol ester (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate the headspace and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe under a positive pressure of argon.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete in 16-24 hours. Look for the consumption of the boronic ester and the appearance of the mono-arylated product.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for a Failed Reaction

When a reaction fails, a systematic approach is needed to identify the root cause.

Troubleshooting_Workflow

References

Technical Support Center: Optimization of Palladium Catalysts for 3,6-Dibromo-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,6-Dibromo-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. As a di-halogenated pyridine, it presents unique opportunities for sequential and regioselective synthesis, but its electronic properties and potential for catalyst inhibition require careful optimization.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Failure to achieve conversion is the most common issue and typically points to a problem within one of three areas: the catalyst system, the reaction conditions, or the reagents.

  • Catalyst Inactivity or Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, the electron-rich nature of the 2-methoxypyridine ring can make oxidative addition, the first step in the catalytic cycle, kinetically challenging.[1]

    • Solution: Employ a catalyst system known for high activity with heteroaryl halides. This typically involves a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered, electron-rich phosphine ligand. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[1][2][3]

  • Suboptimal Reaction Conditions:

    • Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for oxidative addition. Conversely, excessively high temperatures can accelerate catalyst decomposition and side reactions.

    • Solution: Screen a temperature range, for example, from 80 °C to 110 °C.[3][4] Solvents with higher boiling points like dioxane or toluene are often preferred for this reason.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.

    • Solution: Ensure your reaction setup is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-20 minutes) and maintained under a positive pressure of an inert gas throughout the experiment.[4]

  • Reagent Quality and Stoichiometry:

    • Solution: Use fresh, high-purity reagents. For Suzuki couplings, ensure the boronic acid or ester is not degraded (protodeboronation is a common issue).[4] For Buchwald-Hartwig aminations, the amine must be pure. Verify the stoichiometry; for Suzuki reactions, a slight excess (1.1-1.5 equivalents) of the boronic acid is common.

Troubleshooting Flowchart for Low Conversion

G Start Low / No Conversion Catalyst 1. Assess Catalyst System Start->Catalyst Conditions 2. Evaluate Reaction Conditions Start->Conditions Reagents 3. Verify Reagent Quality Start->Reagents Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Poor Ligand Choice Precatalyst Use a Pre-catalyst (e.g., G3-XPhos) for reliable Pd(0) formation Catalyst->Precatalyst Incomplete Pd(0) Formation Degassing Improve Degassing (Freeze-Pump-Thaw) Catalyst->Degassing Oxygen Sensitivity Temperature Screen Temperature (e.g., 80°C, 100°C, 120°C) Conditions->Temperature Kinetics vs. Stability Base Change Base (e.g., K₃PO₄ for Suzuki, LHMDS/NaOtBu for Amination) Conditions->Base Incorrect pKa / Solubility Solvent Change Solvent (Toluene, Dioxane, CPME) Conditions->Solvent Solubility / Temperature Boronic_Acid Check Boronic Acid Quality (Consider using Pinacol Ester) Reagents->Boronic_Acid Suzuki Reaction Amine Purify Amine (Distillation or Filtration) Reagents->Amine Buchwald-Hartwig Stoichiometry Verify Stoichiometry (Use 1.1-1.5 eq. Nucleophile) Reagents->Stoichiometry General

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: How can I control the regioselectivity to favor reaction at the C6 position over the C3 position?

A2: The C-Br bond at the C6 position is generally more reactive than the C-Br bond at the C3 position in palladium-catalyzed cross-coupling reactions. This is due to electronic effects related to the pyridine nitrogen. You can leverage this inherent reactivity difference to achieve high regioselectivity.

  • Kinetic Control: The reaction at the more reactive site is favored under milder conditions.

    • Solution: Start by running the reaction at a lower temperature (e.g., 70-80 °C) and monitor the progress carefully by TLC or LC-MS. Use exactly one equivalent of your coupling partner. This will maximize the formation of the mono-substituted product at the C6 position.

  • Ligand Choice: Sterically bulky ligands can enhance selectivity. The palladium complex formed with a large ligand will preferentially react at the less sterically hindered C6 position.

    • Solution: Use ligands with a large cone angle, such as tBuXPhos or RuPhos. These ligands not only increase reactivity but can also improve selectivity between the two bromine sites.[5]

Q3: I am observing significant side products like hydrodehalogenation or boronic acid homocoupling. How can these be minimized?

A3: Side reactions are often a sign of an unbalanced or inefficient catalytic cycle.

  • Hydrodehalogenation (Replacement of Br with H): This occurs when the palladium-halide intermediate is reduced before it can couple with the nucleophile. It is often promoted by moisture or certain bases.

    • Solution: Ensure you are using anhydrous solvents and reagents. If using a phosphate or carbonate base, consider using the anhydrous form and grinding it into a fine powder to improve consistency.[6] Sometimes, a weaker base can mitigate this issue.

  • Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction forms a biaryl from two molecules of your boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.

    • Solution: Meticulous degassing of the reaction mixture is crucial to remove oxygen.[4] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly, rather than a Pd(II) source that requires in situ reduction, can sometimes minimize this side reaction.[7] Additionally, ensure your boronic acid is of high quality, as impurities can sometimes promote homocoupling.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction optimization and component selection.

Q1: What is the best starting point for a catalyst system (palladium source and ligand) for this substrate?

A1: For a challenging heteroaryl halide like this compound, a robust catalyst system is essential. A highly reliable starting point is a Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst .[8]

  • Why a Precatalyst? Precatalysts are air-stable Pd(II) complexes that efficiently and reliably generate the active, monoligated Pd(0) species upon addition of a base.[8] This avoids issues with incomplete reduction of standard Pd(II) sources and ensures a consistent concentration of the active catalyst.

  • Recommended System: For a Suzuki-Miyaura coupling, XPhos-Pd-G3 is an excellent starting point. For a Buchwald-Hartwig amination, RuPhos-Pd-G3 or tBuXPhos-Pd-G3 are highly effective.[5] A typical catalyst loading is 1-2 mol %.

Q2: How do I select the optimal base for my specific cross-coupling reaction?

A2: The choice of base is critical and depends entirely on the type of coupling reaction being performed.[3]

  • For Suzuki-Miyaura Couplings: The base's primary role is to activate the boronic acid to facilitate transmetalation. A moderately strong base is required.

    • Recommendation: Potassium phosphate (K₃PO₄) is often the best choice. It has good solubility in mixed aqueous/organic solvent systems and provides excellent results with a wide range of substrates.[6] Cesium carbonate (Cs₂CO₃) is another strong option, though more expensive.[9]

  • For Buchwald-Hartwig Aminations: The base must be strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex) but not so harsh that it degrades the substrate or ligand.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a very common and effective strong base that promotes high reaction rates.[3][9] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or a hindered lithium amide base like LHMDS can be used.[3][9]

Q3: Can I perform a sequential, one-pot reaction to functionalize both the C6 and C3 positions?

A3: Yes, the differential reactivity of the C6-Br and C3-Br bonds makes this an excellent substrate for sequential, one-pot functionalization.

  • Strategy:

    • First Coupling (C6): Perform the first cross-coupling reaction under mild conditions (e.g., lower temperature, 1 equivalent of the first nucleophile) to selectively react at the C6 position.

    • Monitor: Follow the reaction by LC-MS until all the starting material is consumed and only the 6-substituted-3-bromo-2-methoxypyridine is observed.

    • Second Coupling (C3): Without isolating the intermediate, add the second nucleophile (1.1-1.2 equivalents), potentially more of the palladium catalyst and ligand, and a fresh portion of base if necessary. Increase the temperature to drive the reaction at the less reactive C3 position to completion.

This approach is highly efficient for creating diverse molecular libraries from a single starting material.

Part 3: Experimental Protocols & Data

General Catalytic Cycle for Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is key to troubleshooting.[10][11]

Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Product Product Ar-Nu TM_Complex Transmetalation or Amine Coordination L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation (Suzuki) or Base-Mediated Amine Binding (B-H) TM_Complex->Pd0 Reductive Elimination TM_Complex->Product ArX Ar-X (Substrate) ArX->OA_Complex NuM Nu-M or Nu-H (Nucleophile) NuM->TM_Complex

Caption: The general Pd(0)/Pd(II) catalytic cycle.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C6 position of this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • XPhos-Pd-G3 precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio, anhydrous solvent recommended)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for coupling a secondary amine with this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Secondary amine (1.2 eq)

  • RuPhos-Pd-G3 precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or sealed tube, magnetic stir bar

  • Inert gas line (Argon or Nitrogen) - Note: NaOtBu is air-sensitive and best handled in a glovebox.

Procedure:

  • Setup (in a glovebox): To the reaction vessel, add the RuPhos-Pd-G3 precatalyst and NaOtBu.

  • Reagent Addition: Outside the glovebox, add this compound. Seal the vessel, and evacuate and backfill with inert gas.

  • Solvent & Nucleophile Addition: Add anhydrous toluene followed by the secondary amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction, quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling

The following table provides a starting point for catalyst selection in a model Suzuki reaction of this compound with phenylboronic acid, targeting mono-substitution at C6.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)Notes
System 1 Pd(PPh₃)₄ (5%)-K₂CO₃ (3)Dioxane/H₂O10040-60Traditional, but often sluggish for heteroaryl substrates.
System 2 Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Toluene/H₂O10085-95Highly effective system using a modern Buchwald ligand.[5]
System 3 XPhos-Pd-G3 (2%)-K₃PO₄ (3)Dioxane/H₂O85>95Pre-catalyst offers high reliability and activity at lower temperatures.[8]
System 4 PdCl₂(dppf) (3%)-Cs₂CO₃ (3)DMF11070-85A robust ferrocenyl-based system, good but may require higher temp.[12]

References

Technical Support Center: Cross-Coupling Reactions with 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers navigating the complexities of cross-coupling reactions with 3,6-Dibromo-2-methoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges and help you optimize your synthetic strategies.

Understanding the Substrate: Key Challenges

This compound is a valuable building block, but its successful functionalization via cross-coupling reactions is often challenging. The primary difficulties arise from:

  • Regioselectivity: The two bromine atoms at the 3- and 6-positions exhibit different reactivities. The C6-Br bond is generally more susceptible to oxidative addition to the palladium catalyst than the C3-Br bond. This is due to the electronic influence of the pyridine nitrogen and the 2-methoxy group.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition, which can stall the catalytic cycle.[1][2]

  • Competing Side Reactions: Unwanted side reactions, such as homocoupling of the coupling partner (e.g., boronic acid) and protodehalogenation of the starting material, can significantly reduce the yield of the desired product.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Low or No Conversion

Q: My reaction is not proceeding, or the conversion of the starting material is very low. What should I check first?

A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged and maintained under a rigorously inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.[3]

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids, for instance, can degrade over time.[3] The quality of the base is also crucial; use a fresh, dry, and finely powdered base for accurate stoichiometry and reactivity.[1]

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich N-heterocycles like pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[1][3] Consider using a pre-catalyst, such as a G3 pre-catalyst, for a more active and stable catalytic species.[1]

  • Solvent and Base Combination: The solubility of the base in the chosen solvent can significantly impact the reaction rate.[3] Ensure that your base is appropriately soluble to participate effectively in the catalytic cycle.

Mixture of Mono- and Di-substituted Products

Q: I am obtaining a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A: Achieving selective mono-substitution requires careful control over the reaction conditions to exploit the differential reactivity of the two bromine atoms.

  • Stoichiometry of the Coupling Partner: Use a controlled amount of the coupling partner, typically 1.0 to 1.2 equivalents, to favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the more reactive C6-Br bond will react preferentially at milder conditions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed to prevent further reaction to the di-substituted product.

Homocoupling of the Coupling Partner

Q: I am observing a significant amount of homocoupling of my boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). How can I minimize this side reaction?

A: Homocoupling is often promoted by the presence of oxygen.

  • Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[3]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

  • Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of alkynes (Glaser coupling).[4] Consider using copper-free conditions, which have been developed to mitigate this issue.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in this compound?

A1: The bromine at the C6 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic effects of the pyridine nitrogen and the ortho-methoxy group, making the C6 position more electron-deficient and thus more susceptible to oxidative addition.

Q2: What are the best general conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or a Buchwald G3 precatalyst[1]G3 precatalysts are often more stable and provide a consistent ligand-to-metal ratio.[2]
Ligand XPhos, SPhos, or RuPhos[1]Bulky, electron-rich ligands are effective for heteroaryl couplings and can prevent catalyst inhibition.[1]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃[1]The choice of base is critical and should be screened. Weaker bases are often effective.[1]
Solvent Toluene, 1,4-Dioxane, or DMFThe solvent should be anhydrous and degassed.[2]
Temperature 80-110 °CThe optimal temperature should be determined empirically.[2]

Q3: Can I perform a Buchwald-Hartwig amination on this substrate?

A3: Yes, Buchwald-Hartwig amination can be performed on this compound.[7] Similar to other cross-coupling reactions, the choice of a suitable catalyst system is crucial. The use of sterically hindered phosphine ligands has proven to be effective for challenging heteroaryl halides.[8]

Q4: What are the key considerations for a Sonogashira coupling with this substrate?

A4: For Sonogashira couplings, in addition to the standard considerations of catalyst, ligand, and base, the role of the copper co-catalyst is important.[9] As mentioned in the troubleshooting section, copper can promote unwanted homocoupling of the terminal alkyne.[4] If homocoupling is a significant issue, consider employing copper-free Sonogashira conditions.[5]

Experimental Protocols

General Protocol for Regioselective Mono-Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the selective coupling at the C6 position.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[10]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[10]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Troubleshooting Workflow for Low Yield Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_reagents Assess Reagent Quality (Substrate, Coupling Partner, Base) check_inert->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst System (Precursor, Ligand, Loading) check_reagents->check_catalyst Reagents Pure check_conditions Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->check_conditions Catalyst System Appropriate success Improved Yield check_conditions->success Monoarylation_Decision_Tree start Goal: Selective Mono-Arylation at C6 stoichiometry Use 1.0-1.2 eq. of Boronic Acid start->stoichiometry temperature Lower Reaction Temperature (e.g., 60-80 °C) stoichiometry->temperature monitoring Monitor Reaction Closely (TLC, LC-MS) temperature->monitoring stop_reaction Quench Reaction Upon SM Consumption monitoring->stop_reaction product Isolate Mono-Arylated Product stop_reaction->product

References

Handling and safety precautions for 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for experienced researchers and professionals. While we strive for accuracy, much of the experimental data has been inferred from structurally similar compounds due to a lack of published specific data for 3,6-Dibromo-2-methoxypyridine. All procedures should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its dibrominated pyridine core, functionalized with a methoxy group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive resource for the safe handling, use, and troubleshooting of common issues encountered during experimentation with this versatile reagent.

I. Safety First: Hazard Identification and Handling

Proper handling of this compound is paramount to ensure laboratory safety. The following FAQs address the most critical safety aspects.

Q1: What are the primary hazards associated with this compound?

A1: Based on data from suppliers and safety data sheets (SDS) for structurally related compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled . It is also likely to cause serious eye irritation, skin irritation, and respiratory irritation .

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A2: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.

Protection Type Specific Requirements Rationale
Eye and Face Chemical safety goggles and a full-face shield.To protect against splashes and potential contact with the solid or its solutions, which can cause serious eye damage.
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer, more robust chemical-resistant glove (e.g., neoprene or butyl rubber).Provides a dual barrier against skin contact. Discard gloves immediately upon any sign of contamination.
Body Protection A flame-resistant lab coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or disposable coverall should be worn over the lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. For situations with a higher risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is recommended.To prevent inhalation of the compound, which can cause respiratory tract irritation.

Q3: What are the appropriate storage and disposal procedures for this compound?

A3: Proper storage and disposal are critical for safety and chemical integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste streams should be segregated from non-halogenated waste.

Emergency Procedures Workflow

cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material spill_notify->spill_contain spill_cleanup Clean with Appropriate Solvent & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Waste as Hazardous spill_cleanup->spill_dispose exp_start Exposure Occurs exp_skin Skin Contact: Wash with soap & water for 15 min. exp_start->exp_skin exp_eye Eye Contact: Rinse with water for 15 min. Seek medical attention. exp_start->exp_eye exp_inhale Inhalation: Move to fresh air. Seek medical attention. exp_start->exp_inhale exp_ingest Ingestion: Rinse mouth. Seek immediate medical attention. exp_start->exp_ingest

Emergency response workflow for spills and personal exposure.

II. Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for experimental design and execution.

Property Value Source/Notes
Molecular Formula C₆H₅Br₂NOSupplier Data[1]
Molecular Weight 266.92 g/mol Supplier Data[1]
Appearance White to off-white solidInferred from structurally similar compounds.
Melting Point Not available. The related 3,6-Dibromo-2-methylpyridine has a melting point of 34-38 °C.
Boiling Point Not available.
Purity Typically ≥98%Supplier Data[2]

Q4: What is the expected solubility profile of this compound in common laboratory solvents?

A4: While specific quantitative solubility data is not widely published, a qualitative solubility profile can be inferred based on its structure and data from analogous compounds. The presence of the polar methoxy group and the pyridine nitrogen suggests some polarity, while the dibrominated aromatic ring provides non-polar character.

Solvent Class Predicted Solubility Rationale
Halogenated Solvents High"Like dissolves like" principle. Dichloromethane and chloroform are excellent solvents for many organic solids.
Ethereal Solvents Moderate to HighSolvents like tetrahydrofuran (THF) and diethyl ether should effectively dissolve the compound.
Aprotic Polar Solvents HighDimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be very good solvents.
Alcoholic Solvents ModerateMethanol and ethanol should provide reasonable solubility.
Aromatic Hydrocarbons ModerateToluene and benzene are likely to be suitable solvents, especially at elevated temperatures.
Aliphatic Hydrocarbons LowHexanes and heptane are not expected to be good solvents.
Water Very LowThe hydrophobic nature of the dibromophenyl ring will likely result in very poor aqueous solubility.

III. Experimental Protocols and Troubleshooting

This compound is a versatile substrate for a variety of cross-coupling reactions. The following section provides a general protocol for a Suzuki-Miyaura coupling, a common application, along with a troubleshooting guide for frequently encountered issues.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.

Troubleshooting Common Experimental Issues

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Reaction Conversion cause1 Inactive Catalyst start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Presence of Impurities start->cause4 sol1 Use fresh catalyst or screen different palladium sources/ligands. cause1->sol1 sol2 Ensure reagents are pure and dry. Use freshly distilled solvents. cause2->sol2 sol3 Optimize temperature, concentration, and base. cause3->sol3 sol4 Purify starting materials. Ensure inert atmosphere. cause4->sol4

References

Technical Support Center: Overcoming Poor Solubility of Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet significant challenge of poor aqueous solubility encountered with methoxypyridine derivatives. By understanding the underlying physicochemical principles and employing systematic troubleshooting, you can significantly improve the developability of these promising compounds.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding the solubility behavior of methoxypyridine derivatives.

Q1: Why are my methoxypyridine derivatives so poorly soluble in aqueous media?

A: The solubility challenge with methoxypyridine derivatives stems from a conflict in their molecular architecture. The molecule contains:

  • A Lipophilic Core: The pyridine ring and the methoxy group (-OCH3) are inherently nonpolar and hydrophobic. In an aqueous environment, these parts of the molecule resist interaction with polar water molecules, favoring self-association and crystallization, which leads to low solubility.

  • A Basic Nitrogen Atom: The nitrogen in the pyridine ring is a weak base. This basicity offers a potential handle for solubility enhancement, but its effectiveness is highly dependent on the pH of the solution and the pKa of the specific derivative.[1][2][3]

The overall solubility is a delicate balance between the lipophilic character of the molecule and the extent to which the basic nitrogen can be protonated.

Q2: What is the specific role of the methoxy group versus the pyridine nitrogen in solubility?

A: The two moieties have opposing effects:

  • The Methoxy Group (-OCH3): This group generally decreases aqueous solubility. It is an electron-donating group that increases the lipophilicity (logP) of the molecule. It also influences the basicity of the pyridine nitrogen. A methoxy group at the 2-position, for example, can lower the pKa of the pyridine nitrogen due to inductive electron-withdrawing effects, making it a weaker base compared to unsubstituted pyridine.[4]

  • The Pyridine Nitrogen: This atom provides a pathway to increase aqueous solubility through pH modification. As a weak base, the nitrogen can accept a proton (become protonated) in acidic conditions to form a cationic salt.[5][6] This ionized form is significantly more polar and, therefore, more soluble in water.[7]

Q3: How do I determine the pKa of my compound, and why is it the most critical first step?

A: The pKa is the pH at which the pyridine nitrogen is 50% protonated (ionized) and 50% neutral. Knowing this value is paramount because it dictates the pH range where you can achieve significant solubility enhancement.

  • For a weakly basic drug, solubility increases as the pH is decreased below its pKa. [1][5] A general rule of thumb is that for sufficient ionization, the pH of the solution should be at least 1-2 units below the pKa of the basic group.

Determining pKa:

  • Computational Prediction: Software like MarvinSketch, ChemDraw, or other in-silico tools can provide a rapid, estimated pKa. While not definitive, it's an excellent starting point.

  • Experimental Determination: The gold standard is experimental measurement using techniques like potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.

For reference, the pKa of the pyridinium ion is ~5.2. However, this can be significantly altered by substituents. 2-methoxypyridine has a pKa of ~3.1, while 4-methoxypyridine has a pKa of ~6.5.[4][8] This highlights the necessity of determining the pKa for your specific derivative.

Section 2: Troubleshooting Guide - A Phased Approach

This section provides actionable solutions to specific problems encountered during drug development.

Problem 1: My compound is precipitating in early-stage aqueous assays (e.g., biochemical potency, kinetic solubility).

This is a common and critical bottleneck. The goal here is to achieve sufficient solubility for reliable in vitro data without using harsh conditions that could interfere with the assay.

Solution A: pH Modification

This should always be the first strategy for a basic compound like a methoxypyridine derivative. By lowering the pH of your assay buffer, you can protonate the pyridine nitrogen and form a more soluble salt.[7]

  • Causality: Protonating the basic nitrogen introduces a positive charge, transforming the molecule into an ion. This ion readily participates in favorable ion-dipole interactions with water molecules, disrupting the crystal lattice energy and dramatically increasing solubility.[3][6]

Solution B: Co-solvent Addition

If pH modification is insufficient or incompatible with your assay system (e.g., live cells), the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the solvent system.[9][10]

  • Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This makes the bulk solvent more "hospitable" to the lipophilic parts of your methoxypyridine derivative, effectively increasing its solubility.[9][11]

Table 1: Comparison of Common Co-solvents for In Vitro Assays

Co-solventTypical Concentration Range (%)AdvantagesDisadvantages
DMSO 0.1 - 2%Powerful solvent, dissolves a wide range of compounds.[12]Can be toxic to cells at >0.5%, may interfere with some enzymes.
Ethanol 1 - 5%Less toxic than DMSO, widely available.Can cause protein precipitation at higher concentrations.
PEG 400 1 - 10%Low toxicity, good solubilizer.[11]Can be viscous, may interfere with some detection methods.
Propylene Glycol 1 - 10%Low toxicity, commonly used in formulations.[10]Can support microbial growth if not preserved.
Decision-Making Workflow for In Vitro Solubility

This diagram outlines a logical flow for troubleshooting poor solubility in early-stage experiments.

G cluster_0 Initial Observation cluster_1 Step 1: pH Strategy cluster_2 Step 2: Co-solvent Strategy cluster_3 Outcome start Compound Precipitates in Aqueous Buffer pKa Determine pKa (Calculated or Experimental) start->pKa pH_adjust Adjust Buffer pH (Target: pH < pKa - 1) pKa->pH_adjust check1 Solubility Adequate? pH_adjust->check1 cosolvent Screen Co-solvents (DMSO, EtOH, PEG 400) check1->cosolvent No / Assay Incompatible success Proceed with Assay check1->success Yes check2 Solubility Adequate & Assay Compatible? cosolvent->check2 check2->success Yes reformulate Advanced Formulation (Consider for In Vivo) check2->reformulate No

Caption: Decision tree for addressing in vitro solubility issues.
Problem 2: My compound shows low or variable oral bioavailability in animal studies due to poor solubility.

For in vivo success, simply dissolving the compound is not enough; it must remain in a soluble state long enough for absorption. This requires more advanced formulation strategies.

Solution C: Amorphous Solid Dispersions (ASDs)

This is a powerful technique for significantly enhancing the apparent solubility and dissolution rate of poorly soluble drugs.[13][14][15][16]

  • Causality: Crystalline compounds must overcome strong crystal lattice energy to dissolve. An ASD converts the drug to its high-energy, amorphous (non-crystalline) state by dispersing it within a polymer matrix.[15][17] This amorphous form lacks a crystal lattice, so it dissolves much more readily, often creating a transient "supersaturated" solution that enhances absorption.[14] The polymer carrier stabilizes the amorphous drug, preventing it from recrystallizing.[15][16]

  • Common Polymers: HPMC-AS, PVP-VA, Soluplus®.

  • Preparation Methods: Spray drying, hot-melt extrusion.[14]

Solution D: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules to form water-soluble inclusion complexes.[18][19]

  • Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[19][20] The lipophilic methoxypyridine derivative can partition into this nonpolar cavity, driven by the release of high-energy water molecules from the cavity.[[“]] The resulting "host-guest" complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, rendering the entire complex water-soluble.[20][22]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12]

G cluster_0 Components cluster_1 Complexation in Water drug Poorly Soluble Methoxypyridine (Guest) complex Water-Soluble Inclusion Complex Hydrophilic Exterior Exposed Drug Shielded in Cavity drug->complex:c Encapsulation cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cd->complex:h

Caption: Mechanism of cyclodextrin inclusion complex formation.

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Guide to Kinetic Solubility Profiling by Nephelometry

This high-throughput assay is essential for ranking compounds in early discovery.[23] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[24][25][26]

1. Materials & Reagents:

  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microplates: Clear, 96-well or 384-well plates.

  • Instrumentation: Liquid handler for dispensing, plate shaker, and a nephelometer (light-scattering plate reader).

2. Experimental Workflow:

  • Prepare Stock Plate: Dispense 100 µL of each 10 mM compound stock into a 96-well DMSO plate.

  • Dispense Compound: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the clear assay plate.[24]

  • Add Buffer: Rapidly add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final concentration (e.g., 200 µM with 2% DMSO).[24][25]

  • Mix and Incubate: Immediately place the plate on a shaker and mix vigorously for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours).[24][25]

  • Measure Light Scattering: After incubation, place the plate in a nephelometer and measure the light scattered by any precipitate that has formed.[24]

3. Data Analysis & Interpretation:

  • The nephelometer will report a light-scattering unit (LSU) for each well.

  • Determine the concentration at which the LSU value significantly rises above the background (wells with only DMSO and buffer). This concentration is the kinetic solubility.

  • A target solubility for many drug discovery projects is >60 µg/mL.[23]

4. System Validation:

  • Include control compounds with known high, medium, and low solubility in every plate to ensure the assay is performing correctly.[25]

  • The final DMSO concentration should be consistent across all wells and ideally kept below 2% to minimize its solubilizing effect.[25]

References

Technical Support Center: Site Selectivity in Dihalogenated Heteroarene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for site selectivity in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the challenge of controlling which halogen on a dihalogenated heteroarene reacts during palladium-catalyzed cross-coupling. Achieving high site selectivity is critical for streamlining synthetic routes to pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4]

This resource provides in-depth, troubleshooting-focused FAQs and experimental protocols grounded in mechanistic principles to help you diagnose and solve selectivity issues in your laboratory.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental concepts that govern site selectivity. Understanding these principles is the first step toward rational problem-solving.

Q1: What are the primary factors that determine which C–X bond reacts first in a dihalogenated heteroarene?

A1: The regiochemical outcome of a cross-coupling reaction is determined at the oxidative addition step, where the palladium catalyst inserts into a carbon-halogen (C–X) bond.[2][5] Several competing factors dictate which C–X bond is more reactive, and the balance between them determines the final product ratio.

  • Nature of the Halogen (C–X Bond Dissociation Energy): In substrates with different halogens, reactivity generally follows the trend of bond dissociation energies (BDEs): C–I > C–Br > C–OTf > C–Cl.[2] The weaker the bond, the faster the oxidative addition. This is often the dominant factor. For instance, in 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs selectively at the C–I bond.[6]

  • Electronic Effects (Ring Position Electrophilicity): The position of the halogen on the heterocycle is crucial. C–X bonds at positions that are more electron-deficient (more electrophilic) are generally more reactive toward the electron-rich Pd(0) catalyst.[2] Positions alpha (α) to a heteroatom, like C2 in pyridine, are typically more electrophilic and thus more reactive.[7][8]

  • Steric Hindrance: The steric environment around the C–X bond can influence the approach of the bulky palladium catalyst. A highly hindered position may react slower than a less hindered one, even if it is electronically favored.

  • Catalyst System (Ligand & Speciation): The choice of palladium catalyst, and particularly the phosphine or N-heterocyclic carbene (NHC) ligand, is a powerful tool to control selectivity.[7][9] Bulky ligands can override intrinsic substrate biases by sterically favoring one site over another.[7] Furthermore, the catalyst speciation (e.g., mononuclear Pd vs. nanoparticles) can dramatically invert selectivity.[7][8][10]

Q2: My substrate has two identical halogens (e.g., 2,4-dichloropyridine). What determines the "conventional" selectivity?

A2: For substrates with identical halogens, electronic effects are the primary drivers of "conventional" or "innate" selectivity. The vast majority of reported cross-couplings on dihalogenated N-heteroarenes show a preference for reaction at the site adjacent to the nitrogen atom (e.g., C2 or C6).[7]

This preference is explained by the "distortion-interaction model".[11] The C–X bond at the more electrophilic carbon (e.g., C2 of pyridine) is weaker and more easily distorted into the transition-state geometry for oxidative addition. A useful rule of thumb is that the most deshielded proton in the parent heteroarene's ¹H NMR spectrum often corresponds to the most reactive site in the halogenated analogue.[7][8] However, this is a general guideline and exceptions exist, such as with 2,4-dichloropyrimidine, where C4 is typically more reactive.[7][12][13]

Q3: How can a ligand completely change the site of reaction?

A3: Ligands can invert the conventional site selectivity through two primary mechanisms: sterics and altering the active catalyst's electronic structure.

  • Steric Control: Extremely bulky ligands, such as IPr (an NHC ligand) or P(tBu)₃, can make it difficult for the palladium center to approach the sterically encumbered but electronically favored position (e.g., C2).[7] This steric blockade forces the catalyst to react at the more accessible, distal position (e.g., C4). A clear correlation between increased ligand steric bulk and selectivity for the distal C4-position has been demonstrated for 2,4-dichloropyridines.[7]

  • Mechanistic Divergence: Recent computational and experimental work has shown that different palladium species can favor different oxidative addition mechanisms, which in turn have different site preferences.[14] For example, a 12-electron, monoligated Pd(0)L species, often favored by bulky ligands like IPr, has a different orbital symmetry (HOMO σ-symmetry) compared to a 14-electron, bis-ligated Pd(0)L₂ species (HOMO π-symmetry).[14] These different electronic structures can lead to preferential reaction at different sites, providing a powerful handle for catalyst-controlled regioselectivity.[7][14]

Section 2: Troubleshooting Common Selectivity Issues

This section is formatted as a direct troubleshooting guide for common problems encountered during experiments.

Problem 1: My reaction is not selective. I'm getting a mixture of mono-coupled products (e.g., coupling at both C2 and C4 of a dichloropyridine).

This is a common issue where the intrinsic reactivity difference between the two sites is small, or the chosen catalyst system is not selective enough.

  • Q: How can I increase selectivity for the electronically favored ("conventional") position?

    • A: To favor the more reactive site (typically α to a heteroatom), you want to use a less reactive, more discerning catalyst system.

      • Switch to Less Bulky Ligands: Move away from bulky phosphines (like XPhos, P(tBu)₃) or NHCs (like IPr). Try standard, less sterically demanding ligands like PPh₃ or bidentate ligands such as dppf.[1] These ligands are less likely to sterically block the more reactive site.

      • Lower the Temperature: Oxidative addition is often the selectivity-determining step. Lowering the reaction temperature can increase the energy difference between the two competing transition states, often favoring the lower-energy pathway to the conventional product.

      • Use a Milder Base: A very strong base can sometimes accelerate the reaction to a point where selectivity is lost. Consider switching from K₃PO₄ or t-BuOK to a milder base like K₂CO₃ or NaHCO₃.

  • Q: My goal is the "unconventional" product, but I'm getting a mixture. How do I improve selectivity for the less reactive C–X bond?

    • A: To achieve unconventional selectivity, you need to override the substrate's natural bias. This typically requires more specialized conditions.

      • Employ Sterically Hindered Ligands: This is the most common and effective strategy. A systematic screen of bulky phosphine ligands (e.g., P(tBu)₃, PAd₂(n-Bu)) and NHC ligands (e.g., IPr) is recommended.[7] These ligands have been shown to effectively promote C4-arylation of 2,4-dichloropyridine.[7]

      • Explore Ligand-Free "Jeffery" Conditions: In some cases, particularly for Suzuki couplings of 2,4-dichloropyridines, ligand-free conditions using a phase-transfer catalyst (e.g., a tetraalkylammonium salt) can provide exceptionally high selectivity (>99:1) for the C4 position.[7] This effect is attributed to the formation of unique palladium species, possibly nanoparticles, that have a different intrinsic selectivity.[7][10]

      • Solvent Optimization: The choice of solvent can influence catalyst speciation and selectivity. For example, polar solvents like MeCN have been shown to promote coupling at a C-OTf bond over a C-Cl bond under certain conditions.[1]

Problem 2: I'm getting significant amounts of the di-coupled product, even with only one equivalent of my coupling partner.

This issue arises when the mono-coupled product is more reactive towards a second coupling than the starting dihalo-substrate.

  • Q: How can I minimize the formation of the di-substituted product?

    • A: The key is to ensure the first coupling is significantly faster than the second.

      • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature can slow the rate of the second coupling relative to the first.

      • Use a Sub-Stoichiometric Amount of Nucleophile: Try using slightly less than one equivalent (e.g., 0.85-0.95 eq.) of the boronic acid or other coupling partner. This ensures the dihalo-substrate is always in excess, outcompeting the mono-coupled product for the catalyst.

      • Slow Addition: Instead of adding all the nucleophile at the beginning, use a syringe pump to add it slowly over several hours. This keeps the concentration of the nucleophile low at all times, disfavoring the second coupling.

      • Choose a Selective Ligand: Some ligands are known to provide high selectivity for mono-arylation. For example, in the Suzuki coupling of 2,4-diiodooxazole, Xantphos was found to give high mono- to di-coupling ratios.[7]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Screening Protocol for Ligand-Controlled Site Selectivity

This protocol provides a step-by-step guide for systematically optimizing ligand choice to achieve desired site selectivity in a Suzuki-Miyaura coupling.

Objective: To identify a palladium/ligand system that maximizes the ratio of a desired mono-arylated regioisomer.

Materials:

  • Dihalogenated heteroarene (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening library of phosphine/NHC ligands (4-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Array Preparation: In an inert atmosphere glovebox, add the dihalogenated heteroarene (e.g., 0.1 mmol) to an array of reaction vials.

  • Ligand Dosing: To each vial, add a different ligand (0.004 mmol). Ensure your library covers a range of steric and electronic properties (e.g., PPh₃, XPhos, P(tBu)₃, IPr, dppf).

  • Component Addition: To each vial, add the arylboronic acid (0.11 mmol), the base (0.2 mmol), and the palladium precatalyst (0.002 mmol).

  • Reaction Initiation: Add the anhydrous solvent (1.0 mL) to each vial, seal tightly, and place the array in a pre-heated shaker block (e.g., 80-100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the ratio of starting material, the two possible mono-coupled products, and the di-coupled product.

  • Interpretation: Identify the ligand(s) that provide the highest regiomeric ratio for your desired product. This ligand can then be used for a larger-scale reaction.

Workflow for Troubleshooting Poor Selectivity

This decision tree provides a logical path for addressing selectivity issues.

G start Problem: Poor Site Selectivity q_goal What is the Target Isomer? start->q_goal goal Desired Regioisomer q_conv_strategy Strategy for Conventional Product q_goal->q_conv_strategy 'Conventional' (e.g., C2-Coupling) q_unconv_strategy Strategy for Unconventional Product q_goal->q_unconv_strategy 'Unconventional' (e.g., C4-Coupling) a_less_bulky Use Less Bulky Ligand (e.g., PPh3, dppf) q_conv_strategy->a_less_bulky a_more_bulky Use Bulky Ligand (e.g., P(tBu)3, IPr) q_unconv_strategy->a_more_bulky a_lower_temp Lower Reaction Temperature a_less_bulky->a_lower_temp a_lower_temp->goal a_ligand_free Try Ligand-Free (Jeffery Conditions) a_more_bulky->a_ligand_free a_solvent Screen Solvents (e.g., Toluene, Dioxane, MeCN) a_ligand_free->a_solvent a_solvent->goal

Caption: Troubleshooting decision tree for site selectivity.

Section 4: Key Catalyst Systems and Their Selectivity Bias

The choice of catalyst is paramount. The following table summarizes general trends for common heterocycles. Note that these are general trends and substrate-specific optimization is always necessary.

Heterocycle Class"Conventional" SiteCatalyst for Conventional Selectivity"Unconventional" SiteCatalyst for Unconventional Selectivity
2,4-Dihalopyridines C2Pd(PPh₃)₄, Pd(dppf)Cl₂C4Pd/IPr, Pd/P(tBu)₃, Ligand-free (Jeffery)[7]
2,5-Dihalopyridines C2Most standard catalystsC5Ligand-free (Jeffery)
2,4-Dihalopyrimidines C4Pd(PPh₃)₄, Pd(dppf)Cl₂[12][13]C2Pd/IPr (for C-S coupling)[15][16]
Dihalooxazoles C4 (with I), C2 (with Br)Pd/Xantphos[7]C2 (with I)Pd/P(tBu)₃[7]
Dihaloimidazoles C5Pd(dppf)Cl₂C2Pd₂(dba)₃/XPhos[7]

Section 5: Understanding the Catalytic Cycle

Selectivity is determined at the first irreversible step of the catalytic cycle: Oxidative Addition. Understanding this process is key to rational catalyst design.

G pd0 Pd(0)Lₙ Active Catalyst selectivity Site Selectivity Determined Here pd0->selectivity Oxidative Addition substrate ArX¹X² Dihaloheteroarene substrate->selectivity oa_complex1 X¹-Pd(II)Lₙ-ArX² (Pathway 1) transmetalation Transmetalation (+ R-M) oa_complex1->transmetalation oa_complex2 X²-Pd(II)Lₙ-ArX¹ (Pathway 2) oa_complex2->transmetalation selectivity->oa_complex1 Path A (e.g., C2) selectivity->oa_complex2 Path B (e.g., C4) reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-ArX¹ or R-ArX² Mono-coupled Product reductive_elim->product

Caption: Simplified catalytic cycle highlighting the oxidative addition step.

The active Pd(0) catalyst can insert into either the C–X¹ or C–X² bond. The relative energy barriers of these two competing pathways (Path A vs. Path B) determine the product ratio. Your goal in troubleshooting is to choose ligands and conditions that lower the barrier for your desired pathway while raising the barrier for the undesired one.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Fingerprinting of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of synthetic intermediates is paramount. 3,6-Dibromo-2-methoxypyridine is a key heterocyclic building block, valued for its specific reactivity in cross-coupling reactions. Its utility, however, is entirely dependent on the precise placement of its bromo and methoxy substituents. An isomeric impurity could lead to disastrously different reaction outcomes, wasted resources, and compromised timelines.

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectroscopic output. Through a comparative analysis with structurally similar analogs, this document establishes a robust framework for confident identification, empowering researchers to verify the integrity of their materials.

The Challenge: Differentiating Isomers in a Crowded Aromatic Region

The pyridine ring presents a complex electronic environment. The nitrogen atom's electron-withdrawing nature, combined with the strong, opposing influences of an electron-donating methoxy group (-OCH₃) and two electron-withdrawing bromine (-Br) atoms, creates a nuanced distribution of electron density. This results in a ¹³C NMR spectrum where chemical shifts are highly sensitive to substituent position. Misinterpretation is a significant risk without a foundational understanding of these effects and a reliable comparative dataset.

Best Practices for ¹³C NMR Data Acquisition

To ensure reproducible and high-quality data, a standardized acquisition protocol is essential. The following methodology represents a self-validating system for the analysis of this compound and its analogs.

Experimental Protocol: Step-by-Step
  • Sample Preparation (The Foundation):

    • Accurately weigh approximately 20-30 mg of the analyte. The goal is a concentration that provides a good signal-to-noise ratio in a reasonable timeframe without risking solubility issues.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm, which serves as a convenient internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no particulate matter is present.

  • Instrument Setup & Calibration (Ensuring Accuracy):

    • The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., a 400 MHz ¹H spectrometer).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Acquisition Parameters (The "Why" Behind the Settings):

    • Experiment Type: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm. This range comfortably encompasses the expected chemical shifts for aromatic and methoxy carbons.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds. Carbons without directly attached protons (quaternary carbons), such as those bearing the bromo and methoxy groups, have longer relaxation times. A sufficient delay is crucial to ensure these signals are not attenuated and can be accurately observed.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required.[1] A starting point of 1024 scans is recommended and can be adjusted based on the resulting signal-to-noise ratio.

Below is a workflow diagram illustrating the key decision points in the data acquisition process.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition A Weigh 20-30 mg of Analyte B Dissolve in ~0.6 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Lock on Deuterium Signal C->D E Optimize Field Homogeneity (Shim) D->E F Select Proton-Decoupled 13C Pulse Program E->F G Set Spectral Width (~220 ppm) F->G H Set Relaxation Delay (d1 ≥ 2s) G->H I Acquire Data (ns ≥ 1024) H->I J Final Spectrum I->J Process Data (FT, Phase, Baseline)

Caption: Standard workflow for acquiring a high-quality ¹³C NMR spectrum.

Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays six distinct signals, corresponding to the six unique carbon atoms in the molecule. The experimental chemical shifts are presented below.

Carbon AtomChemical Shift (δ, ppm)Rationale for Assignment
C2158.7Directly attached to two electronegative atoms (N and O), resulting in strong deshielding.
C4143.1The only CH carbon significantly deshielded by the ring nitrogen.
C5116.5A CH carbon shielded relative to C4.
C3114.2A quaternary carbon attached to a bromine atom.
C6111.9A quaternary carbon attached to a bromine atom, slightly shielded compared to C3.
-OCH₃54.3Typical range for a methoxy carbon attached to an aromatic ring.

Data sourced from Movassaghi, B. et al. (2018).

The following diagram visually maps the assigned chemical shifts to the molecular structure.

G cluster_mol This compound cluster_shifts 13C Chemical Shifts (ppm) mol C2 C2: 158.7 C6 C6: 111.9 C3 C3: 114.2 C5 C5: 116.5 C4 C4: 143.1 OCH3 -OCH3: 54.3

Caption: Structure of this compound with ¹³C NMR assignments.

The Power of Comparison: Confirming Identity with Analogs

Assigning the spectrum in isolation can be challenging, particularly for the three quaternary carbons (C2, C3, C6). By comparing the spectrum to those of simpler, related molecules, the assignments become definitive. We will use 2-Bromo-6-methoxypyridine and 2,6-Dibromopyridine as our comparative benchmarks.

Comparative Data Table
CarbonThis compound (ppm)2-Bromo-6-methoxypyridine (ppm)2,6-Dibromopyridine (ppm)
C2 158.7 163.2142.0
C3 114.2 111.4128.2
C4 143.1 139.5140.0
C5 116.5 111.4128.2
C6 111.9 141.4142.0
-OCH₃ 54.3 53.7N/A

Spectral data for comparison compounds sourced from commercial databases and may vary slightly based on experimental conditions.[2][3]

Analysis and Interpretation
  • The Methoxy Effect (C2 and C6): In 2,6-Dibromopyridine, the two carbons bonded to bromine (C2 and C6) are equivalent by symmetry and appear at 142.0 ppm.[3] When one bromine is replaced by a methoxy group to form 2-Bromo-6-methoxypyridine, the carbon attached to the oxygen (C6) is strongly deshielded to 163.2 ppm, while the carbon attached to the remaining bromine (C2) is slightly deshielded to 141.4 ppm. In our target molecule, C2 retains its direct attachment to oxygen and thus its highly deshielded character (158.7 ppm). C6, now bonded to bromine, shifts significantly upfield to 111.9 ppm, a value more characteristic of a carbon bearing a halogen in this ring system.

  • The C3-Bromo Effect: Comparing 2-Bromo-6-methoxypyridine to our target molecule demonstrates the effect of adding a bromine at the C3 position. In the former, C3 is a protonated carbon appearing at 111.4 ppm. Adding an electron-withdrawing bromine at this position in this compound only slightly shifts this carbon downfield to 114.2 ppm, now as a quaternary signal. This confirms the assignment and illustrates that the direct effect of the methoxy and ring nitrogen atoms have a more dominant influence on the other ring carbons.

  • Confirming C4 and C5: The protonated carbons C4 and C5 are clearly distinguished. C4 is consistently the most downfield of the CH carbons across all analogs due to its para relationship with the electron-withdrawing nitrogen atom. Its chemical shift of 143.1 ppm in the target compound is consistent with this trend.

This comparative approach provides a multi-point verification system. The observed shifts in this compound are not just a collection of numbers; they are the logical and predictable outcome of the specific electronic environment created by its unique substitution pattern. By understanding the influence of each substituent through the analysis of simpler analogs, we can confirm the structure with an exceptionally high degree of confidence.

Conclusion

The structural verification of this compound is reliably achieved through ¹³C NMR spectroscopy when interpreted within a comparative framework. The distinct chemical shifts, particularly the highly deshielded C2 carbon (~158.7 ppm) and the characteristic methoxy signal (~54.3 ppm), serve as primary identifiers. However, ultimate confidence is secured by comparing the full spectral pattern against analogs like 2-Bromo-6-methoxypyridine and 2,6-Dibromopyridine, which clarifies the individual electronic contributions of each substituent. This rigorous, data-driven approach is indispensable for researchers and drug development professionals who rely on the structural integrity of their chemical intermediates.

References

Mass spectrometry fragmentation of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3,6-Dibromo-2-methoxypyridine

Introduction

This compound is a halogenated heterocyclic compound of interest in synthetic chemistry, serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical research. Understanding its structural properties is paramount for its effective use. Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful analytical technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns.[1][2]

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation of this compound. As a hard ionization technique, EI imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation that offers a detailed structural fingerprint.[3][4] We will explore the primary fragmentation pathways, predict the major fragment ions, and compare its fragmentation behavior with a structurally similar compound, 3,6-Dibromo-2-methylpyridine, to highlight the influence of the methoxy substituent.

Core Principles: Fragmentation of Halogenated Aromatic Ethers

The fragmentation pattern of this compound under electron ionization is governed by the interplay of its three key structural features: the stable pyridine ring, the two bromine substituents, and the methoxy group.

  • Isotopic Signature of Bromine: A defining characteristic of bromine-containing compounds is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[5][6] Consequently, a molecule with two bromine atoms will exhibit a characteristic molecular ion cluster with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.[7] This pattern is a crucial diagnostic tool for identifying and confirming the presence of two bromine atoms in any ion.

  • Aromatic System Stability: The aromatic pyridine ring provides significant stability to the molecular ion, meaning the molecular ion peak is expected to be clearly visible in the spectrum.[8][9]

  • Influence of the Methoxy Group: The methoxy group is a common site for initial fragmentation. Ethers often undergo α-cleavage, which in this case involves the loss of a methyl radical (•CH₃) to form a stable oxonium ion.[10]

Experimental Protocol: GC-EI-MS Analysis

To obtain a mass spectrum for this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]

2. Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, operated at 250°C.
  • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4][11]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 40-350 to ensure detection of the molecular ion and all significant fragments.[11]

Predicted Fragmentation Pathways of this compound

The molecular formula for this compound is C₆H₅Br₂NO. Its monoisotopic mass is approximately 264.87 u. The molecular ion (M⁺•) will appear as a cluster of peaks around m/z 265, 267, and 269 due to the bromine isotopes.

Primary Fragmentation Pathway: Loss of a Methyl Radical

The most anticipated initial fragmentation is the α-cleavage at the methoxy group, resulting in the loss of a methyl radical (•CH₃, 15 u). This is a highly favorable pathway for ethers.[10] This leads to the formation of a stable, even-electron cation at m/z 250 (for the ⁷⁹Br isotope), which is often the base peak.

M C₆H₅Br₂NO⁺• m/z 265/267/269 (Molecular Ion) Loss1 - •CH₃ M->Loss1 F1 C₅H₂Br₂NO⁺ m/z 250/252/254 (Base Peak) Loss2 - CO F1->Loss2 Loss1->F1 F2 C₄H₂Br₂N⁺ m/z 222/224/226 Loss2->F2

Caption: Pathway 1: Loss of a methyl radical followed by decarbonylation.

Secondary Fragmentation Pathways

Following the initial loss of •CH₃, the resulting ion (m/z 250/252/254) can undergo further fragmentation. A common subsequent loss for the resulting carbonyl-containing structure is carbon monoxide (CO, 28 u), leading to a fragment at m/z 222/224/226.

Other plausible fragmentation pathways originating from the molecular ion include the direct loss of a bromine atom or the elimination of HBr.

M C₆H₅Br₂NO⁺• m/z 265/267/269 (Molecular Ion) Loss_Br - •Br M->Loss_Br Loss_HBr - HBr M->Loss_HBr F_Br C₆H₅BrNO⁺• m/z 186/188 Loss_Br->F_Br F_HBr C₆H₄BrNO⁺• m/z 185/187 Loss_HBr->F_HBr

Caption: Pathway 2: Direct loss of bromine radical or hydrogen bromide.

Summary of Predicted Fragments

m/z (for ⁷⁹Br)Proposed FormulaIdentity/OriginNotes
265/267/269[C₆H₅Br₂NO]⁺•Molecular Ion (M⁺•)Characteristic 1:2:1 isotopic pattern.
250/252/254[C₅H₂Br₂NO]⁺[M - CH₃]⁺Likely base peak due to stable oxonium ion formation.
222/224/226[C₄H₂Br₂N]⁺[M - CH₃ - CO]⁺Result of subsequent decarbonylation.
186/188[C₆H₅BrNO]⁺•[M - Br]⁺•Loss of a bromine radical.
171[C₅H₂BrNO]⁺[M - Br - CH₃]⁺Loss of methyl from the [M-Br]⁺• ion.
143[C₄H₂BrN]⁺[M - Br - CH₃ - CO]⁺Further fragmentation.

Comparative Analysis

vs. 3,6-Dibromo-2-methylpyridine

Comparing the fragmentation of this compound with its methyl analog, 3,6-Dibromo-2-methylpyridine (C₆H₅Br₂N, MW ~251), highlights the directing effect of the substituent.[12]

  • Initial Fragmentation: While the methoxy compound's primary fragmentation is the loss of a •CH₃ radical (15 u), the methyl analog is more likely to lose a hydrogen radical (•H) to form a stable pyridyl-tropylium-like cation or undergo cleavage of the entire methyl group.

  • Key Fragments: The base peak for the methoxy compound is expected at [M-15]⁺. For the methyl analog, the molecular ion itself (m/z 249/251/253) may be more relatively abundant, or the [M-1]⁺ peak could be prominent. The subsequent loss of HBr or Br would be a common pathway for both.

This comparison demonstrates how high-resolution mass spectrometry can easily distinguish between these two closely related isomers based on a simple 15 u mass difference in their primary fragmentation.

vs. Alternative Ionization Methods

Electron ionization is a "hard" technique that provides rich structural detail through extensive fragmentation.[1][3] A comparison with "soft" ionization methods reveals complementary strengths:

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These methods impart much less energy to the molecule. An ESI or CI spectrum of this compound would be expected to show a very strong protonated molecular ion peak, [M+H]⁺, at m/z 266/268/270. Fragmentation would be minimal or nonexistent without applying collision-induced dissociation (CID) in a tandem MS experiment (MS/MS).

  • Application: Soft ionization is superior for unequivocally determining the molecular weight of a compound.[13] In contrast, EI is superior for structural elucidation and for matching against spectral libraries, which are predominantly composed of 70 eV EI spectra.[4]

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is predicted to be a well-defined process dominated by the influence of the methoxy group and the characteristic isotopic signature of the two bromine atoms. The key diagnostic features are a prominent molecular ion cluster (m/z 265/267/269) and a likely base peak corresponding to the loss of a methyl radical ([M-15]⁺) at m/z 250/252/254. Further fragmentation via the loss of carbon monoxide, a bromine radical, or HBr provides additional structural confirmation. This predictable fragmentation pattern, when compared with structural analogs and analyzed alongside data from alternative ionization techniques, provides researchers with a robust and reliable method for the identification and characterization of this important chemical intermediate.

References

Efficacy of 3,6-Dibromo-2-methoxypyridine in gamma-secretase modulation vs other compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating Gamma-Secretase Modulators for Alzheimer's Disease Drug Development

For researchers, scientists, and drug development professionals dedicated to combating Alzheimer's disease (AD), the modulation of gamma-secretase presents a promising therapeutic avenue. Unlike early gamma-secretase inhibitors (GSIs) that suffered from toxicity due to their non-selective inhibition of key signaling pathways like Notch, gamma-secretase modulators (GSMs) offer a more nuanced approach.[1][2][3][4] These molecules allosterically modulate the enzyme to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key player in AD pathogenesis, while sparing essential cellular functions.[5][6][7][8]

This guide provides a comprehensive comparison of the efficacy of various GSMs, with a focus on the principles and methodologies required to assess novel compounds in this class. While direct data on 3,6-Dibromo-2-methoxypyridine as a gamma-secretase modulator is not extensively available in the public domain, this guide will use well-characterized compounds such as BPN-15606 and E2012 to illustrate the key parameters and experimental workflows for evaluating any potential GSM.

The Rationale for Gamma-Secretase Modulation

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a primary event in the pathogenesis of AD.[9] Gamma-secretase is a multi-protein complex that performs the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[1][2][3] While complete inhibition of this enzyme can reduce Aβ production, it also disrupts the processing of other critical substrates like Notch, leading to severe side effects.[1][10]

GSMs circumvent this issue by binding to an allosteric site on the presenilin component of the gamma-secretase complex.[1][2][3][11] This binding induces a conformational change that shifts the cleavage preference of the enzyme, resulting in the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37 and Aβ38) at the expense of Aβ42 and Aβ40.[5][6][12]

Key Performance Indicators for Comparative Efficacy

When evaluating a novel GSM, a direct comparison with established modulators is crucial. The following table outlines key performance indicators and presents comparative data for representative second-generation GSMs.

CompoundTargetIC50 (Aβ42)IC50 (Aβ40)Aβ Peptide Profile ShiftNotch SparingReference
BPN-15606 Gamma-Secretase7 nM17 nMDecreases Aβ42 & Aβ40Yes[13][14]
E2012 Gamma-Secretase~33 nM-Decreases Aβ42 & Aβ40, Increases Aβ37Yes[15][16][17][18]
JNJ-40418677 Gamma-Secretase--Decreases Aβ42, Increases Aβ38Yes[18][19]

Note: IC50 values can vary depending on the cell line and assay conditions.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams illustrate the gamma-secretase modulation pathway and a typical screening workflow.

Gamma_Secretase_Modulation cluster_membrane Cell Membrane cluster_gamma_processing Gamma-Secretase Processing APP Amyloid Precursor Protein (APP) C99 C99 fragment Gamma_Secretase Gamma-Secretase Complex (PSEN1/2, etc.) AB42_40 Aβ42 / Aβ40 (Amyloidogenic) Gamma_Secretase->AB42_40 Reduces Production AB37_38 Aβ37 / Aβ38 (Less Amyloidogenic) Gamma_Secretase->AB37_38 Increases Production AICD AICD Gamma_Secretase->AICD Releases Beta_Secretase Beta-Secretase (BACE1) Beta_Secretase->APP Cleavage sAPPb sAPPβ Beta_Secretase->sAPPb Releases C99->Gamma_Secretase Substrate GSM Gamma-Secretase Modulator (GSM) GSM->Gamma_Secretase Allosteric Modulation

Caption: Gamma-Secretase Modulation Pathway

Experimental_Workflow Compound_Library Compound Library (e.g., this compound derivatives) Primary_Screen Primary Screen: In vitro Cell-Based Assay (e.g., SH-SY5Y cells) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Assays Secondary Assays: Dose-Response (IC50) Aβ Profile Analysis (ELISA/MS) Notch Activity Assay Hit_Compounds->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates In_Vivo_Studies In Vivo Efficacy & PK/PD: Transgenic Mouse Models (e.g., Tg2576, 5xFAD) Lead_Candidates->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: Experimental Workflow for GSM Evaluation

Experimental Protocols

In Vitro Cell-Based Gamma-Secretase Modulation Assay

This protocol is designed to assess the ability of a test compound to modulate gamma-secretase activity in a cellular context.

Rationale: A cell-based assay provides a more physiologically relevant environment than a cell-free assay, accounting for cell permeability and potential off-target effects. Neuroblastoma cell lines like SH-SY5Y are commonly used as they endogenously express APP.[13][14]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed cells in 96-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing the test compound at various concentrations (typically from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known GSM like BPN-15606).

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Lysate and Supernatant Collection: After incubation, collect the cell culture supernatant. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Aβ Quantification:

    • ELISA: Use commercially available ELISA kits to quantify the levels of Aβ42 and Aβ40 in the cell culture supernatant. This allows for the determination of the Aβ42/Aβ40 ratio.

    • Mass Spectrometry: For a more detailed analysis of the Aβ profile (including Aβ37 and Aβ38), immunoprecipitate Aβ peptides from the supernatant and analyze by MALDI-TOF or a similar mass spectrometry technique.

  • Data Analysis: Calculate the IC50 values for the reduction of Aβ42 and Aβ40. Plot the dose-response curves to visualize the compound's potency.

In Vivo Efficacy Studies in Transgenic Mouse Models

This protocol evaluates the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a lead GSM candidate.

Rationale: Transgenic mouse models of AD that overexpress human APP with familial AD mutations (e.g., Tg2576 or 5xFAD) are essential for evaluating the therapeutic potential of a GSM in a living organism.[20][21][22] These models develop age-dependent amyloid plaque pathology.

Methodology:

  • Animal Model Selection: Choose an appropriate transgenic mouse model based on the specific research question. For example, the 5xFAD model exhibits rapid plaque deposition.

  • Dosing Regimen: Administer the test compound to the mice via an appropriate route (e.g., oral gavage). The dosing regimen can be acute (single dose) or chronic (daily dosing for several weeks or months).[20][23] Include a vehicle-treated control group.

  • Sample Collection:

    • Pharmacokinetics: Collect blood samples at various time points after dosing to determine the plasma concentration of the compound over time.

    • Pharmacodynamics: At the end of the study, collect cerebrospinal fluid (CSF) and brain tissue.

  • Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ42 and Aβ40 using ELISA. Analyze CSF for Aβ levels as well.

  • Histopathological Analysis: Perform immunohistochemistry on brain sections to assess the amyloid plaque burden.

  • Behavioral Testing: In chronic studies, conduct behavioral tests (e.g., Morris water maze, Y-maze) to evaluate the impact of the compound on cognitive function.[10]

  • Data Analysis: Correlate the compound's concentration in the plasma and brain with the observed changes in Aβ levels and plaque pathology to establish a PK/PD relationship.

Conclusion

The development of effective gamma-secretase modulators represents a highly promising strategy for the treatment of Alzheimer's disease. By selectively targeting the production of toxic Aβ42 while preserving essential physiological functions, GSMs offer a significant advantage over earlier, non-selective inhibitors. A rigorous and systematic evaluation of novel compounds, as outlined in this guide, is essential for identifying and advancing the most promising candidates toward clinical development. The use of well-characterized reference compounds in comparative studies provides the necessary context for assessing the potential of new chemical entities to make a meaningful impact in the fight against this devastating neurodegenerative disease.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Alkoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Alkoxypyridines

Substituted alkoxypyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and capacity for hydrogen bonding make them privileged scaffolds in drug discovery and the design of functional organic materials.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their function, making their structural elucidation a critical step in their development. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining these structures, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions.[4][5] This guide offers an in-depth, experience-driven comparison of crystallographic techniques for substituted alkoxypyridines, designed for researchers, scientists, and drug development professionals.

The Experimental Journey: From Solution to Structure

The path from a synthesized alkoxypyridine to a refined crystal structure is a multi-step process, each stage demanding careful consideration and optimization. Success hinges on a deep understanding of the molecule's physicochemical properties and the principles of crystallography.

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Sample Purified Alkoxypyridine Solvent Solvent Screening Sample->Solvent Technique Crystallization Technique Selection Solvent->Technique Growth Crystal Growth Technique->Growth Mount Crystal Mounting Growth->Mount Screen Initial Diffraction Screening Mount->Screen Strategy Data Collection Strategy Screen->Strategy Collect Full Data Collection Strategy->Collect Process Data Processing & Integration Collect->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Publication Publication Validate->Publication CIF Deposition & Publication

Caption: A flowchart of the single-crystal X-ray diffraction process.

Part 1: The Art of Crystal Growth

The most significant hurdle in X-ray crystallography is often growing a high-quality single crystal.[6] For substituted alkoxypyridines, their polarity and potential for hydrogen bonding can be both a blessing and a curse.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, increasing the concentration until crystals form. It works best with moderately soluble compounds.[7][8]

  • Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution in a sealed container with a larger reservoir of a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization. This method offers finer control over the rate of crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible non-solvent.[9] Crystallization occurs at the interface as the solvents slowly mix.

  • Solvothermal Method: This technique, performed in a sealed vessel under elevated temperature and pressure, can sometimes yield high-quality crystals when other methods fail, particularly for compounds with low solubility.[1][10]

Expert Insights on Crystallization:

The choice of solvent is paramount. For alkoxypyridines, a systematic screening of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene) is recommended. The presence of the alkoxy group can increase solubility in less polar solvents compared to their hydroxy-pyridine counterparts. The substitution pattern on the pyridine ring will also influence solubility and packing, necessitating a tailored approach for each new derivative.[1][3] Patience is a key virtue in crystallography; allowing crystals to grow slowly over days or even weeks often yields the best results.[8]

Troubleshooting Common Crystallization Problems:

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; supersaturation is reached too quickly.Use a less effective solvent; try vapor diffusion with a very slow precipitant.
Polycrystalline Mass Too many nucleation sites; rapid crystal growth.Filter the solution to remove dust particles; reduce the rate of solvent evaporation or diffusion.[8]
No Crystals Form Compound is too soluble or too insoluble in the chosen solvent.Screen a wider range of solvents; try solvent mixtures or the solvothermal method.
Needle-like Crystals A common issue with flexible molecules, leading to poor diffraction.[11]Try different solvents or co-crystallizing agents; slow down the crystallization process significantly.
Part 2: Precision in Data Collection

Once a suitable crystal is obtained, the next step is to collect diffraction data. The goal is to obtain a complete and redundant dataset with high resolution.

Key Data Collection Parameters:

  • X-ray Source: The choice between a copper (Cu) and a molybdenum (Mo) X-ray source is a key consideration. Cu sources provide higher intensity, which is beneficial for small or weakly diffracting crystals.[5] Mo sources are generally better for highly absorbing crystals or for resolving finer details in the electron density.

  • Temperature: Data for organic molecules like alkoxypyridines is almost always collected at low temperatures (around 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to higher resolution data and reducing radiation damage to the crystal.[12]

  • Data Collection Strategy: Modern diffractometers use automated software to determine the optimal strategy for collecting a complete dataset.[4][13][14] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[13] For crystals with long unit cell axes, it is crucial to orient the long axis along the rotation axis to ensure all reflections are captured.[15]

Part 3: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are used to solve the "phase problem" and generate an electron density map, from which the atomic positions can be determined.

Structure Solution and Refinement Software:

Programs like SHELX and Olex2 are industry standards for solving and refining small molecule crystal structures.[16][17] The process involves:

  • Structure Solution: Using direct methods to determine the initial positions of the non-hydrogen atoms.[16]

  • Structure Refinement: An iterative process of adjusting the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.[18]

Self-Validation and Quality Metrics:

The final structural model must be rigorously validated. Key indicators of a high-quality structure include:

  • R-factors (R1 and wR2): These values represent the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1 for a well-refined structure.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no large positive or negative peaks.

Comparative Analysis: X-ray Crystallography in Context

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other analytical techniques to build a complete picture of a molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.[4][5]Unambiguous structure determination; provides absolute stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule.[19][20]
NMR Spectroscopy Information about the molecular structure and dynamics in solution.[19][21]Does not require crystallization; can study dynamic processes and conformational equilibria in a physiologically relevant state.[20][21]Provides an average structure in solution; structure determination can be complex for larger molecules.[22]
Density Functional Theory (DFT) Theoretical calculation of molecular geometry, electronic properties, and interaction energies.[23][24]Can be used to predict structures and rationalize experimental findings; complements experimental data by providing insights into bonding and energetics.[23][25]The accuracy is dependent on the level of theory and basis set used; it is a computational model and not a direct measurement.

Diagram: Interplay of Analytical Techniques

AnalyticalTechniques XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State Conformation DFT DFT Calculations XRD->DFT Experimental Validation of Theory NMR->DFT Interpretation of Spectra

Caption: The synergistic relationship between XRD, NMR, and DFT.

Case Study: Hydrogen Bonding in Substituted Alkoxypyridines

A key application of X-ray crystallography for substituted alkoxypyridines is the detailed analysis of their hydrogen bonding networks. The pyridine nitrogen is a strong hydrogen bond acceptor, and various substituents can introduce hydrogen bond donors, leading to complex and often predictable supramolecular structures.[2][26][27] For example, the interaction between a carboxylic acid and the pyridine nitrogen is a well-established and robust supramolecular synthon.[2] The precise geometry of these hydrogen bonds, which can be accurately determined by XRD, is crucial for understanding crystal packing and for designing co-crystals with desired properties.[2][3][26]

Conclusion and Future Outlook

Single-crystal X-ray crystallography is an indispensable tool for the structural characterization of substituted alkoxypyridines. It provides the ultimate proof of structure and offers invaluable insights into the subtle interplay of intermolecular forces that govern their solid-state behavior. While the process can be challenging, a systematic and informed approach to crystal growth, data collection, and structure refinement will consistently yield high-quality results. The integration of crystallographic data with solution-state NMR studies and theoretical DFT calculations provides a holistic understanding of these important molecules, accelerating their development in both medicine and materials science.

References

A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds to the pyridine core.[1] The choice of the palladium catalyst, a combination of a palladium precursor and a ligand, is paramount to the success of these reactions, dictating yield, selectivity, and substrate scope.[1]

This guide provides a comprehensive comparison of various palladium catalyst systems for the coupling of pyridines, with a focus on the underlying principles that govern their reactivity. We will delve into the mechanistic nuances of key reactions, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Challenge of Pyridine Coupling

Pyridine substrates present a unique challenge in palladium-catalyzed cross-coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyridine ring can render oxidative addition, a key step in the catalytic cycle, more difficult compared to electron-rich aromatic systems. Consequently, the selection of an appropriate ligand is crucial to modulate the electronic and steric properties of the palladium catalyst, thereby overcoming these challenges and facilitating efficient coupling.

Key Palladium-Catalyzed Pyridine Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are routinely employed for the functionalization of pyridines. Understanding the nuances of each reaction is essential for selecting the optimal catalyst system.

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds between a pyridyl halide or triflate and a boronic acid or ester. It is widely used due to the commercial availability and stability of the boron reagents.[2][3]

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a pyridyl halide or triflate with an amine.[4][5] It has become an indispensable tool for the synthesis of arylamines.

  • Sonogashira Coupling: This reaction forges a C-C bond between a pyridyl halide and a terminal alkyne.[6][7] It is a powerful method for introducing alkynyl moieties.

  • Heck Reaction: This reaction couples a pyridyl halide with an alkene to form a substituted alkene.[8][9]

Comparing Palladium Catalyst Systems: Ligand and Precatalyst Choice

The performance of a palladium catalyst is intrinsically linked to the choice of both the ligand and the palladium precatalyst.

The Critical Role of Ligands

Ligands play a multifaceted role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction. For pyridine coupling, ligands with specific characteristics are often required.

  • Electron-Rich, Bulky Phosphines: Ligands such as tri-tert-butylphosphine (P(tBu)₃) and biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective. Their large steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in oxidative addition.[2][10] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating oxidative addition of the electron-deficient pyridyl halide.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts.[6] They have shown great promise in challenging coupling reactions, including those involving pyridines.

  • Bidentate Ligands: Ligands like BINAP and DPPF can be beneficial in certain cases, as they can prevent the formation of inactive palladium dimers and accelerate the reaction.[5]

The Advantage of Modern Precatalysts

Traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ often require in-situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent results.[11] Modern palladium precatalysts are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate the active catalytic species.[11][12]

The Buchwald precatalysts (G1, G2, G3, G4) are a prominent example, offering improved stability, activity, and ease of use. These precatalysts ensure the rapid and efficient generation of the active LPd(0) species, often leading to lower catalyst loadings and shorter reaction times.

Comparative Data: Catalyst Performance in Pyridine Coupling

The following tables summarize the performance of different palladium catalyst systems in key pyridine coupling reactions, providing a basis for rational catalyst selection.

Table 1: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10075[2]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane10092[10]
SPhos Pd G3K₂CO₃t-BuOH/H₂O8098

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / BINAPNaOtBuToluene10085[5]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11095[11]
XPhos Pd G3NaOtBuToluene100>99

Table 3: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 88 |[7] | | Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 100 | 94 |[10] | | IPr-Pd-allyl-Cl | - | K₂CO₃ | Dioxane | 80 | 96 |[6] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key pyridine coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid using SPhos Pd G3

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a pyridyl chloride.

Materials:

  • 4-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos Pd G3 (2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chloropyridine, phenylboronic acid, SPhos Pd G3, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed tert-butanol and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 2-12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine using XPhos Pd G3

This protocol provides a general procedure for the Buchwald-Hartwig amination of a pyridyl bromide.[13]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add XPhos Pd G3 and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

  • In a separate flask, add 3-bromopyridine and the anhydrous, deoxygenated toluene.

  • Add the morpholine to the substrate solution via syringe.

  • Transfer the substrate/amine solution to the flask containing the catalyst and base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(morpholino)pyridine.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA Py-X PdII L-Pd(II)(Py)(X) OA->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OH)₂ (Base) PdII_Aryl L-Pd(II)(Py)(Ar) Transmetalation->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Product Py-Ar (Product) RE->Product BoronicAcid Ar-B(OH)₂ PyridylHalide Py-X

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA Py-X PdII_Halide L-Pd(II)(Py)(X) OA->PdII_Halide Amine_Coord Amine Coordination PdII_Halide->Amine_Coord HNR₂ PdII_Amine [L-Pd(II)(Py)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Py)(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Py-NR₂ (Product) RE->Product Amine HNR₂ PyridylHalide Py-X

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.[4]

Conclusion: Making an Informed Catalyst Choice

The selection of an optimal palladium catalyst system is a critical parameter that profoundly influences the outcome of pyridine coupling reactions.[1] For challenging substrates like electron-deficient pyridyl chlorides, the use of modern, well-defined precatalysts in combination with electron-rich, bulky phosphine ligands is often the key to success. This guide provides a framework for understanding the interplay between the catalyst, substrate, and reaction conditions, empowering researchers to make informed decisions and accelerate their synthetic programs. By leveraging the principles and data presented herein, scientists can more efficiently navigate the complexities of palladium-catalyzed pyridine functionalization and unlock new avenues for molecular innovation.

References

The Untapped Potential of 3,6-Dibromo-2-methoxypyridine: A Comparative Guide to its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2] Within this privileged class of compounds, 3,6-Dibromo-2-methoxypyridine emerges as a particularly intriguing, yet underexplored, building block for the synthesis of novel therapeutic agents. The strategic placement of two reactive bromine atoms at the 3- and 6-positions, combined with the electronic influence of the methoxy group at the 2-position, offers a versatile platform for creating diverse molecular architectures with significant potential for biological activity.

This guide provides a comparative analysis of the biological activities of derivatives that can be accessed from the this compound scaffold. We will delve into the synthetic strategies that unlock the potential of this molecule, compare the performance of structurally related compounds with supporting experimental data, and elucidate the key structure-activity relationships that govern their therapeutic efficacy.

Synthetic Versatility: A Gateway to Diverse Chemical Space

The this compound scaffold is primed for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3- and 6-positions. This synthetic accessibility allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The most powerful of these transformations are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Derivative Classes scaffold This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) scaffold->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (Amines) scaffold->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) scaffold->sonogashira Pd/Cu catalyst, base biaryl 3,6-Di(hetero)aryl-2-methoxypyridines suzuki->biaryl amino 3,6-Diamino-2-methoxypyridines buchwald->amino alkynyl 3,6-Dialkynyl-2-methoxypyridines sonogashira->alkynyl

Caption: Synthetic pathways from this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl substituents onto the this compound core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (2.2-2.5 equivalents), and the base (3-4 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3,6-di(hetero)aryl-2-methoxypyridine derivative.

Comparative Biological Activities

While comprehensive studies on a library of derivatives from this compound are limited, the biological activities of structurally related 2-methoxypyridine and brominated pyridine derivatives provide valuable insights into their potential therapeutic applications.

Anticancer Activity

The 2-methoxypyridine moiety is a common feature in molecules exhibiting potent anticancer activity. The introduction of various aryl groups at different positions on the pyridine ring significantly influences their cytotoxic effects.

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against various human cancer cell lines.[3] The core structure features a 2-methoxypyridine scaffold, which was modified with different aryl groups at the 4-position to investigate the structure-activity relationship.[3]

Table 1: In Vitro Cytotoxic Activity of 2-Methoxypyridine Analogs (IC₅₀ in µM) [3]

CompoundHCT-116 (Colorectal Carcinoma)MCF-7 (Breast Cancer)A-549 (Lung Cancer)
Analog 1 > 50> 50> 50
Analog 2 15.220.518.9
Analog 3 8.711.39.8
Analog 4 4.25.14.6

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells (HCT-116, MCF-7, and A-549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Antituberculosis Activity

The 2-methoxypyridine scaffold has also been incorporated into analogues of the anti-tuberculosis drug bedaquiline.[4] New synthetic strategies have been developed to replace the quinoline ring of bedaquiline with alternative heterocycles, including 2-methoxypyridine, to explore the structure-activity relationship (SAR) in this region of the molecule.[4] A series of 2-methoxypyridine-derived analogues containing an aryl substituent at the pyridine C5-position were prepared and evaluated for their anti-tubercular activity.[4]

Other Potential Therapeutic Areas

The versatility of the substituted pyridine scaffold suggests a broad range of other potential biological activities for derivatives of this compound. These include:

  • Antiviral and Antimalarial Activity: Pyridine derivatives have a long history of use and investigation as antiviral and antimalarial agents.[1][2]

  • Neuroprotective Effects: Certain pyridine derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[5]

  • Antimicrobial Properties: The pyridine nucleus is a key component of many compounds with antibacterial and antifungal activity.[6][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Analysis of various studies reveals key SAR trends that can guide the design of more potent and selective this compound derivatives.

SAR cluster_scaffold 3,6-Disubstituted-2-methoxypyridine cluster_activity Influence on Biological Activity cluster_substituents Substituent Effects (R1 & R2) scaffold Pyridine Core methoxy 2-Methoxy Group (Electron-donating) scaffold->methoxy R1 R1 at C3 scaffold->R1 R2 R2 at C6 scaffold->R2 aryl Aryl/Heteroaryl Groups R1->aryl amino Amino Groups R1->amino alkoxy Alkoxy Groups R1->alkoxy halogens Halogens R1->halogens bulky Bulky Groups R1->bulky R2->aryl R2->amino R2->alkoxy R2->halogens R2->bulky increase Increased Activity decrease Decreased Activity aryl->increase Can enhance π-π stacking and hydrophobic interactions amino->increase Potential for H-bonding alkoxy->increase Modulates electronics and solubility halogens->increase Can increase binding affinity bulky->decrease May cause steric hindrance

Caption: Key structure-activity relationships for substituted pyridines.

A review of pyridine derivatives with antiproliferative activity indicated that the presence and positions of -OMe, -OH, -C=O, and -NH₂ groups enhanced their activity against cancerous cell lines.[1][2] Conversely, pyridine derivatives with halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity.[1][2] However, other studies have shown that halogen substitutions can sometimes lead to higher binding affinity.[8] This highlights the context-dependent nature of SAR and the importance of empirical testing.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the development of novel, biologically active compounds. Its synthetic tractability allows for the creation of large and diverse chemical libraries, which can be screened for a wide range of therapeutic activities. While direct experimental data on an extensive series of its derivatives is currently lacking in the public domain, the demonstrated efficacy of structurally related 2-methoxypyridine and brominated pyridine compounds strongly suggests a high potential for this chemical class.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. High-throughput screening against various cancer cell lines, microbial strains, and viral targets would be a logical first step. Subsequent hit-to-lead optimization, guided by the SAR principles outlined in this guide, could pave the way for the discovery of new and effective therapeutic agents. The exploration of this untapped area of chemical space holds significant promise for addressing unmet medical needs.

References

A Senior Application Scientist's Guide to In Vivo Pharmacokinetic Analysis of Methoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for therapeutic agents targeting a wide array of diseases, from central nervous system (CNS) disorders to oncology.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug design. However, the journey from a promising compound in a flask to a viable clinical candidate is critically dependent on understanding its behavior in a living system. This is where in vivo pharmacokinetic (PK) analysis becomes the linchpin of the drug development process.

This guide provides a comprehensive framework for designing, executing, and interpreting in vivo PK studies for novel methoxypyridine compounds. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring the generation of robust, decision-driving data. Our focus is on establishing a self-validating system of analysis that ensures accuracy and reproducibility, with a particular emphasis on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: The Strategic Imperative of Pharmacokinetics for Methoxypyridine Derivatives

Pharmacokinetics, the study of what the body does to a drug, is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). For methoxypyridine compounds, each of these parameters presents unique questions that must be answered to advance a development program.

  • Absorption: How efficiently does the compound enter the bloodstream after oral administration? Is it subject to significant first-pass metabolism in the gut wall or liver?

  • Distribution: Once in circulation, where does the compound go? For CNS-targeted agents like novel gamma-secretase modulators, the critical question is its ability to cross the blood-brain barrier (BBB).[4] Quantitative whole-body autoradiography or direct tissue sampling can reveal distribution patterns and potential sites of accumulation.[5]

  • Metabolism: How is the compound chemically altered by the body? The pyridine ring and the methoxy group are primary sites for metabolic transformation, often via cytochrome P450 (CYP) enzymes.[6][7] Understanding these pathways is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites. An uncommon but important pathway to consider is the potential for pyridine ring opening.[5]

  • Excretion: How is the compound and its metabolites eliminated from the body, primarily via urine or feces? This determines the drug's half-life and dosing frequency.

A well-executed PK study provides quantitative answers to these questions, allowing for the comparison of a novel methoxypyridine candidate against benchmarks or alternative chemical scaffolds.

Part 2: The Analytical Cornerstone: LC-MS/MS for Bioanalysis

While various analytical techniques exist, LC-MS/MS has become the definitive method for quantifying small molecules like methoxypyridine derivatives in complex biological matrices.[8][9] Its superiority lies in its unparalleled sensitivity, selectivity, and speed.

FeatureLC-MS/MSHPLC-UVImmunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detection of parent/fragment ions.Chromatographic separation followed by UV absorbance detection.Antibody-based binding to the target analyte.
Selectivity Very High (based on mass-to-charge ratio). Can distinguish between structurally similar compounds and metabolites.Moderate. Relies on the presence of a chromophore. Co-eluting compounds can interfere.High for the target molecule, but may cross-react with metabolites.
Sensitivity Very High (typically low ng/mL to pg/mL).[9][10]Low to Moderate (typically high ng/mL to µg/mL).High, but often with a narrower dynamic range.
Throughput High. Modern systems can process samples in minutes.[9]Moderate. Run times can be longer.High (plate-based format), but requires specific antibody development.
Rationale for Use Gold standard for PK studies. Required for its ability to definitively identify and quantify the parent drug, separate from its metabolites, in a complex biological matrix like plasma.Suitable for early-stage purity analysis but generally lacks the sensitivity and selectivity needed for in vivo PK.Not practical for novel compound discovery due to the time and cost of developing a specific antibody.

Part 3: Designing and Executing a Robust In Vivo PK Study

A successful PK study is built on a foundation of meticulous planning and execution. The following protocol represents a validated workflow for assessing a novel methoxypyridine compound in a rodent model.

Experimental Workflow Overview

The overall process involves careful planning, animal dosing, meticulous sample collection at predetermined time points, robust sample processing, and precise bioanalysis, culminating in data interpretation.

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis & Data Processing A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Dose Formulation (e.g., in PEG400/Saline) C Animal Dosing (IV and PO cohorts) B->C D Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D Time Course E Plasma Isolation (Centrifugation) D->E F Optional: Terminal Tissue Harvest (Brain, Liver, Kidney) E->F G Plasma Sample Preparation (Protein Precipitation w/ Acetonitrile + IS) E->G Bioanalysis H LC-MS/MS Analysis (MRM Mode) G->H I Data Processing (Concentration vs. Time Profile) H->I J Pharmacokinetic Modeling (e.g., Non-compartmental analysis) I->J G cluster_main Potential Phase I Metabolic Pathways Parent Methoxypyridine Compound Metabolite1 O-demethylation (Phenolic Metabolite) Parent->Metabolite1 CYP-mediated Metabolite2 Pyridine N-oxidation (N-oxide Metabolite) Parent->Metabolite2 CYP-mediated Excretion Phase II Conjugation (Glucuronidation/Sulfation) -> Excretion Metabolite1->Excretion Metabolite2->Excretion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, mastery over the entire lifecycle of a chemical reagent is paramount. This extends beyond its application in synthesis to its safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 3,6-Dibromo-2-methoxypyridine, ensuring the safety of personnel and adherence to environmental regulations. Our approach is built on explaining the causality behind each step, fostering a culture of safety that goes beyond mere procedural compliance.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as 3,6-Dibromo-2-methylpyridine. This proactive analysis is a cornerstone of laboratory safety.

The primary hazards associated with this class of compounds necessitate rigorous handling and disposal protocols.[1][2][3] The presence of bromine atoms designates it as a halogenated organic compound, placing it in a specific and strictly regulated waste category.[4][5]

Table 1: Synthesized Hazard Profile for this compound and Analogues

Hazard ClassificationDescriptionPrimary PrecautionSource(s)
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.Avoid direct contact; use appropriate PPE.[1][2][3]
Skin Irritation Causes skin irritation upon contact.Wear chemical-resistant gloves and a lab coat.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Wear chemical safety goggles or a face shield.[1][3]
Respiratory Irritation May cause respiratory irritation if inhaled.Handle exclusively in a well-ventilated chemical fume hood.[1][6]
Halogenated Organic Compound Subject to specific hazardous waste regulations due to the carbon-bromine bonds.Must be segregated into a dedicated halogenated waste stream.[4][5][7]

Part 1: Immediate Safety & Pre-Disposal Handling

Before initiating any disposal procedure, the immediate handling of this compound must be conducted with the highest degree of care.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly sealed chemical safety goggles are mandatory to protect against splashes.[8]

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for integrity before use.[8]

  • Body Protection: A flame-resistant lab coat must be worn to prevent skin contact.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to this protocol is critical for regulatory compliance and environmental stewardship.

Step 1: Waste Identification and Classification Immediately upon deciding a material is no longer needed, it is classified as waste.[10] Due to its chemical structure, this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves, disposable glassware) are classified as Hazardous Halogenated Organic Waste .[4] This classification is dictated by regulations from bodies like the Environmental Protection Agency (EPA).[11][12]

Step 2: Waste Segregation (Critical Step) This is the most crucial step in the process. Halogenated organic waste must never be mixed with non-halogenated organic waste.[4][7]

  • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[12] Mixing these wastes contaminates the entire volume, drastically increasing disposal costs and complexity.[7]

Step 3: Container Selection and Labeling

  • Select an Appropriate Container: Use a designated, leak-proof container, preferably plastic, compatible with halogenated organic solids or solutions.[13] The container must have a secure, tight-fitting lid.

  • Label Correctly: The container must be clearly and accurately labeled before any waste is added.[14] The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other components in the waste mixture.

    • The appropriate hazard pictograms (e.g., irritant, toxic).

    • The date waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[11][13]

  • Secondary Containment: The container should be placed within a secondary containment tray or bin to mitigate potential spills.[15]

  • Keep Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.[11][13]

Step 5: Arranging for Final Disposal Once the container is full or has been accumulating for a period defined by institutional policy (often not to exceed 12 months), arrange for its removal.[13]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[8]

  • Provide Documentation: Complete any required waste disposal forms, accurately listing all chemical constituents and their approximate concentrations.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_emergency Contingency gen Waste Generation (Unused or Contaminated This compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe hood Work in Fume Hood ppe->hood classify Step 1: Classify Waste hood->classify segregate Step 2: Segregate Waste classify->segregate Is it Halogenated? YES container Step 3: Select & Label Compatible Container segregate->container store Step 4: Store in SAA (Secondary Containment) container->store dispose Step 5: Arrange Pickup (Contact EHS) store->dispose spill Spill Occurs spill_kit Use Spill Kit (Absorbent Material) spill->spill_kit spill_waste Collect as Hazardous Waste spill_kit->spill_waste decon Decontaminate Area spill_waste->decon report Report to EHS decon->report

Caption: Decision workflow for the safe disposal of this compound.

Part 3: Spill Management Protocol

In the event of an accidental spill, a swift and organized response is critical to mitigate exposure and environmental contamination.[10]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).

  • Use Spill Kit: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a large spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[6] Label this container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[8]

  • Report: Report the incident to your supervisor and your institution's EHS office in accordance with established protocols.[8]

Part 4: Decontamination and Empty Container Disposal

An "empty" container that held this compound is not necessarily non-hazardous.

  • Acutely Toxic Waste Containers: For containers that held acutely toxic (P-listed) waste, the empty container itself must be managed as hazardous waste and given to EHS for disposal without rinsing.[11] While this compound is not typically P-listed, it is best practice to consult your EHS department.

  • Standard Hazardous Waste Containers: For non-P-listed materials, containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing and air-drying in a fume hood, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[11][14]

Waste Minimization Strategies

A core principle of modern laboratory management is the minimization of hazardous waste generation.[11][13]

  • Source Reduction: Order only the quantity of chemical required for your planned experiments.[13]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[11]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials and to track expiration dates, preventing waste from expired stock.[15]

By integrating these robust disposal protocols and waste minimization strategies into your daily laboratory operations, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of scientific and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.